Boc-Pyr-OtBu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ditert-butyl (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 |
InChI Key |
UMCYLERMBHATJC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Boc-Pyr-OtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Boc-Pyr-OtBu, a key building block in peptide synthesis and drug discovery.
1. Chemical Identity and Properties
This compound is the common abbreviation for (S)-N-Boc-Pyroglutamic acid tert-butyl ester. Its chemical structure consists of a pyroglutamic acid core, which is a cyclic lactam of glutamic acid. The amine group of the pyroglutamic acid is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid group is esterified with a tert-butyl (OtBu) group. These protecting groups are crucial in synthetic organic chemistry, particularly in peptide synthesis, as they prevent unwanted side reactions.[1]
The quantitative data for this compound, also known as di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-N-Boc-Pyroglutamic acid tert-butyl ester | [1] |
| Synonyms | di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, tert-Butyl N-Boc-L-pyroglutamate | [2][3] |
| CAS Number | 91229-91-3 | [2][3][4] |
| Molecular Formula | C14H23NO5 | [2][3][4] |
| Molecular Weight | 285.34 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 55.0 to 59.0 °C | [1] |
| Purity | ≥98% | [2] |
| Storage | Room Temperature, Sealed in dry conditions | [2][4] |
2. Structural Elucidation
2.1. Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 4.5 (dd, J=2.5, 6.85 Hz, 1H), 2.4-2.7 (m, 2H), 2.3 (m, 1H), 2.0 (m, 1H), 1.57 (s, 9H), 1.50 (s, 9H).
-
¹³C NMR, IR, and Mass Spectrometry: Specific experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry of di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate were not explicitly found in the search results. However, for similar structures, the IR spectrum is expected to show strong absorption bands around 1740 cm⁻¹ corresponding to the ester and ketone carbonyl groups. Mass spectrometry would likely show fragmentation patterns involving the loss of the tert-butyl and Boc groups.
2.2. Solubility
Boc-protected amino acids are generally soluble in a range of organic solvents. Based on data for similar compounds, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] The ethyl ester analog is reported to be soluble in methanol.[6]
3. Experimental Protocol: Synthesis of this compound
A general and efficient method for the synthesis of di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves the Boc protection of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.
3.1. Materials and Methods
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate
-
Acetonitrile (MeCN)
-
4-Dimethylaminopyridine (DMAP)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2. Procedure
-
To a 1 L round bottom flask, add 40 g (216 mmol) of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate followed by 350 mL of acetonitrile (MeCN).
-
Cool the reaction mixture to 0-5 °C.
-
Add 4-dimethylaminopyridine (DMAP, 0.5 g, 4.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 47.1 g, 216 mmol).
-
Allow the reaction to warm up slowly to room temperature over 30 minutes.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain an oil.
-
Dissolve the oil in a minimal amount of ethyl acetate (EtOAc).
-
Purify the product by column chromatography on silica gel using a gradient elution from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to afford di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate as a solid.
4. Visualization of the Chemical Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate, CasNo.91229-91-3 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 53100-44-0 CAS MSDS (BOC-PYR-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Boc-L-Pyroglutamic acid ethyl ester;BOC-PYR-OET CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]
An In-depth Technical Guide to Boc-Pyr-OtBu: Chemical Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu), a key chiral building block in pharmaceutical research and development.
Core Chemical Properties
This compound, with the CAS Number 91229-91-3, is a protected derivative of pyroglutamic acid. The introduction of the tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl (OtBu) ester on the carboxylic acid function allows for its strategic use in complex organic synthesis, particularly in the assembly of peptides.[1][2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₃NO₅ | [2] |
| Molecular Weight | 285.34 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 55.0-59.0 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and acetone. | [3] |
Spectroscopic Data
While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from analogous structures and general principles of NMR and IR spectroscopy.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups, likely appearing as singlets around 1.4-1.5 ppm. The protons of the pyroglutamate ring would appear as multiplets in the region of 2.0-4.5 ppm.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc group and the lactam ring (around 155 and 170 ppm, respectively), as well as the quaternary and methyl carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching frequencies corresponding to the urethane of the Boc group and the lactam ring.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected compounds involve the loss of isobutylene (56 Da) or the entire Boc group.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from L-pyroglutamic acid.
Step 1: Esterification of L-Pyroglutamic Acid
This step involves the formation of the tert-butyl ester. A common method is the acid-catalyzed reaction of L-pyroglutamic acid with a tert-butyl source.
-
Materials: L-pyroglutamic acid, tert-butyl acetate, perchloric acid.
-
Procedure: L-pyroglutamic acid is dissolved in tert-butyl acetate. A catalytic amount of perchloric acid is added, and the mixture is stirred at room temperature. The reaction is monitored for completion and then quenched, followed by extraction and purification to yield L-pyroglutamic acid tert-butyl ester.[5]
Step 2: Boc Protection
The secondary amine of the pyroglutamate ring is then protected with a Boc group.
-
Materials: L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.
-
Procedure: To a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane, DMAP, triethylamine, and Boc₂O are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, this compound, is then isolated and purified, typically by column chromatography.[5]
Deprotection of this compound
The removal of both the Boc and tert-butyl ester protecting groups is typically accomplished simultaneously using strong acidic conditions.
-
Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: this compound is dissolved in a solution of TFA in DCM. The reaction is stirred at room temperature, and the progress is monitored. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected pyroglutamic acid.[6]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide array of pharmaceuticals, primarily due to its utility in peptide synthesis.[1]
Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-chemistry based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the C-terminal amino acid of a desired peptide is anchored to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-terminally protected amino acids.
The use of this compound allows for the incorporation of a pyroglutamic acid residue at a specific position within the peptide sequence. The pyroglutamic acid moiety is found in several biologically active peptides, including thyrotropin-releasing hormone (TRH).
Below is a diagram illustrating the general workflow of SPPS utilizing a Boc-protected amino acid like this compound.
The chiral nature of this compound makes it indispensable for stereoselective reactions, which is a critical requirement for the development of enantiomerically pure drug substances.[1] Its application extends to the synthesis of various bioactive peptides and peptidomimetics being investigated for a range of therapeutic areas.
Chemical Structure and Synthesis Pathway
The following diagram illustrates the chemical structure of this compound and a simplified representation of its synthesis from L-pyroglutamic acid.
References
In-Depth Technical Guide: (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-N-Boc-pyroglutamic acid tert-butyl ester, a key building block in modern pharmaceutical and peptide synthesis. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and practical data for laboratory use.
Core Compound Identification
The subject of this guide, commonly abbreviated as Boc-Pyr-OtBu, is chemically identified as (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER.[1] It is a derivative of pyroglutamic acid, featuring two protecting groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a tert-butyl (OtBu) ester protecting the carboxylic acid function. This dual protection makes it a stable and versatile intermediate for multi-step organic syntheses.[1]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and execution.
| Property | Value |
| CAS Number | 91229-91-3[1][2][3][4] |
| Molecular Formula | C₁₄H₂₃NO₅[1] |
| Molecular Weight | 285.34 g/mol [1][2] |
| Appearance | White solid or powder to crystal[1] |
| Melting Point | 55.0 to 59.0 °C[1] |
| Purity | Typically ≥97%, with ≥99% readily available[1] |
Synthesis of this compound
The synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester is typically achieved in a two-step process starting from L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid group, followed by the protection of the nitrogen atom with a Boc group.
Detailed Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of this compound:
Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate
-
To a solution of L-pyroglutamic acid (1.00 g, 7.73 mmol) in tert-butyl acetate (10.0 mL), add 70% perchloric acid (230 μL).[5]
-
Stir the mixture at room temperature for 18 hours.[5]
-
Quench the reaction with a saturated solution of sodium bicarbonate.[5]
-
Extract the product, dry the organic layer, and concentrate under reduced pressure to yield tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.
Step 2: Synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester
-
To a 1 L round bottom flask, add tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (40 g, 216 mmol) followed by acetonitrile (350 mL).[6]
-
Cool the reaction mixture, then add 4-dimethylaminopyridine (DMAP, 0.5 g, 4.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 47.1 g, 216 mmol).[6]
-
Allow the reaction to warm to room temperature over 30 minutes and stir for an additional 1.5 hours, monitoring completion by thin-layer chromatography (TLC).[6]
-
Add water (300 mL) and isopropyl acetate (400 mL) to the reaction mixture.[6]
-
Separate the aqueous layer, and dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain an oil.[6]
-
Purify the oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.[6]
Applications in Drug Development and Peptide Synthesis
This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly in peptide-based drug development. Its protected nature allows for its use as a building block for creating complex molecules with high stereoselectivity, which is essential for the development of enantiomerically pure drug substances.[1]
Experimental Workflow: Dipeptide Synthesis
The primary application of this compound is in peptide synthesis. The OtBu ester can be selectively deprotected to reveal a free carboxylic acid, which can then be coupled with another amino acid.
Detailed Experimental Protocol for Dipeptide Synthesis
The following protocol outlines the deprotection of the tert-butyl ester and subsequent coupling to form a dipeptide.
Step 1: Deprotection of the tert-butyl ester
-
Dissolve (S)-N-Boc-pyroglutamic acid tert-butyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 1:1).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude N-Boc-pyroglutamic acid.
Step 2: Peptide Coupling
-
Dissolve the crude N-Boc-pyroglutamic acid and the desired amino acid ester (e.g., glycine methyl ester hydrochloride) in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, such as triethylamine (Et₃N) or N-methylmorpholine, to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting protected dipeptide by column chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (S)-N-Boc-pyroglutamic acid tert-butyl ester [oakwoodchemical.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER | 91229-91-3 [chemicalbook.com]
Boc-Pyr-OtBu: A Comprehensive Technical Guide for its Role as a Pyroglutamic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu), a critical building block in pharmaceutical and peptide synthesis. As a dually protected derivative of L-pyroglutamic acid, this compound offers significant advantages in stereoselective reactions and as a constrained glutamate analog for drug development.[1][2][3]
Core Properties and Specifications
This compound, with the CAS number 91229-91-3, is a white solid at room temperature.[1][2] Its structure features a tert-butoxycarbonyl (Boc) group protecting the ring nitrogen and a tert-butyl (OtBu) ester protecting the carboxylic acid. This dual protection strategy allows for selective deprotection and subsequent modification, making it a versatile intermediate in complex organic syntheses.[4][5]
| Property | Value | Reference |
| CAS Number | 91229-91-3 | [1][2] |
| Molecular Formula | C14H23NO5 | [1][2] |
| Molecular Weight | 285.34 g/mol | [1][2] |
| Appearance | White solid | [1][2] |
| Melting Point | 55.0 to 59.0 °C | [1][2] |
| Purity | Often >97%, available up to 99% | [1][2] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid with a tert-butyl group, followed by the protection of the lactam nitrogen with a Boc group.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of L-Pyroglutamic Acid to (S)-pyroglutamic acid tert-butyl ester
This procedure is adapted from literature reports on acid-catalyzed esterification.[5]
-
Reaction Setup: To a solution of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of a strong acid such as perchloric acid.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: N-Boc Protection of (S)-pyroglutamic acid tert-butyl ester
This protocol is based on standard Boc protection procedures.[5]
-
Reaction Setup: Dissolve the (S)-pyroglutamic acid tert-butyl ester from Step 1 in a suitable solvent such as acetonitrile. Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[1]
Deprotection Strategies
The utility of this compound as a pyroglutamic acid precursor lies in the selective removal of its protecting groups.
Experimental Protocol: Deprotection of the Boc Group
The Boc group is labile under acidic conditions.[6]
-
Reaction Setup: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA), typically a 20-50% solution in DCM.[6][7]
-
Reaction Conditions: Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 30 minutes to a few hours.[3]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product, (S)-pyroglutamic acid tert-butyl ester, is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.[6][8]
Experimental Protocol: Deprotection of the tert-Butyl Ester Group
The tert-butyl ester can also be cleaved under acidic conditions, though typically stronger conditions or different reagents are employed for selectivity.[9][10] For complete deprotection to L-pyroglutamic acid, treatment with a strong acid like TFA can cleave both the Boc and OtBu groups.
Applications in Synthesis
Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for Fmoc deprotection, allowing for orthogonal protection strategies.[6][7]
Representative Workflow for SPPS using this compound:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating this compound.
Synthesis of Conformationally Constrained Glutamate Analogues
Pyroglutamic acid derivatives serve as conformationally restricted analogs of glutamic acid, which is a key neurotransmitter. This compound can be used as a starting material for the synthesis of novel glutamate analogues, including kainoids, which are potent neuroexcitatory agents.[3] The synthesis of these complex molecules often involves the stereocontrolled modification of the pyrrolidine ring of the pyroglutamic acid scaffold.[3]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis and reactions involving Boc-protected pyroglutamic acid esters.
| Reaction | Starting Material | Product | Reagents | Yield | Reference |
| N-Boc Protection | (S)-pyroglutamic acid tert-butyl ester | This compound | Boc₂O, DMAP, MeCN | - | [5] |
| N-Boc Protection | Ethyl L-pyroglutamate | Ethyl N-Boc-L-pyroglutamate | Boc₂O, DMAP, DCM | 100% | [11] |
| N-Boc Protection | 3-azabicylo[3.3.0]octane | Boc-protected amine | Boc₂O, NaHCO₃ | 93% | [1] |
| Esterification & N-Boc Protection | L-pyroglutamic acid | Boc-L-Pyroglutamic acid methyl ester | 1. SOCl₂, MeOH; 2. Boc₂O, DMAP, DCM | High yield, 99.8% purity | [12] |
| Boc Deprotection | N-Boc-Phe-Phe-OtBu | Phe-Phe-OtBu | H₂SO₄, tBuOAc | 95% | [9] |
Logical Relationships in Synthesis and Deprotection
The following diagram illustrates the key transformations involving this compound.
Caption: Synthesis and deprotection pathways of this compound.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. BOC-PYR-OET | 144978-12-1 [chemicalbook.com]
- 12. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pyr-OtBu, with the CAS number 91229-91-3, is a protected amino acid derivative crucial for the stereoselective synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] Its purity is typically high, often exceeding 97% and available up to 99%.[1] The compound is a white solid with a melting point range of 55.0 to 59.0 °C.[1] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 91229-91-3 | [1] |
| Molecular Formula | C₁₄H₂₃NO₅ | [2] |
| Molecular Weight | 285.34 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 55.0 - 59.0 °C | [1] |
Qualitative Solubility of Boc-Protected Amino Acids
While quantitative data for this compound is scarce, the general solubility trends for Boc-protected amino acids can provide valuable insights. These compounds are typically soluble in a range of polar aprotic and chlorinated organic solvents. For instance, related compounds like Boc-Pyr-OH are known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Another similar compound, Boc-L-pyroglutamic acid methyl ester, is reported to be soluble in dichloromethane.
Based on the structure of this compound, which includes two bulky, non-polar tert-butyl groups, it is expected to exhibit good solubility in moderately polar to non-polar organic solvents.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents is not available in peer-reviewed journals or chemical databases. The determination of these values requires experimental measurement. The following section provides a detailed protocol for this purpose.
Table of Expected Qualitative Solubility and Placeholder for Quantitative Data:
| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Methanol | Protic | Polar | Soluble | Data not available |
| Ethanol | Protic | Polar | Soluble | Data not available |
| Isopropanol | Protic | Polar | Soluble | Data not available |
| Acetonitrile | Aprotic | Polar | Soluble | Data not available |
| Tetrahydrofuran (THF) | Ether | Moderately Polar | Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | Aprotic | Polar | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Polar | Soluble | Data not available |
| Dichloromethane (DCM) | Chlorinated | Moderately Polar | Soluble | Data not available |
| Chloroform | Chlorinated | Moderately Polar | Soluble | Data not available |
| Ethyl Acetate | Ester | Moderately Polar | Soluble | Data not available |
| Toluene | Aromatic | Non-polar | Likely Soluble | Data not available |
| Hexane | Aliphatic | Non-polar | Likely Insoluble | Data not available |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol is a standard procedure that can be adapted for this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[4]
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3. Data Reporting:
-
Report the solubility in standard units such as mg/mL or mol/L.
-
Specify the temperature at which the solubility was determined.
-
Mention the analytical method used for concentration determination.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a framework for its experimental determination. The provided protocol for the shake-flask method offers a reliable means to obtain this crucial data, which is essential for optimizing synthetic procedures, purification strategies, and the overall drug development process. Researchers are encouraged to perform these measurements to facilitate the effective use of this important synthetic building block.
References
The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the formation, significance, and analytical considerations of pyroglutamic acid in peptide-based therapeutics.
Introduction
Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a common post-translational modification observed at the N-terminus of peptides and proteins.[1][2] Its formation, which can occur both spontaneously and enzymatically, has significant implications for the physicochemical properties, stability, and biological activity of peptides.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of pyroglutamylation is critical for the design, synthesis, and formulation of stable and efficacious peptide-based therapeutics.
This technical guide provides a comprehensive overview of pyroglutamic acid in peptides, covering its mechanisms of formation, its multifaceted impact on peptide structure and function, detailed experimental protocols for its analysis, and strategies for its prevention and control.
Formation of Pyroglutamic Acid
The conversion of an N-terminal glutamine (Gln) or, less commonly, glutamic acid (Glu) residue to pyroglutamic acid is a key modification that can occur during peptide synthesis, purification, storage, and even in vivo.[4][5] This intramolecular cyclization reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide (of Gln) or γ-carboxyl (of Glu) group, resulting in the formation of a five-membered lactam ring and the elimination of ammonia or water, respectively.[3][5]
Mechanisms of Formation
Spontaneous (Non-enzymatic) Formation:
The spontaneous conversion of N-terminal Gln to pGlu is a well-documented phenomenon that can occur under various conditions.[3][6] The rate of this reaction is influenced by several factors, including:
-
pH: The rate of pGlu formation from glutamine is pH-dependent, with studies showing significant cyclization in both acidic and neutral conditions.[7][8] One study on a model peptide found that in the pH range of 5.5-6, the rate of pGlu formation was greater in the solid state than in solution.[7][8] Avoiding acidic environments can help prevent the conversion of N-terminal glutamine to pyroglutamic acid.[9]
-
Temperature: Increased temperature accelerates the rate of spontaneous pyroglutamylation.[3]
-
Buffer Species: The type of buffer used in peptide formulations can also influence the rate of pGlu formation.[7][8]
The cyclization of N-terminal glutamic acid to pyroglutamic acid also occurs spontaneously but generally at a slower rate than from glutamine.[4]
Enzymatic Formation:
The formation of pyroglutamic acid is also catalyzed by the enzyme glutaminyl cyclase (QC) .[10][11][12] QC is a zinc-dependent enzyme that significantly accelerates the rate of intramolecular cyclization of N-terminal glutamine and glutamic acid residues.[11][12] This enzymatic conversion is a crucial step in the maturation of many bioactive peptides and hormones, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH).[13][14] The inhibition of QC has been shown to significantly reduce the formation of pGlu-containing peptides.[15]
Figure 1: Pathways of Pyroglutamic Acid Formation.
Impact of Pyroglutamic Acid on Peptides
The formation of a pyroglutamyl residue at the N-terminus induces significant changes in the physicochemical and biological properties of a peptide.
Structural and Physicochemical Changes
-
Loss of N-terminal Charge: The cyclization of the N-terminal amine results in the loss of a positive charge, making the peptide more acidic.[4][5]
-
Increased Hydrophobicity: The formation of the lactam ring and the loss of the charged amino group increase the overall hydrophobicity of the peptide.[3][16] This can lead to altered solubility and aggregation propensity.
-
Conformational Changes: The rigid, cyclic structure of pyroglutamic acid can restrict the conformational flexibility of the peptide backbone, potentially influencing its three-dimensional structure and interaction with binding partners.[16] Molecular dynamics simulations have shown that pyroglutamylation can alter the conformational ensemble of peptides like amyloid-β.[16]
Functional Consequences
-
Enhanced Stability against Aminopeptidases: The blocked N-terminus of pyroglutamyl peptides renders them resistant to degradation by aminopeptidases, which require a free N-terminal amino group for their activity.[13][17] This can significantly increase the in vivo half-life of peptide drugs.
-
Altered Receptor Binding and Biological Activity: The structural changes induced by pyroglutamylation can have a profound impact on a peptide's ability to bind to its target receptor. In some cases, pGlu formation is essential for biological activity, as seen in TRH and GnRH.[13] However, in other instances, it can lead to a decrease or complete loss of activity. For example, the conversion of an N-terminal glutamine to pyroglutamic acid in an HLA-A2-restricted peptide was shown to inhibit its binding to the HLA-A2 molecule and diminish recognition by cytotoxic T lymphocytes.[9]
-
Role in Disease Pathogenesis: The formation of pyroglutamylated peptides is implicated in the pathology of several diseases. A notable example is Alzheimer's disease, where pyroglutamylated forms of amyloid-β (Aβ) peptides (pGlu-Aβ) are found to be major components of amyloid plaques.[10][18] These modified Aβ peptides exhibit increased hydrophobicity, a higher aggregation propensity, and enhanced neurotoxicity compared to their full-length counterparts.[10][16]
Quantitative Data on Pyroglutamic Acid Effects
The impact of pyroglutamic acid formation on peptide properties can be quantified through various experimental assays. The following table summarizes key quantitative data from the literature.
| Parameter | Peptide/Protein | Effect of Pyroglutamylation | Quantitative Value | Reference |
| Receptor Binding | L-pyroglutamic acid | Interaction with excitatory amino acid receptors | IC50 = 28.11 µM | [19] |
| HLA-A2 restricted peptide | Inhibition of binding to HLA-A2 | Dramatically affects CTL recognition | [9] | |
| Stability | General peptides | Resistance to aminopeptidases | Increased in vivo half-life | [13][17] |
| Formation Rate | Model peptide (EVQLVESGGGLVQPGGSLR) | pH-dependent formation in solid state | Rate at pH 5.5-6 is greater than in solution | [7][8] |
| Glutamine in solution | Spontaneous conversion | At least 10% conversion after 5 hours at 37°C | [3] |
Experimental Protocols
Accurate detection and quantification of pyroglutamic acid are crucial for quality control in peptide drug development.
Protocol 1: Detection and Quantification of Pyroglutamic Acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used to separate and quantify the native peptide from its pyroglutamylated form.
Materials:
-
Peptide sample
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reference standards for the native peptide and the pyroglutamylated peptide
Procedure:
-
Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., Mobile Phase A) to a known concentration.
-
HPLC Method:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a known volume of the sample.
-
Run a linear gradient of Mobile Phase B to elute the peptides (e.g., 5% to 60% B over 30 minutes).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the native peptide and the pyroglutamyl peptide based on the retention times of the reference standards. The pyroglutamyl form, being more hydrophobic, will typically have a longer retention time.
-
Quantify the amount of each species by integrating the peak areas.
-
Calculate the percentage of pyroglutamic acid formation.
-
Protocol 2: Confirmation of Pyroglutamic Acid by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the pyroglutamylated peptide.
Materials:
-
Peptide sample (can be the eluent from HPLC)
-
Mass spectrometer (e.g., ESI-MS or MALDI-MS)
Procedure:
-
Sample Infusion: Introduce the sample into the mass spectrometer.
-
Mass Analysis:
-
Acquire the mass spectrum of the peptide.
-
The formation of pyroglutamic acid from glutamine results in a mass loss of 17.03 Da (due to the loss of NH₃).[5]
-
The formation from glutamic acid results in a mass loss of 18.02 Da (due to the loss of H₂O).
-
Compare the observed molecular weight with the theoretical molecular weights of the native and modified peptides to confirm the presence of the pyroglutamyl residue.
-
-
Tandem MS (MS/MS) for Site Confirmation:
-
Select the parent ion corresponding to the pyroglutamylated peptide for fragmentation.
-
Analyze the fragmentation pattern. The absence of a fragment ion corresponding to the N-terminal amino acid is indicative of a blocked N-terminus.
-
Protocol 3: Enzymatic Removal of Pyroglutamic Acid for N-terminal Sequencing
To enable N-terminal sequencing of a pyroglutamylated peptide, the pGlu residue must first be removed.
Materials:
-
Pyroglutamylated peptide sample
-
Pyroglutamate aminopeptidase
-
Reaction buffer (specific to the enzyme)
-
Quenching solution (e.g., 10% TFA)
Procedure:
-
Enzymatic Digestion:
-
Dissolve the peptide in the reaction buffer.
-
Add pyroglutamate aminopeptidase to the solution.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Analysis:
-
Analyze the reaction mixture by RP-HPLC and MS to confirm the removal of the pGlu residue and the generation of the peptide with a free N-terminus.
-
The resulting peptide can then be subjected to Edman degradation for N-terminal sequencing.
-
Figure 2: Experimental Workflow for pGlu Analysis.
Strategies for Prevention and Control in Drug Development
Given the potential for pyroglutamylation to impact the stability and efficacy of peptide therapeutics, several strategies can be employed to prevent or control its formation.
-
Amino Acid Substitution: If the N-terminal Gln or Glu is not essential for biological activity, it can be substituted with another amino acid that is not prone to cyclization. For instance, substituting asparagine for N-terminal glutamine has been shown to enhance peptide stability and recognition by T-cells.[9]
-
Formulation Optimization: Careful control of pH, temperature, and buffer composition during manufacturing and storage can minimize the rate of spontaneous pGlu formation.[7][8] Lyophilization can also be a strategy to improve long-term stability, although the solid-state reaction rates should be carefully evaluated.[7][8]
-
Process Control during Synthesis and Purification: Minimizing exposure to conditions that promote cyclization (e.g., high temperatures, acidic pH) during peptide synthesis and purification is crucial.[3][9]
-
Use of Glutaminyl Cyclase Inhibitors: In cell-based production systems, the use of QC inhibitors could potentially reduce the extent of enzymatic pGlu formation.[15]
Conclusion
The formation of pyroglutamic acid is a critical modification in peptide chemistry with far-reaching implications for drug development. Its impact on peptide stability, structure, and function necessitates a thorough understanding and careful management throughout the entire lifecycle of a peptide therapeutic, from initial design to final formulation. By leveraging the analytical techniques and control strategies outlined in this guide, researchers and drug development professionals can better ensure the quality, consistency, and efficacy of their peptide-based products. The continued investigation into the mechanisms of pyroglutamylation and the development of novel prevention strategies will further advance the field of peptide drug development.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. vcm.edpsciences.org [vcm.edpsciences.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pnas.org [pnas.org]
- 15. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyroglutamate-3 amyloid-β deposition in the brains of humans, non-human primates, canines, and Alzheimer disease-like transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Terminal Pyroglutamic Acid in Solid-Phase Peptide Synthesis: A Technical Guide to Boc-Pyr-OtBu and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-terminal pyroglutamic acid (pGlu) is a critical structural motif found in numerous biologically active peptides and proteins, conferring enhanced stability against aminopeptidases. Its incorporation during solid-phase peptide synthesis (SPPS) is a key step in the development of various peptide-based therapeutics. This technical guide provides an in-depth overview of the function and application of N-Boc-L-pyroglutamic acid (Boc-pGlu-OH), a crucial building block for the direct and efficient introduction of the pGlu moiety. While the tert-butyl ester protected form, Boc-Pyr-OtBu, is commercially available, its direct utility in standard SPPS is less common than the free acid, Boc-pGlu-OH, which is activated in situ for coupling. This guide will focus on the application of Boc-pGlu-OH as the primary reagent for N-terminal pyroglutamylation in Boc-chemistry SPPS, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the successful synthesis of pGlu-containing peptides.
Introduction to Pyroglutamic Acid in Peptides
Pyroglutamic acid is a cyclic lactam of glutamic acid. The formation of an N-terminal pGlu residue can occur in vivo through the enzymatic or spontaneous cyclization of N-terminal glutamine or glutamic acid.[1][2] This post-translational modification is prevalent in a variety of endogenous peptides, including Thyrotropin-Releasing Hormone (TRH), where it is essential for biological activity.[2] The primary advantages of an N-terminal pGlu are:
-
Increased Stability: The cyclic structure of pGlu protects the peptide from degradation by exopeptidases, which require a free N-terminal amine for their activity. This can significantly extend the half-life of peptide drugs in vivo.
-
Conformational Rigidity: The pGlu residue can influence the overall conformation of the peptide, which may be crucial for receptor binding and biological function.
In synthetic peptides, the direct incorporation of a protected pGlu derivative during SPPS is the most efficient method to ensure the homogeneity and yield of the final product. Boc-pGlu-OH is a commonly used building block in the Boc/Bzl SPPS strategy for this purpose.
Quantitative Data on Pyroglutamic Acid Incorporation
| Product/Process | Protecting Group Strategy | Coupling/Synthesis Method | Reported Yield | Reference |
| Z-pGlu-OH from Z-glutamic acid anhydride | Z | Cyclization catalyzed by DCHA | Quantitative | [1] |
| Boc-Gly-pGlu-Val-NH2 | Boc | Solution phase synthesis with CDI as coupling reagent | 79% | [1] |
| Fmoc-pGlu-OSu | Fmoc | Conversion of Fmoc-pGlu-Cl with HOSu and NMM | 84% | [1] |
| Z-pGlu-OH (from DCHA salt) | Z | Acidification of Z-pGlu-OH·DCHA salt | 88% | [1] |
| pGlu-Leu-Gly-Pro-Gln-Gly-OH | Boc/Bzl | Reflux in TFA/anisole for cleavage and deprotection | 70% | [1] |
Table 1: Reported yields for the synthesis of pyroglutamic acid derivatives and pGlu-containing peptides.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Boc-pGlu-OH as the final amino acid in a Boc-based solid-phase peptide synthesis workflow.
Materials and Reagents
-
Boc-protected peptide-resin
-
Boc-L-pyroglutamic acid (Boc-pGlu-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Anhydrous diethyl ether
-
Kaiser test kit
Protocol for N-Terminal Deprotection of the Peptide-Resin
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash the resin with DMF (3 times).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
-
Final Washing:
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test is indicated by a blue color.
Protocol for Coupling of Boc-pGlu-OH
This protocol describes the coupling using HBTU, a commonly used and efficient coupling reagent.
-
Activation of Boc-pGlu-OH:
-
In a separate vessel, dissolve 2 equivalents of Boc-pGlu-OH and 1.95 equivalents of HBTU in DMF.
-
Add 3 equivalents of DIEA to the solution.
-
Allow the pre-activation to proceed for 2-3 minutes.
-
-
Coupling Reaction:
-
Add the activated Boc-pGlu-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates the completion of the coupling reaction.
-
If the Kaiser test is positive, extend the reaction time or perform a second coupling.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Final Cleavage and Deprotection
The final cleavage of the pGlu-peptide from the resin and removal of side-chain protecting groups is typically achieved using strong acids.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold anhydrous diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the precipitated peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow in Solid-Phase Peptide Synthesis
The following diagrams illustrate the key workflows in the synthesis of a peptide with an N-terminal pyroglutamic acid residue using Boc-pGlu-OH.
Conclusion
The use of Boc-pGlu-OH in solid-phase peptide synthesis provides a reliable and efficient method for the introduction of N-terminal pyroglutamic acid. This modification is crucial for enhancing the stability and biological activity of many therapeutic peptides. By following the detailed protocols and understanding the workflows presented in this guide, researchers, scientists, and drug development professionals can effectively synthesize pGlu-containing peptides with high purity and yield. The selection of appropriate coupling reagents and careful monitoring of the reaction are key to achieving optimal results in the synthesis of these important biomolecules.
References
The Strategic Role of Boc-Pyr-OtBu as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, N-Boc-L-pyroglutamic acid tert-butyl ester, commonly referred to as Boc-Pyr-OtBu, has emerged as a versatile and valuable intermediate. Its rigid, bicyclic-like structure and orthogonal protecting groups make it an ideal starting material for the synthesis of a diverse array of biologically active molecules, ranging from antiviral agents to therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Core Properties and Advantages
This compound, specifically the (S)-enantiomer (CAS Number: 91229-91-3), is a white solid with a melting point range of 55.0 to 59.0 °C.[1] The molecule's key features are the tert-butoxycarbonyl (Boc) group protecting the nitrogen of the pyroglutamate ring and the tert-butyl (OtBu) ester protecting the carboxylic acid. This dual protection strategy offers several advantages in multi-step syntheses:
-
Orthogonal Protection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the tert-butyl ester requires harsher acidic conditions for removal. This orthogonality allows for selective deprotection and functionalization at either the nitrogen or the carboxylic acid position.
-
Stereochemical Integrity: The pyroglutamic acid core provides a conformationally constrained scaffold, which is often beneficial for achieving high diastereoselectivity in subsequent reactions. The chirality of the starting material is effectively transferred to the final product.
-
Synthetic Versatility: The lactam ring can be reductively opened to access glutamic acid derivatives, or the carbonyl groups can be selectively manipulated. The protected nitrogen and carboxylic acid functionalities serve as handles for peptide coupling and other transformations.
Synthesis of this compound
The preparation of this compound is typically achieved in a two-step process starting from L-pyroglutamic acid. The following protocols provide detailed experimental procedures for its synthesis.
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Esterification | L-Pyroglutamic acid, tert-butyl acetate, perchloric acid (catalyst) | 70% | [2][3] |
| 2 | Boc Protection | tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile | 87% | [2][3] |
Experimental Protocols
Step 1: Synthesis of tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate
This procedure describes the acid-catalyzed esterification of L-pyroglutamic acid.
-
Materials:
-
L-Pyroglutamic acid
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
-
Procedure:
-
To a solution of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of perchloric acid dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Add water to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.
-
Step 2: Synthesis of di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate (this compound)
This procedure details the N-Boc protection of the pyroglutamate ester.
-
Materials:
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile
-
-
Procedure:
-
Dissolve tert-butyl (S)-5-oxopyrrolidine-2-carboxylate in acetonitrile.
-
Add a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate (this compound).
-
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of a variety of complex molecules with therapeutic applications.
Synthesis of Antiviral Agents: The Ledipasvir Intermediate
A prominent application of a derivative of this compound is in the synthesis of the antiviral drug Ledipasvir, which is used to treat Hepatitis C. Specifically, this compound is a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key spirocyclic proline analogue incorporated into the drug's structure.[4][5] The synthesis of this intermediate highlights the utility of this compound in constructing complex, stereochemically defined scaffolds.
Precursor for P2X7 Receptor Antagonists
Derivatives of pyroglutamic acid have been utilized in the synthesis of potent antagonists for the P2X7 receptor, a target for a range of inflammatory and neurodegenerative diseases.[6][7] The rigid scaffold of pyroglutamic acid is well-suited for presenting substituents in a defined spatial orientation for optimal receptor binding. The synthetic pathway often involves the modification of the pyroglutamic acid core, followed by coupling with various amine-containing fragments.
Synthesis of GABA Analogues
The pyroglutamate scaffold can be transformed into various substituted γ-aminobutyric acid (GABA) analogues, which are important neurotransmitters and targets for neurological drugs.[8] The synthesis typically involves the reductive opening of the lactam ring of a suitably functionalized pyroglutamate derivative.
Quantitative Data on Reactions of Pyroglutamate Derivatives
The following table summarizes quantitative data for key reactions involving pyroglutamate derivatives, demonstrating the efficiency and stereoselectivity that can be achieved.
Table 2: Yields and Enantioselectivities in the Synthesis of Pyroglutamate Derivatives
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Michael Addition | Alanine imine + Methyl acrylate | Cyclopropenimine | Toluene | 25 | 24 | - | 89 | [2][9] |
| Michael Addition | Glycinate imine + α,β-unsaturated ester | Chiral Pyridoxal | - | - | - | 14-96 | 81-97 | [2] |
| Peptide Coupling | Boc-amino acid | BDDC | THF/DMF/Toluene | rt | - | good | - | [10][11] |
| Peptide Coupling | Boc-amino acid | PyBOP | DMF | rt | < 0.25 | high | - | [11][12] |
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery. Its inherent stereochemistry, conformational rigidity, and orthogonal protecting groups provide chemists with a powerful tool for the efficient and stereocontrolled synthesis of complex and biologically important molecules. The detailed protocols and synthetic workflows presented in this guide are intended to facilitate the broader application of this important chiral synthon in the development of new therapeutics. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and improved medicines.
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.uniurb.it [people.uniurb.it]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyroglutamic Acid Derivatives in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamic acid, a cyclic derivative of glutamic acid, and its analogues represent a versatile scaffold in medicinal chemistry and drug discovery. Their inherent chirality, conformational rigidity, and ability to mimic peptide structures have positioned them as privileged building blocks for the development of novel therapeutic agents and research tools. This technical guide provides an in-depth overview of the applications of pyroglutamic acid derivatives in key research areas, including neuroscience, oncology, and immunology, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Neurodegenerative Disorders: Targeting Pyroglutamate in Alzheimer's Disease
A significant area of research involving pyroglutamic acid derivatives is in the context of Alzheimer's disease. The N-terminally truncated and modified amyloid-β (Aβ) peptide, known as pyroglutamate-amyloid-β (AβpE3), is a major component of the amyloid plaques found in the brains of Alzheimer's patients and is considered a key neurotoxic species.[1][2]
Formation of Pyroglutamate-Amyloid-β (AβpE3)
The formation of AβpE3 is a multi-step enzymatic process that enhances the aggregation propensity and stability of the Aβ peptide.[1] This pathway represents a critical target for therapeutic intervention.
References
Methodological & Application
Application Notes and Protocols for Boc-Pyr-OtBu in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-tert-butyloxycarbonyl-L-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu) in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). This information is intended to guide researchers in the synthesis of peptides containing an N-terminal pyroglutamyl moiety, a common feature in various biologically active peptides such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).
Introduction
The pyroglutamyl (pGlu) residue is a cyclic lactam of glutamic acid that confers stability against enzymatic degradation by aminopeptidases. The incorporation of this moiety is crucial for the biological activity of several peptide hormones. In Boc-SPPS, the use of this compound provides a convenient and efficient method for introducing the pGlu residue at the N-terminus of a synthetic peptide. The tert-butyl ester (-OtBu) protects the carboxyl group of the pyroglutamic acid during synthesis, and it is typically cleaved during the final acidolytic cleavage step of the Boc-SPPS protocol.
Key Applications
Peptides containing an N-terminal pyroglutamyl residue are involved in a variety of physiological processes. The use of this compound in their synthesis is critical for research in areas such as:
-
Endocrinology: Synthesis of TRH, GnRH, and their analogs for studying hormonal regulation.[1][2]
-
Neuroscience: Investigation of neuropeptides with N-terminal pGlu for understanding neurotransmission and neuromodulation.
-
Drug Development: Design and synthesis of more stable and potent peptide-based therapeutics.
Experimental Protocols
The following sections detail the key experimental steps for the incorporation of this compound in a standard Boc-SPPS workflow.
Resin Selection and Preparation
The choice of resin depends on whether a C-terminal acid or amide is desired. For peptide amides, MBHA resin is a common choice in Boc-SPPS.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., MBHA resin for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes.
-
Wash the resin multiple times with DCM and then with the solvent to be used for the next step (e.g., DMF).
Boc Deprotection
The removal of the Boc protecting group from the N-terminal amino acid of the growing peptide chain is a critical step.
Protocol 2: Standard Boc Deprotection
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.
-
Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.
-
Wash the resin with isopropanol (IPA) to shrink the resin and aid in the removal of residual acid.
-
Wash the resin again with DCM.
Neutralization
After acid-mediated deprotection, the N-terminal amine is protonated and must be neutralized before the next coupling step.
Protocol 3: Neutralization
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Wash the resin several times with the coupling solvent (e.g., DMF) to remove excess base and prepare for the coupling reaction.
Coupling of this compound
The coupling of this compound to the deprotected N-terminus of the peptide-resin is a key step. Several coupling reagents can be employed.
Protocol 4: Coupling with HBTU/HOBt
-
Dissolve this compound (2-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
-
Add Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (HBTU) (2-4 equivalents) to the solution.
-
Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 5: Coupling with BOP Reagent
For the synthesis of peptides like TRH, the BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent has been used successfully for coupling pyroglutamic acid.[3]
-
Dissolve this compound (3 equivalents) and BOP reagent (3 equivalents) in DMF or N-methylpyrrolidone (NMP).[3]
-
Add a minimal amount of DIEA (3 equivalents) to the mixture.[3]
-
Add the activated solution to the peptide-resin and allow the reaction to proceed until completion, as monitored by the Kaiser test.
-
Wash the resin extensively with DMF and DCM.
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tert-butyl ester from the pyroglutamic acid residue.
Protocol 6: HF Cleavage
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to protect sensitive amino acids from side reactions.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether to precipitate the crude product and remove the scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Data Presentation
The following table summarizes typical parameters for the coupling of this compound in Boc-SPPS. Actual values may vary depending on the specific peptide sequence and synthesis scale.
| Parameter | Value/Condition | Notes |
| Resin | MBHA, PAM | Choice depends on desired C-terminus (amide or acid). |
| This compound Equivalents | 2 - 4 | Relative to the resin loading capacity. |
| Coupling Reagent | HBTU, BOP, TBTU, DCC | HBTU and BOP are commonly used for efficient coupling.[3] |
| Additive | HOBt | Used with carbodiimide-based coupling reagents to reduce racemization. |
| Base | DIEA | Typically used in 2-fold excess relative to the coupling agent. |
| Solvent | DMF, NMP | NMP can be beneficial for improving solubility and reducing aggregation.[3] |
| Reaction Time | 1 - 2 hours | Monitor with Kaiser test for completion. |
| Final Cleavage | Liquid HF | Standard for Boc-SPPS; simultaneously removes the -OtBu group. |
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway involving a peptide with an N-terminal pyroglutamyl residue and a general workflow for Boc-SPPS.
Caption: Thyrotropin-Releasing Hormone (TRH) Signaling Pathway.
Caption: General Workflow for Boc-SPPS incorporating this compound.
References
Application Notes and Protocols: Deprotection of the Boc Group from Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its facile removal under acidic conditions makes it a valuable tool for the synthesis of complex molecules. Pyroglutamic acid, a cyclic amino acid derivative, is a key chiral building block in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the deprotection of N-Boc-pyroglutamic acid, a crucial step in the synthetic routes towards numerous target compounds.
The deprotection is typically achieved through acid-catalyzed hydrolysis.[1] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] The choice of reagent and reaction conditions can be critical to achieving high yields and purity, especially when other acid-sensitive functional groups are present in the molecule.
Reaction Mechanism and Signaling Pathway
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The initial step involves the protonation of the carbamate carbonyl oxygen by the acid (e.g., TFA or HCl). This is followed by the loss of the stable tert-butyl cation, which can then be quenched or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2]
Caption: Acid-catalyzed deprotection of Boc-pyroglutamic acid.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical reaction conditions for the deprotection of the Boc group from pyroglutamic acid and its derivatives using TFA and HCl. Yields are generally high for this transformation.
| Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TFA | Boc-L-Glu(Z)-Me | CH₂Cl₂ | 0 to RT | Not Specified | Quantitative | [3] |
| 25% TFA/DCM | General N-Boc Amine | DCM | RT | 2 h | Not Specified | [4] |
| 4M HCl in Dioxane | General N-Boc Amine | Dioxane | RT | 2 h | 48 | [5] |
| 4M HCl in Dioxane | General N-Boc Amine | Dioxane | RT | 16 h | Not Specified | [5] |
| 50% TFA/DCM | Peptide on Solid Support | DCM | RT | >5 min | >95 | [6] |
| 4M HCl/Dioxane | Peptide on Solid Support | Dioxane | RT | >5 min | >95 | [6] |
Note: "Not Specified" indicates that the specific quantitative value was not provided in the general protocol.
Experimental Protocols
Below are detailed protocols for the deprotection of Boc-pyroglutamic acid using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for Boc deprotection.
Materials:
-
N-Boc-pyroglutamic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-pyroglutamic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), although concentrations of 20-50% TFA in DCM are also frequently used.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To help remove residual TFA, the residue can be co-evaporated with toluene or isopropanol.[7]
-
For isolation of the free amine, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield pyroglutamic acid.
-
If the TFA salt is desired, the crude product after evaporation of the solvent can be used directly in the next step after ensuring all TFA has been removed.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an alternative to TFA and often provides the hydrochloride salt of the deprotected amine directly.
Materials:
-
N-Boc-pyroglutamic acid
-
Dioxane, anhydrous
-
4M HCl in dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve N-Boc-pyroglutamic acid (1 equivalent) in anhydrous dioxane in a round-bottom flask.
-
Add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, the hydrochloride salt of pyroglutamic acid may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild base such as saturated NaHCO₃ solution, followed by extraction and drying as described in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for the deprotection of Boc-pyroglutamic acid.
Caption: General workflow for Boc deprotection of pyroglutamic acid.
Analytical Monitoring
The progress of the deprotection reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 95:5 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Visualization: The starting material (Boc-pyroglutamic acid) and the product (pyroglutamic acid) can be visualized under UV light (if they are UV active) or by staining with a suitable agent such as potassium permanganate, ninhydrin (for the free amine), or iodine. The product, being more polar, will have a lower Rf value than the starting material.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be employed to monitor the disappearance of the starting material and the appearance of the product.
Potential Side Reactions and Troubleshooting
-
Diketopiperazine Formation: When pyroglutamic acid is part of a dipeptide or a larger peptide chain, there is a risk of intramolecular cyclization to form a diketopiperazine, especially under basic conditions or upon prolonged heating.[8] To minimize this, it is advisable to use the deprotected amino acid promptly in the subsequent reaction step.[3]
-
Incomplete Deprotection: If the reaction does not go to completion, this may be due to insufficient acid or reaction time. The amount of acid and the reaction time can be increased. In some cases, using a stronger acid concentration or a different solvent may be beneficial.[6]
-
tert-Butylation: The tert-butyl cation generated during the deprotection can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate. The use of scavengers like anisole or thioanisole can mitigate this side reaction, although it is less common with pyroglutamic acid itself unless other sensitive functionalities are present.
Conclusion
The deprotection of N-Boc-pyroglutamic acid is a fundamental transformation in organic synthesis. The choice between TFA and HCl depends on the specific requirements of the synthetic route, including the stability of other functional groups and the desired form of the product (free amine or salt). The protocols and data presented here provide a comprehensive guide for researchers to successfully perform this reaction, enabling the efficient synthesis of a wide range of pyroglutamic acid-containing molecules.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage of the OtBu Ester Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (OtBu) ester is a commonly employed protecting group for carboxylic acids in organic synthesis, particularly in peptide and complex molecule synthesis. Its popularity stems from its stability under a wide range of chemical conditions, including basic and nucleophilic environments. However, its efficient and selective removal is crucial for the successful progression of a synthetic route. These application notes provide a comprehensive overview of the various conditions available for the cleavage of the OtBu ester group, offering detailed protocols and data to guide researchers in selecting the optimal deprotection strategy.
Cleavage Mechanisms and Conditions
The deprotection of OtBu esters primarily proceeds through an acid-catalyzed mechanism involving the formation of a stable tert-butyl cation. However, alternative methods have been developed to address the challenges of substrate sensitivity and the presence of other acid-labile protecting groups.
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage is the most common method for OtBu deprotection. The reaction is initiated by protonation of the ester oxygen, followed by the elimination of isobutylene and the formation of the carboxylic acid.[1][2]
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid widely used for OtBu cleavage, often in dichloromethane (DCM) as a solvent.[3][4] It is highly effective but can also cleave other acid-sensitive groups like tert-butoxycarbonyl (Boc).
-
Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent (e.g., dioxane, diethyl ether, or acetic acid) is a classic and effective reagent for OtBu deprotection.[1]
-
Sulfuric Acid (H₂SO₄) and Phosphoric Acid (H₃PO₄): These strong inorganic acids can also be used, often in aqueous or protic solvents.[1][5] Aqueous phosphoric acid is considered a milder and more environmentally benign option.[5][6]
-
Lewis Acids (e.g., ZnBr₂): Zinc bromide in DCM has been shown to selectively cleave OtBu esters in the presence of certain other acid-labile groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) protected amines.[4][7][8][9][10][11] This method can offer a degree of chemoselectivity that is not achievable with strong Brønsted acids.
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes | Reference(s) |
| TFA/DCM (1:1) | Dichloromethane | Room Temperature | 5 h | High | Commonly used in peptide synthesis.[3] | [3][4] |
| Anhydrous HCl | Dioxane/Et₂O | 0 - Room Temperature | 1 - 4 h | Good to Excellent | A standard and robust method. | [1] |
| H₃PO₄ (aq) | - | Room Temperature | Variable | High | A milder, greener alternative.[5][6] | [5][6] |
| ZnBr₂ (5-10 eq.) | Dichloromethane | Room Temperature | 24 h | 75% | Offers selectivity in the presence of PhF-protected amines.[7][9] | [7][8][9][10][11] |
Radical-Mediated Cleavage
A newer, milder approach involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation (Magic Blue, MB•+), in the presence of a silane.[5][6][12] This method proceeds under neutral conditions and is compatible with a wider range of functional groups.
| Reagent | Co-reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes | Reference(s) |
| Magic Blue (catalytic) | Triethylsilane | Dichloromethane | Room Temperature | 5 min - 2 h | Up to 95% | Mild conditions, compatible with various functional groups.[12] | [5][6][12] |
Thermal Cleavage
In some cases, OtBu esters can be cleaved thermally, particularly in the presence of protic solvents at elevated temperatures.[13] This reagent-free method can be advantageous for certain substrates and for processes where the introduction of additional reagents is undesirable.
| Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes | Reference(s) |
| Protic Solvents (e.g., H₂O, alcohols) | 120 - 240 | 15 - 40 min | Good to Excellent | Reagent-free, often performed in a continuous flow reactor.[13] | [13] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated OtBu Cleavage
-
Dissolve the OtBu-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of DCM:TFA is common).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 5 hours.[3]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The residue can be further purified by dissolving in an appropriate solvent and washing with water and brine.[3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected carboxylic acid.[3]
Protocol 2: Selective OtBu Cleavage using ZnBr₂
-
To a solution of the OtBu ester in dichloromethane (DCM), add 5-10 equivalents of anhydrous zinc bromide (ZnBr₂).[7][9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Mild OtBu Cleavage using Magic Blue
-
Dissolve the OtBu-protected substrate in dichloromethane (DCM).
-
Add a catalytic amount of tris(4-bromophenyl)amminium radical cation (Magic Blue).
-
Add triethylsilane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the resulting carboxylic acid by standard chromatographic techniques.
Visualizations
Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.
Caption: General experimental workflow for OtBu ester deprotection.
Caption: Decision tree for selecting OtBu cleavage conditions.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. Total Synthesis of Septocylindrin B and C-Terminus Modified Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes: N-Terminal Pyroglutamylation using Boc-L-Pyroglutamic Acid
Introduction to N-Terminal Pyroglutamylation
N-terminal pyroglutamylation is a common post-translational or chemical modification where an N-terminal glutamine (Gln) or glutamic acid (Glu) residue cyclizes to form pyroglutamic acid (pGlu). This modification is observed in a variety of peptides and proteins, including monoclonal antibodies, hormones, and neuropeptides.[1][2] The formation of the pGlu residue can occur spontaneously, particularly under acidic or basic conditions, or it can be catalyzed by the enzyme glutaminyl cyclase (QC).[3][4]
The conversion to pGlu has significant biological and pharmaceutical implications:
-
Increased Stability: The pGlu residue protects peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life.[4]
-
Bioactivity: For many peptide hormones, such as Thyrotropin-releasing hormone (TRH), the N-terminal pGlu is essential for proper conformation and biological activity.[1]
-
Immunogenicity and Aggregation: In the context of therapeutic proteins, such as monoclonal antibodies, N-terminal pyroglutamylation is a critical quality attribute that must be monitored. In neurodegenerative diseases like Alzheimer's, the pyroglutamylated form of amyloid-beta (AβpE3) is known to be highly prone to aggregation and exhibits enhanced neurotoxicity.[5][6]
The Role of Boc-L-Pyroglutamic Acid in Peptide Synthesis
Introducing an N-terminal pyroglutamate residue is a key step in the synthesis of many bioactive peptides and in creating stable analogs for drug development. This is typically achieved during solid-phase peptide synthesis (SPPS) by using a protected pyroglutamic acid derivative.
Boc-L-pyroglutamic acid (Boc-pGlu-OH) is the ideal reagent for this purpose.[7] It is an L-pyroglutamic acid molecule where the ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection prevents unwanted side reactions during the peptide coupling step.
It is important to distinguish between different derivatives:
-
Boc-pGlu-OH (or Boc-Pyr-OH): The reagent of choice for coupling onto a free N-terminus of a peptide chain. The carboxylic acid group is free to be activated and form a peptide bond.
-
Boc-Pyr-OtBu: This is a fully protected derivative where the carboxylic acid is protected as a tert-butyl ester. This molecule is not suitable for coupling to an amine, but rather is used in other synthetic contexts.
The strategy involves coupling Boc-pGlu-OH to the N-terminal amine of the resin-bound peptide. The final step of the synthesis involves the removal of the Boc group under acidic conditions, typically during the cleavage of the peptide from the resin.
Experimental Protocols
Protocol 1: N-Terminal Pyroglutamylation via Solid-Phase Peptide Synthesis
This protocol describes the coupling of Boc-L-pyroglutamic acid to the free N-terminus of a peptide chain synthesized on a solid support. The procedure assumes the peptide has already been assembled on the resin and its N-terminal protecting group (e.g., Fmoc or a previous Boc group) has been removed.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-L-pyroglutamic acid (Boc-pGlu-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dry Ether
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If the N-terminus is protected, perform the standard deprotection step (e.g., 20% piperidine in DMF for Fmoc chemistry, or 50% TFA in DCM for Boc chemistry).
-
Wash the resin thoroughly with DMF (3x), IPA (2x), and DCM (3x) to remove deprotection reagents. Neutralize with a 5% DIPEA in DMF wash if coming from a TFA deprotection step.[8][9]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-pyroglutamic acid (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes.
-
Add the activated Boc-pGlu-OH solution to the swollen, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[8][10]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain colorless or yellow) indicates the coupling reaction is complete. If the test is positive (beads turn blue/purple), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, filter the reaction solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature.[9] This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group from the pyroglutamate residue, along with other acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold, dry ether.
-
Centrifuge or filter to collect the peptide precipitate. Wash with cold ether and dry under vacuum.
-
Protocol 2: Analytical Verification of the Pyroglutamylated Peptide
The purity and identity of the final peptide should be confirmed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Materials:
-
Crude pyroglutamylated peptide
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water). The typical concentration for analysis is 0.2-1.0 mg/mL.[11]
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at 210-230 nm.[11]
-
The resulting chromatogram will indicate the purity of the peptide, with the main peak corresponding to the desired product.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer or analyze the collected peptide fraction separately.
-
Acquire the mass spectrum of the main peak.
-
Compare the observed molecular weight with the theoretical calculated mass of the pyroglutamylated peptide. A successful synthesis will show a mass corresponding to the loss of H₂O from an N-terminal glutamic acid residue or NH₃ from an N-terminal glutamine residue.
-
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagents
This table summarizes the properties of various coupling reagents that can be used for the acylation step with Boc-pGlu-OH, helping researchers select the most appropriate one for their specific needs.
| Coupling Reagent | Type | Relative Reactivity | Advantages | Disadvantages |
| HBTU / TBTU | Aminium Salt | High | Fast reactions, efficient, low racemization when used with HOBt.[12] | Can cause guanidinylation of the N-terminus if used in excess.[13] |
| HATU / TATU | Aminium Salt | Very High | More reactive than HBTU, excellent for hindered couplings, less racemization.[12] | Higher cost. Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | Generates non-carcinogenic byproducts, stable, efficient.[13] | Slower than HATU for some difficult couplings. |
| DCC / DIC | Carbodiimide | Moderate | Inexpensive and effective. | Byproduct (DCU) is insoluble for DCC; can cause dehydration of Asn/Gln side chains without an additive like HOBt.[12] |
| COMU | Aminium Salt | Very High | Reactivity comparable to HATU; byproducts are water-soluble and non-explosive.[14] | Lower stability in solution compared to other reagents.[13] |
Table 2: Key Analytical Techniques for Peptide Characterization
This table outlines the primary methods used to analyze the final pyroglutamylated peptide product.[15]
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purity Assessment & Purification | Retention time, percentage purity, separation of impurities.[16] |
| LC-MS | Identity & Purity Confirmation | Molecular weight verification, confirmation of pGlu modification, identification of impurities.[17] |
| MS/MS | Sequence Verification | Fragmentation pattern confirms the amino acid sequence and precise location of modifications.[15] |
| Amino Acid Analysis | Compositional Verification | Quantifies the amino acid composition of the peptide (pGlu is often converted back to Glu during hydrolysis). |
| NMR Spectroscopy | Structural Elucidation | Provides detailed 3D structural information of the peptide in solution. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for N-terminal pyroglutamylation using Boc-pGlu-OH on solid support.
Biological Pathway: Role of Pyroglutamylated Amyloid-Beta in Alzheimer's Disease
Caption: Formation and pathogenic role of pyroglutamylated Aβ in Alzheimer's disease.
References
- 1. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Pyroglutamate Aβ in Alzheimer’s Disease | BioSerendipity [bioserendipity.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Synthesis of Peptides with N-Terminal Pyroglutamic Acid using Boc-Protected Amino Acids
Application Note AP-SPPS-028
Introduction
Peptides featuring an N-terminal pyroglutamyl (pGlu or Pyr) residue are a significant class of bioactive molecules, including hormones like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). The cyclic nature of the pGlu residue confers enhanced stability against enzymatic degradation by aminopeptidases, prolonging the peptide's biological half-life. This application note details two primary strategies for the synthesis of such peptides using tert-butyloxycarbonyl (Boc) protection chemistry in Solid-Phase Peptide Synthesis (SPPS). The methods described are direct coupling of Boc-L-pyroglutamic acid (Boc-pGlu-OH) and the cyclization of an N-terminal glutamic acid residue post-synthesis.
Overview of Synthetic Strategies
The synthesis of N-terminal pGlu peptides via Boc-SPPS can be achieved through two main routes:
-
Direct Incorporation: This method involves the direct coupling of Boc-pGlu-OH as the final amino acid residue onto the resin-bound peptide chain.[1] This is a straightforward approach, but coupling efficiency can sometimes be a challenge.
-
N-Terminal Cyclization: This strategy involves incorporating a protected glutamic acid residue (e.g., Boc-Glu(OBzl)-OH) at the N-terminus. The pyroglutamyl ring is then formed by intramolecular cyclization, which can occur spontaneously or be induced during the final cleavage step with strong acids like HF or TFMSA, or through post-cleavage treatments.[1][2]
Data Presentation
The choice of synthetic strategy can influence the overall yield and purity of the final peptide. The following table summarizes typical outcomes for the synthesis of a model pGlu-peptide.
| Parameter | Method 1: Direct Coupling of Boc-pGlu-OH | Method 2: N-Terminal Cyclization of Boc-Glu(OBzl)-OH |
| Coupling Efficiency of N-terminal residue | 85-95% | 98-99.9% |
| Cyclization Efficiency | N/A | >90% (during HF cleavage) |
| Overall Crude Purity (by HPLC) | 65-80% | 70-85% |
| Major Side Products | Deletion sequences (if coupling is incomplete) | Incomplete cyclization, side-chain related side products |
Experimental Protocols
General Boc-SPPS Protocol
The following steps outline a general cycle for Boc-SPPS on a Merrifield resin.[3][4]
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Filter and repeat the 50% TFA/DCM treatment for 20-30 minutes.[4]
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Boc-protected amino acid with HBTU/HOBt (2.9 eq.) and DIEA (6 eq.) in N,N-Dimethylformamide (DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 1: Direct Coupling of Boc-pGlu-OH
-
Assemble the peptide chain on the resin according to the general Boc-SPPS protocol.
-
For the final coupling step, use Boc-pGlu-OH as the amino acid to be coupled. Due to the nature of the pyroglutamic acid, coupling may be slower. Extend the coupling time to 4 hours or overnight if necessary.
-
After successful coupling, proceed to the final cleavage and deprotection.
Protocol 2: N-Terminal Cyclization of Boc-Glu(OBzl)-OH
-
Assemble the peptide chain on the resin, incorporating Boc-Glu(OBzl)-OH as the N-terminal amino acid using the general Boc-SPPS protocol.
-
After the final coupling, wash and dry the resin-bound peptide.
-
Cleavage and Cyclization:
-
Perform the final cleavage from the resin using a strong acid such as Hydrogen Fluoride (HF) with an appropriate scavenger like anisole.[5]
-
The strong acidic conditions of HF cleavage typically induce the cyclization of the N-terminal glutamic acid to pyroglutamic acid.[2]
-
The reaction is typically carried out at 0°C for 1-2 hours.
-
-
Work-up:
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether and then dissolve in an appropriate aqueous buffer for purification.
-
Visualizations
Chemical Structures
Experimental Workflow: Direct Coupling vs. N-Terminal Cyclization
Signaling Pathway: N-Terminal Cyclization of Glutamic Acid
Conclusion
Both direct coupling of Boc-pGlu-OH and N-terminal cyclization of a glutamic acid precursor are viable methods for the synthesis of peptides containing a pyroglutamyl residue using Boc-SPPS. The choice of method may depend on the specific peptide sequence, the desired purity profile, and the available resources. For difficult couplings, the N-terminal cyclization approach may offer higher overall yields and purity. These protocols provide a solid foundation for researchers and drug development professionals to successfully synthesize these important biomolecules.
References
Application Notes and Protocols for the Large-Scale Synthesis of Pyroglutamyl Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols for the large-scale synthesis of pyroglutamyl (pGlu) peptides. Pyroglutamyl peptides are a class of peptides characterized by an N-terminal pyroglutamic acid residue, a cyclic lactam derived from glutamic acid or glutamine. This modification confers enhanced stability against aminopeptidases, making them attractive candidates for therapeutic development. This document outlines the primary strategies for their synthesis on a large scale, details experimental protocols, and presents key data to guide researchers in this field.
Data Presentation: Comparative Analysis of Synthesis Strategies
The selection of a synthesis strategy for large-scale production depends on factors such as peptide length, complexity, and desired purity. The two primary methods are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.
| Synthesis Strategy | Key Characteristics | Typical Scale | Typical Crude Purity (%) | Typical Final Purity (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid support. | Milligrams to Kilograms | 50 - 80 | > 98 | 20 - 60 | Automation-friendly, high throughput, simplified purification of intermediates. | Higher cost of resins and reagents, potential for aggregation on the resin, challenges with long or difficult sequences. |
| Solution-Phase Synthesis | Synthesis of peptide fragments in solution, followed by their condensation to form the final peptide. | Kilograms to Tons | 40 - 70 | > 99 | 30 - 70 | Cost-effective for very large scale, intermediates can be purified, better for very long or complex peptides. | More labor-intensive, requires purification after each step, potential for racemization during fragment coupling. |
| Microwave-Assisted SPPS | Utilizes microwave energy to accelerate coupling and deprotection steps in SPPS. | Milligrams to Grams | 60 - 90 | > 98 | 30 - 70 | Significantly reduced synthesis time, improved coupling efficiency for difficult sequences. | Requires specialized equipment, potential for side reactions if not carefully controlled. |
Note: The values presented in this table are typical ranges and can vary significantly based on the specific peptide sequence, coupling reagents, and purification methods employed.
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Synthesis of a Generic Pyroglutamyl Peptide
This protocol describes a general procedure for the manual or automated solid-phase synthesis of a pyroglutamyl peptide using Fmoc/tBu chemistry.
1. Resin Preparation and Swelling:
-
Start with a suitable pre-loaded resin (e.g., Fmoc-Rink Amide resin for C-terminal amides).
-
Place the resin in a reaction vessel and wash with N,N-dimethylformamide (DMF).
-
Allow the resin to swell in DMF for at least 1 hour.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
Dissolve the desired Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. A negative Kaiser test indicates complete coupling.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. N-Terminal Glutamine Cyclization to Pyroglutamate:
-
After coupling the final N-terminal glutamine (Gln) residue and removing its Fmoc protecting group, the cyclization to pyroglutamate can be induced.
-
Method A (On-Resin Cyclization): Treat the resin-bound peptide with a mild acid, such as 1-5% acetic acid in DMF, for several hours.
-
Method B (Post-Cleavage Cyclization): The cyclization can also occur spontaneously or be promoted during the cleavage and deprotection step, especially under acidic conditions.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for standard side-chain protecting groups).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
8. Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Large-Scale Purification of a Pyroglutamyl Peptide by Preparative RP-HPLC
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. A common choice is a mixture of Solvent A (e.g., 0.1% TFA in water) and a small amount of an organic solvent like acetonitrile (Solvent B) to aid dissolution.[1]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.[2]
2. Method Development and Optimization (Analytical Scale):
-
Before scaling up, optimize the separation on an analytical RP-HPLC column with the same stationary phase as the preparative column.[1]
-
Develop a gradient elution method using Solvent A and Solvent B that provides good resolution between the target peptide and major impurities. A typical gradient might be a linear increase of Solvent B from 5% to 65% over 30-60 minutes.[1]
3. Scale-Up to Preparative HPLC:
-
Use a preparative RP-HPLC column (e.g., C18, >20 mm internal diameter).
-
Adjust the flow rate and gradient linearly based on the column dimensions. For example, if scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate should be increased by a factor of (21.2/4.6)^2 ≈ 21.
-
The sample load will depend on the column size and the separation efficiency, but can range from tens of milligrams to several grams per injection.
4. Fraction Collection:
-
Inject the filtered crude peptide solution onto the preparative column.
-
Monitor the elution profile using a UV detector (typically at 214 or 280 nm).
-
Collect fractions corresponding to the main peptide peak. Automated fraction collectors are typically used for this purpose.
5. Analysis of Fractions:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
6. Lyophilization:
-
Pool the fractions that meet the desired purity specifications (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Visualizations
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
Thyrotropin-releasing hormone (TRH), with the sequence pGlu-His-Pro-NH₂, is a key pyroglutamyl peptide hormone. It is synthesized in the hypothalamus and acts on the anterior pituitary to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin.[3][4]
Caption: Signaling cascade of TRH in the hypothalamic-pituitary-thyroid axis.
General Workflow for Large-Scale Pyroglutamyl Peptide Synthesis and Purification
The overall process for producing a high-purity pyroglutamyl peptide at a large scale involves several key stages, from initial synthesis to final quality control.
Caption: From synthesis to final product: a typical large-scale workflow.
References
Application Notes and Protocols for the Incorporation of Boc-Pyr-OtBu in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu or Pyr) is a naturally occurring amino acid derivative where the N-terminal glutamic acid or glutamine has cyclized to form a lactam. This modification is found at the N-terminus of numerous biologically active peptides and proteins, including Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH). The pyroglutamyl residue confers significant resistance to degradation by aminopeptidases, thereby increasing the in vivo half-life of these peptides, a highly desirable trait in therapeutic peptide development.
The direct incorporation of a protected pyroglutamic acid residue during solid-phase peptide synthesis (SPPS) is a straightforward and efficient method to produce N-terminal pyroglutamyl peptides. This application note provides a detailed protocol for the manual incorporation of N-α-tert-butyloxycarbonyl-L-pyroglutamic acid γ-tert-butyl ester (Boc-L-pGlu(OtBu)-OH or Boc-Pyr-OtBu) using Boc chemistry.
Data Presentation
Table 1: Reagent Stoichiometry for Coupling this compound
| Reagent/Component | Molar Equivalents (relative to resin substitution) | Purpose |
| Peptide-Resin (free N-terminus) | 1 | Solid support with growing peptide chain. |
| Boc-L-pGlu(OtBu)-OH | 2 - 4 | The amino acid to be coupled. |
| Coupling Reagent (e.g., HBTU/HATU) | 1.9 - 3.9 | Activates the carboxylic acid for amide bond formation. |
| Base (e.g., DIEA/NMM) | 3 - 6 | Maintains basic conditions for coupling and neutralizes salts. |
Table 2: Typical Coupling and Deprotection Parameters
| Parameter | Condition | Notes |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. Monitoring is recommended. |
| Coupling Solvents | DMF, NMP, or DCM | High-purity, amine-free solvents are crucial. |
| Boc Deprotection Reagent | 50% TFA in DCM | A scavenger (e.g., 0.5% DTE) may be added if sensitive residues like Trp, Met, or Cys are present.[1] |
| Boc Deprotection Time | 1 x 5 min (pre-wash), 1 x 20-25 min | Ensures complete removal of the Boc group.[1] |
| Neutralization Reagent | 10% DIEA in DCM or DMF | Performed after Boc deprotection to liberate the free amine. |
| Monitoring | Kaiser Test | Used to confirm the completion of the coupling reaction (absence of free primary amines). |
Experimental Protocols
This protocol outlines the manual steps for the incorporation of a this compound residue onto a peptide chain assembled on a solid support using Boc-SPPS chemistry.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
Boc-L-pGlu(OtBu)-OH
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - peptide synthesis grade
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% DIEA in DCM or DMF
-
Washing Solvents: DCM, Isopropanol (IPA), DMF
-
Kaiser test kit
-
Manual SPPS reaction vessel
-
Shaker or vortexer
Protocol for a Single Coupling Cycle of this compound
-
Resin Swelling:
-
Place the peptide-resin (1 equivalent) in the reaction vessel.
-
Wash and swell the resin with DCM (3 x 10 mL/g of resin) for 20-30 minutes.
-
-
Boc Deprotection (if the N-terminus is Boc-protected):
-
Drain the swelling solvent.
-
Add the deprotection solution (50% TFA in DCM, 10 mL/g of resin) and shake for 5 minutes.[1]
-
Drain the solution and add a fresh portion of the deprotection solution. Shake for an additional 20-25 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[1]
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM or DMF, 10 mL/g of resin) and shake for 2 x 10 minutes.[1]
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Boc-L-pGlu(OtBu)-OH (2-4 equivalents) and a coupling reagent like HBTU (1.9-3.9 equivalents) in DMF (5-10 mL/g of resin).
-
Add DIEA (3-6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), extend the coupling time or perform a second coupling with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
-
-
Final Cleavage and Deprotection of OtBu Group:
-
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu from the pyroglutamyl residue, are removed.
-
This is typically achieved using a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.[1] This step requires specialized equipment and safety precautions.
-
Alternatively, Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) based methods can be used.[1]
-
Visualizations
Signaling Pathway of a Pyroglutamyl Peptide: Thyrotropin-Releasing Hormone (TRH)
Caption: TRH signaling pathway via Gq/11 and PLC activation.
Experimental Workflow for this compound Incorporation
Caption: Manual SPPS workflow for a single this compound coupling cycle.
References
Application Notes & Protocols for Automated Solid-Phase Synthesis of Pyroglutamyl Peptides using Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pyroglutamic acid (pGlu or Pyr) is a key structural feature in many biologically active peptides, enhancing their stability against aminopeptidases and often being crucial for their receptor-binding and biological function. Notable examples include Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LHRH).[1][2]
Automated solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry provides a robust and efficient method for assembling peptide chains.[3][4] The Boc/Bzl (benzyl) protection strategy is particularly effective for complex or hydrophobic sequences.[4][5] Incorporating a pyroglutamyl residue is typically achieved by coupling Boc-pGlu-OH as the final amino acid derivative in the sequence. The Boc group serves as a temporary Nα-protecting group, which is removed by moderate acids like trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acids like hydrogen fluoride (HF).[4][6]
These application notes provide a detailed protocol for the automated synthesis of peptides containing an N-terminal pyroglutamyl residue using Boc-pGlu-OH on a standard automated peptide synthesizer.
Core Principles & Workflow
The synthesis begins with the C-terminal amino acid attached to an insoluble resin support (e.g., MBHA resin for peptide amides). The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus. Each cycle in the automated synthesis consists of two main steps:
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed with TFA.
-
Coupling: The next Boc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminal amine.[]
After deprotection, a neutralization step is performed using a base like N,N-diisopropylethylamine (DIEA) to free the amine from its TFA salt, making it reactive for the subsequent coupling.[8] This cycle is repeated until the desired sequence is assembled. Boc-pGlu-OH is introduced in the final coupling cycle. The completed peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously.
Caption: Overall workflow for automated Boc-SPPS of a pyroglutamyl peptide.
Experimental Protocols
This protocol describes the synthesis of a model tripeptide, pGlu-His-Pro-NH₂, the structure of TRH, on a 0.25 mmol scale using an automated peptide synthesizer.
Materials & Equipment
-
Resin: 4-Methylbenzhydrylamine (MBHA) resin HCl salt (substitution ~0.5-1.0 mmol/g).
-
Boc-Amino Acids: Boc-Pro-OH, Boc-His(Tos)-OH, Boc-pGlu-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade).
-
Reagents:
-
Deprotection: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.
-
Activation/Coupling: 0.5 M 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF with 1-Hydroxybenzotriazole (HOBt).
-
Cleavage: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).
-
-
Equipment:
-
Automated Peptide Synthesizer (e.g., Applied Biosystems 430A or similar).[8]
-
HF Cleavage Apparatus.
-
Lyophilizer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Mass Spectrometer.
-
Resin Preparation
-
Place approximately 0.5 g of MBHA resin (for 0.25 mmol scale) into the synthesizer's reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
Perform a neutralization step with 5% DIEA in DCM to neutralize the initial HCl salt.
-
Wash thoroughly with DCM and then DMF to prepare for the first coupling.
Automated Synthesis Cycles
Program the synthesizer to perform the following cycles for Boc-Pro-OH and then Boc-His(Tos)-OH. Reagent volumes are typically calculated by the synthesizer software based on the synthesis scale. A 4-fold excess of amino acid is common.
Table 1: Standard Automated Boc-SPPS Cycle Protocol
| Step | Reagent/Solvent | Duration (min) | Purpose |
| 1. Wash | DMF | 2 x 1 | Prepare for deprotection. |
| 2. Deprotection | 50% TFA in DCM | 1 x 20 | Remove Nα-Boc group.[9] |
| 3. Wash | DCM | 3 x 1 | Remove excess TFA. |
| 4. Wash | DMF | 2 x 1 | Solvent exchange. |
| 5. Neutralization | 5% DIEA in DCM | 2 x 2 | Neutralize the N-terminal amine TFA salt. |
| 6. Wash | DMF | 3 x 1 | Remove excess base. |
| 7. Coupling | 4 eq. Boc-AA-OH, HBTU/HOBt, DIEA in DMF | 30 - 60 | Form the peptide bond.[8] |
| 8. Wash | DMF | 2 x 1 | Remove excess reagents and byproducts. |
| Total Cycle Time | ~65 - 95 |
Note: Coupling times may need to be extended for difficult sequences. Monitoring coupling efficiency with a qualitative ninhydrin test can be performed between cycles.[10]
Final Coupling with Boc-pGlu-OH
For the final cycle, use Boc-pGlu-OH as the amino acid. The standard coupling protocol is generally effective.
Caption: Key steps for the N-terminal capping with Boc-pGlu-OH.
Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add anisole (1.0 mL per gram of resin) as a scavenger to trap reactive carbocations.
-
Perform the HF cleavage at 0°C for 1 hour. This step removes the peptide from the resin and cleaves side-chain protecting groups (e.g., Tos from Histidine).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Filter and collect the crude peptide.
Purification and Analysis
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using preparative RP-HPLC with a suitable gradient.
-
Analyze fractions for purity by analytical RP-HPLC.
-
Confirm the identity of the pure product by mass spectrometry to verify the correct molecular weight.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data and Considerations
While exact coupling efficiencies are sequence-dependent, the following table summarizes common challenges and strategies for pyroglutamyl peptide synthesis.[10][11]
Table 2: Challenges and Mitigation Strategies in pGlu Peptide Synthesis
| Challenge | Description | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance or peptide aggregation can lower coupling yields, especially with longer chains.[10] | Use stronger activation reagents (e.g., HBTU, HATU); increase coupling time or perform a double coupling; monitor with ninhydrin test. |
| Side-Chain Reactions | N-terminal glutamine (Gln) can spontaneously cyclize to pGlu during synthesis, especially under acidic conditions, leading to sequence deletion if Gln was intended.[12] | To avoid this, directly couple Boc-pGlu-OH as the N-terminal residue instead of relying on Gln cyclization. |
| Diketopiperazine Formation | If Proline is the second residue, the N-terminal dipeptide can cyclize and cleave from the resin, terminating the chain. | Ensure rapid and efficient coupling of the third amino acid to minimize the time the free N-terminal dipeptide is exposed. |
| HF Cleavage Side Products | Reactive carbocations generated during HF cleavage can cause side reactions with sensitive residues like Trp or Met.[9] | Use a cocktail of scavengers (e.g., anisole, thioanisole) appropriate for the peptide sequence. |
| Low Yield | Overall yield can be impacted by incomplete reactions at each step and losses during purification. | Optimize coupling times and reagents for each step; ensure efficient cleavage and careful handling during purification. |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]
- 3. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Peptides Containing Pyroglutamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Peptides featuring an N-terminal pyroglutamic acid (pGlu) residue are a class of molecules with significant biological relevance, including many peptide hormones.[1][2] The pGlu residue is a cyclized derivative of N-terminal glutamine (Gln) or, less frequently, glutamic acid (Glu).[3][4] This modification can occur naturally as a post-translational modification or as an undesirable side reaction during peptide synthesis, cleavage, or even purification.[3] The formation of pGlu enhances peptide stability by protecting against degradation by exopeptidases.[1] However, the lack of a free N-terminal amino group presents unique challenges for purification, primarily due to co-elution with the uncyclized Gln/Glu precursor and other synthesis-related impurities.[3][5] Achieving high purity is critical for accurate biological assays, structural studies, and therapeutic applications.[6][7]
This application note provides detailed protocols and strategies for the effective purification of peptides containing pyroglutamic acid, with a focus on chromatographic techniques.
Challenges in Purification
The primary challenge in purifying pGlu-peptides stems from the nature of the main impurity: the corresponding peptide with an N-terminal Gln or Glu.
-
Spontaneous Cyclization: N-terminal glutamine residues have a high tendency to cyclize into pGlu, a reaction that can be catalyzed by weak acids or bases, or heat.[1][8] This means that the target pGlu-peptide can form during synthesis and purification, leading to a heterogeneous mixture.[3]
-
Similar Hydrophobicity: The pGlu-peptide and its Gln-precursor often have very similar hydrophobic profiles. This makes their separation by the most common peptide purification method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), extremely difficult, leading to co-elution.[5][9]
-
Loss of a Primary Amine: The cyclization eliminates the positive charge of the N-terminal amine at acidic pH. While this is a challenge for RP-HPLC, it provides a key handle for separation using orthogonal methods like ion-exchange chromatography.[10]
-
Standard Peptide Impurities: In addition to the Gln/Glu precursor, crude synthetic peptides contain a host of other impurities, such as deletion sequences, truncated peptides, and by-products from protecting groups, which must be removed.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. downstreamcolumn.com [downstreamcolumn.com]
- 6. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 7. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. bachem.com [bachem.com]
The Strategic Role of Boc-Pyr-OtBu in the Synthesis of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-tert-Butoxycarbonyl-L-pyroglutamic acid tert-butyl ester, commonly referred to as Boc-Pyr-OtBu, is a pivotal chiral building block in the synthesis of a diverse array of therapeutic peptides.[1] Its unique structure, featuring a protected N-terminal pyroglutamic acid (pGlu) residue, makes it an essential starting material for the solid-phase peptide synthesis (SPPS) of several biologically active peptides, including analogues of Thyrotropin-Releasing Hormone (TRH), Gonadotropin-Releasing Hormone (GnRH), and Neurotensin. The Boc (tert-butoxycarbonyl) protecting group on the amide nitrogen and the tert-butyl (OtBu) ester on the carboxylic acid provide orthogonal protection, allowing for selective deprotection and chain elongation during SPPS. This document provides detailed application notes and experimental protocols for the use of this compound and its corresponding acid, Boc-Pyr-OH, in the synthesis of therapeutic peptides.
Application Note I: Synthesis of Thyrotropin-Releasing Hormone (TRH) and its Analogs
Background: Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a hypothalamic hormone that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone and prolactin.[2] Its analogs are of significant interest for their potential therapeutic applications in central nervous system disorders. The N-terminal pyroglutamyl residue is critical for its biological activity and resistance to aminopeptidases.
Synthetic Strategy: The synthesis of TRH and its analogs is efficiently achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis commences with the coupling of Boc-L-pyroglutamic acid (Boc-Pyr-OH) to a suitable resin, typically a 4-methylbenzhydrylamine (MBHA) resin for the generation of a C-terminal amide.[3] Subsequent cycles of deprotection, neutralization, and coupling of the succeeding Boc-protected amino acids (Boc-His(Tos)-OH and Boc-Pro-OH) are performed to assemble the peptide chain.
Quantitative Data Summary:
| Peptide Sequence | Resin | Coupling Reagents | Cleavage Reagent | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference |
| pGlu-His-Pro-NH₂ (TRH) | MBHA | DCC/HOBt | HF/Anisole | Not Specified | Not Specified | >98 | General Boc-SPPS protocols |
| pGlu-βGlu-Pro-NH₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Specific yield data for TRH synthesis starting with Boc-Pyr-OH is not consistently reported in the literature, however, Boc-SPPS is a well-established method for its production.
Application Note II: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Analogs
Background: Gonadotropin-Releasing Hormone (GnRH), a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), is another critical hypothalamic hormone that regulates the reproductive system. Analogs of GnRH are widely used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. The N-terminal pyroglutamic acid is a conserved feature of this peptide family.
Synthetic Strategy: The solid-phase synthesis of GnRH analogs is a well-established procedure often employing Boc chemistry. The synthesis starts with the anchoring of the C-terminal amino acid to the resin, followed by the sequential addition of the other amino acids. For the N-terminus, Z-pGlu-OTcp (benzyloxycarbonyl-pyroglutamic acid trichlorophenyl ester) has been successfully used for the final coupling step.[1]
Quantitative Data Summary:
| Peptide Sequence | Resin | N-terminal pGlu Source | Cleavage Method | Crude Yield (%) | Purification Method | Final Yield (%) | Reference |
| p-alkoxybenzyl alcohol resin | Z- | Ammonolysis, then Catalytic Transfer Hydrogenation | 68.7 | Ion-exchange and Gel Filtration | 31-42 | [1] |
Application Note III: Synthesis of Neurotensin Analogs
Background: Neurotensin is a tridecapeptide with an N-terminal pyroglutamyl residue that is involved in a variety of physiological processes, including pain perception, thermoregulation, and neurotransmission. Analogs of neurotensin are being investigated for their potential as therapeutic agents for various neurological and psychiatric disorders.[5]
Synthetic Strategy: Solid-phase methodology is the standard approach for synthesizing neurotensin and its analogs.[5] While specific examples detailing the use of this compound are not abundant in readily available literature, the general principles of Boc-SPPS are applicable. The synthesis would involve the sequential coupling of Boc-protected amino acids onto a suitable solid support, with Boc-Pyr-OH being the final amino acid coupled to the N-terminus.
Experimental Protocols
Protocol 1: Manual Boc-Solid Phase Peptide Synthesis of TRH (pGlu-His-Pro-NH₂)
This protocol describes the manual synthesis of TRH on a 4-methylbenzhydrylamine (MBHA) resin using Boc-protected amino acids.
1. Resin Preparation and First Amino Acid Coupling (Boc-Pro-OH):
-
Swell 1 g of MBHA resin (substitution level ~0.5-1.0 mmol/g) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) for 5 minutes each.
-
Wash the resin with DCM (3 x 10 mL).
-
Dissolve Boc-Pro-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the amino acid solution to the resin, followed by DCC (3 equivalents) in DCM.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.[2] A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (3 x 10 mL), and DCM (3 x 10 mL).
2. Deprotection of the Boc Group:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), IPA (3 x 10 mL), and DCM (3 x 10 mL).
3. Subsequent Amino Acid Couplings (Boc-His(Tos)-OH and Boc-Pyr-OH):
-
Repeat the neutralization step as in step 1.
-
Couple the next Boc-protected amino acid (Boc-His(Tos)-OH, then Boc-Pyr-OH) using the same procedure as in step 1.
-
Perform a deprotection step (step 2) after each successful coupling, except for the final Boc-Pyr-OH coupling.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger.
-
Carefully add liquid hydrogen fluoride (HF) (10 mL per gram of resin) at -5 to 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry it under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][7]
-
Analyze the purified fractions by HPLC and mass spectrometry to confirm the purity and identity of the final product.[6][7]
Caption: Boc-SPPS Workflow for Therapeutic Peptides.
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
TRH exerts its physiological effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by TRH-R activation is through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC). The activation of this pathway ultimately leads to the physiological responses associated with TRH, such as the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.
Caption: TRH Signaling Pathway.
Conclusion
This compound and its corresponding acid are invaluable reagents for the synthesis of therapeutic peptides containing an N-terminal pyroglutamic acid residue. The Boc-SPPS methodology provides a robust and reliable route to access these important biomolecules. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of peptide chemistry and drug development, facilitating the synthesis and investigation of novel therapeutic agents.
References
- 1. ias.ac.in [ias.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 | C55H76N16O15 | CID 9833530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the coupling of N-Boc-L-pyroglutamic acid (Boc-Pyr-OH) with a primary or secondary amine to form the corresponding amide. The user request specified "Boc-Pyr-OtBu", which is a fully protected derivative lacking a free carboxylic acid and is therefore unreactive under these conditions. This protocol assumes the intended starting material was the carboxylic acid, a common precursor in peptide synthesis and medicinal chemistry. The coupling is mediated by HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient uronium salt-based coupling reagent that minimizes racemization and is widely used in both solution-phase and solid-phase synthesis.[1][2]
HBTU activates the carboxyl group of Boc-Pyr-OH, converting it into a more reactive species that readily undergoes nucleophilic attack by an amine to form a stable amide bond.[3] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic tertiary base like N,N-diisopropylethylamine (DIPEA) to facilitate the deprotonation of the carboxylic acid.[4][5]
Chemical Reaction Pathway
The coupling reaction proceeds through a two-step mechanism. First, the carboxylate anion of Boc-Pyr-OH, formed in the presence of DIPEA, attacks HBTU to generate a highly reactive HOBt active ester intermediate and tetramethylurea as a byproduct. In the second step, the amine nucleophile attacks the activated ester, forming the desired amide product and releasing HOBt.
Caption: HBTU-mediated amide coupling mechanism.
Experimental Protocol
This protocol describes a general procedure for the solution-phase coupling of Boc-L-pyroglutamic acid with a generic amine (R-NH₂).
2.1. Materials and Reagents:
-
N-Boc-L-pyroglutamic acid (Boc-Pyr-OH)
-
Amine (primary or secondary)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard laboratory glassware for work-up and purification
2.2. Quantitative Data Summary:
The following table summarizes the typical stoichiometry and reaction parameters for the coupling reaction.
| Reagent/Parameter | Molar Equivalents (relative to Amine) | Notes |
| Amine (R-NH₂) | 1.0 | The limiting reagent. If using an amine salt (e.g., hydrochloride), an additional equivalent of base may be required. |
| Boc-L-pyroglutamic acid | 1.1 - 1.2 | A slight excess is used to ensure complete consumption of the amine. |
| HBTU | 1.1 - 1.2 | Used in slight excess relative to the carboxylic acid. Using a large excess can lead to side reactions.[6] |
| DIPEA | 2.0 - 3.0 | A non-nucleophilic base is crucial. At least two equivalents are needed to deprotonate the carboxylic acid and neutralize the HOBt byproduct. |
| Solvent (DMF) | - | Use sufficient anhydrous solvent to achieve a concentration of ~0.1-0.5 M. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at room temperature. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC or LC-MS. Couplings are often complete within a few hours.[4] |
| Typical Yield | 75-95% | Yields are dependent on the specific amine substrate and purification method. |
2.3. Step-by-Step Procedure:
Caption: Experimental workflow for HBTU coupling.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-pyroglutamic acid (1.1 eq.) and the amine (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.1 to 0.5 M).
-
Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes.
-
Activation and Coupling: Add HBTU (1.1 eq.) to the reaction mixture in one portion. The solution may change color.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).[4]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).
Safety and Handling Precautions
-
HBTU: HBTU is a moderate skin sensitizer and can be potentially explosive under certain thermal conditions.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DIPEA and DMF: DIPEA is corrosive and DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
This protocol provides a robust and reproducible method for the synthesis of Boc-Pyr-amides, which are valuable intermediates in pharmaceutical and chemical research.
References
- 1. HBTU - Wikipedia [en.wikipedia.org]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
Troubleshooting & Optimization
preventing side reactions with Boc-Pyr-OtBu
Welcome to the technical support center for Boc-L-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER, is a protected derivative of pyroglutamic acid.[1] Its chiral nature makes it a valuable building block in stereoselective reactions, particularly in peptide synthesis and the development of novel pharmaceuticals.[1] The Boc (tert-butyloxycarbonyl) group protects the N-terminal amine, while the tert-butyl (OtBu) ester protects the C-terminal carboxylic acid, allowing for controlled, sequential peptide bond formation.
Q2: What are the most common side reactions associated with the use of this compound?
A2: The two most prevalent side reactions when using this compound are:
-
Diketopiperazine (DKP) formation: This is particularly common when coupling this compound to a dipeptide with a C-terminal proline residue.
-
Racemization: The chiral center of the pyroglutamic acid moiety can be susceptible to epimerization under certain coupling conditions, leading to a loss of stereochemical purity.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: DKP formation is a significant issue, especially with sequences containing proline.[2] To minimize this side reaction:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress DKP formation. For instance, using BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) has been shown to substantially inhibit DKP formation.
-
Mild Deprotection Conditions: Employing milder deprotection conditions can help to avoid DKP formation.
-
Dipeptide Incorporation: In some cases, incorporating a pre-formed dipeptide can bypass the problematic coupling step that is prone to DKP formation.
Q4: What strategies can be employed to prevent racemization of the pyroglutamic acid residue?
A4: Racemization is a concern for all amino acids during peptide synthesis.[3] For this compound, the following can help maintain stereochemical integrity:
-
Use of Additives: The addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or HOAt to the coupling reaction is highly effective.[3]
-
Selection of Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. Reagents like PyBOP and PyAOP are known for their efficiency and low racemization levels.[4][5] Carbodiimide reagents like DCC and DIC can cause racemization, but this can be minimized by the addition of HOBt.[5]
-
Control of Base: The choice and amount of base used can influence racemization. Less hindered bases like 2,4,6-collidine may reduce racemization compared to DIPEA and NMM.[6]
Q5: Is the tert-butyl (OtBu) ester stable during the repeated trifluoroacetic acid (TFA) steps for Boc deprotection of the growing peptide chain?
A5: The tert-butyl ester is generally stable to the milder acidic conditions used for the removal of the N-terminal Boc group (e.g., 25-50% TFA in DCM). However, prolonged or repeated exposure to strong acids can lead to premature cleavage of the OtBu group. The tert-butyl cations generated during Boc deprotection can also lead to side reactions with sensitive amino acids like tryptophan, cysteine, and methionine.[7] It is crucial to use scavengers, such as triisopropylsilane (TIS) or water, in the cleavage cocktail to quench these reactive cations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of this compound | Steric hindrance of the pyroglutamic acid residue. | Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP. Consider extending the coupling time or performing a double coupling. |
| Presence of a byproduct with a mass corresponding to the dipeptide minus this compound | Diketopiperazine (DKP) formation, especially if the C-terminal residue of the dipeptide is proline. | 1. Switch to a coupling protocol known to suppress DKP formation (e.g., using BOP/DIPEA). 2. If possible, synthesize the tripeptide by coupling a Boc-Pyr-dipeptide fragment. |
| Loss of stereochemical purity (racemization) | Inappropriate coupling conditions (reagent, base, temperature). | 1. Add a racemization suppressing agent like HOBt or 6-Cl-HOBt to the coupling reaction. 2. Use a coupling reagent with a lower propensity for racemization (e.g., PyAOP, PyCLOCK).[4] 3. Avoid excessive amounts of base and consider using a less hindered base. |
| Premature cleavage of the OtBu ester | Repeated exposure to strong acidic conditions during N-terminal Boc deprotection. | 1. Use the mildest effective concentration of TFA for Boc deprotection (e.g., 25% TFA in DCM). 2. Minimize the deprotection time to what is necessary for complete removal of the Boc group. |
| Side reactions with sensitive amino acids (Trp, Met, Cys) during final cleavage | Alkylation by tert-butyl cations generated from the cleavage of Boc and OtBu groups. | Always use a scavenger cocktail during the final TFA cleavage. A common mixture is TFA/TIS/Water (95:2.5:2.5). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a general starting point for the coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (1.5 eq.), a coupling reagent (e.g., HBTU, 1.5 eq.), and a racemization suppressor (e.g., HOBt, 1.5 eq.) in DMF. Add a base (e.g., DIPEA, 3.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Optimized Coupling to Proline-Containing Peptides to Minimize DKP Formation
This protocol is designed to reduce the risk of diketopiperazine formation when coupling to a peptide with a C-terminal proline.
-
Resin Preparation: Swell the resin-bound dipeptide (X-Pro-resin) in DMF for 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (1.2 eq.) and BOP (1.2 eq.) in DMF.
-
Coupling: Add the activation mixture to the resin, followed by the addition of DIPEA (2.4 eq.). It is crucial to add the base after the other reagents to minimize pre-activation time which can contribute to side reactions.
-
Reaction Time: Agitate the mixture at room temperature. Monitor the reaction closely and aim for the shortest possible reaction time that achieves complete coupling (typically 30-60 minutes).
-
Washing: Immediately after the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove any residual base.
-
Proceed to the next step of the synthesis without delay.
Data Summary
While specific quantitative data for side reactions with this compound is not extensively published in a comparative format, the following table summarizes general observations from the literature on factors influencing racemization with various coupling reagents in peptide synthesis.
| Coupling Reagent | Relative Racemization Potential | Notes |
| DCC/DIC | High | Addition of HOBt is essential to suppress racemization.[5] |
| HBTU/TBTU | Low to Medium | Generally efficient with low racemization, especially with added HOBt.[5] |
| HATU/HCTU | Low | Highly efficient coupling reagents with good suppression of racemization.[6] |
| PyBOP/PyAOP | Very Low | Phosphonium-based reagents known for rapid coupling and minimal racemization.[4][5] |
| BOP | Low | Effective at minimizing racemization but produces a carcinogenic byproduct.[5] |
| COMU | Very Low | Known for superior racemization suppression compared to HOBt-based reagents.[6] |
Visualizations
Experimental Workflow for this compound Coupling
Caption: A generalized workflow for the solid-phase synthesis coupling step involving this compound.
Logical Relationship of Factors Affecting Side Reactions
Caption: Key factors in the coupling conditions that influence the likelihood of racemization and DKP formation.
References
- 1. nbinno.com [nbinno.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete tert-butyloxycarbonyl (Boc) deprotection. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What are the common causes?
A1: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The most common reason is that the acidic conditions are not strong enough to efficiently cleave the Boc group. This can be due to low acid concentration, degradation of the acid (e.g., TFA absorbing water), or the inherent stability of the protected amine.[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions (higher temperature, longer reaction time, or a stronger acid) for complete removal.
-
Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate formed during deprotection, slowing down the reaction. Conversely, electron-donating groups can accelerate it.[2]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.
-
Solvent Effects: The choice of solvent can influence the efficacy of the deprotection. Protic solvents like methanol can sometimes participate in the reaction, while aprotic solvents like dichloromethane (DCM) are common choices.[3]
-
Presence of Acid-Sensitive Functional Groups: If the molecule contains other acid-labile groups, milder deprotection conditions are often employed, which may not be sufficient for complete Boc removal.[1][4]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and incomplete reaction.
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines as a colored spot (usually purple or yellow), confirming the presence of the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak (a singlet around 1.4 ppm) of the Boc group.
Q3: My standard TFA/DCM protocol is not working. What are some alternative acidic deprotection methods?
A3: If trifluoroacetic acid (TFA) in dichloromethane (DCM) is ineffective, consider the following alternatives:
-
HCl in Organic Solvents: A solution of HCl in dioxane, methanol, or ethyl acetate is a common and often more potent alternative to TFA/DCM.[2][6][7]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[2][4][8]
-
Aqueous Phosphoric Acid: For some substrates, aqueous phosphoric acid can be a mild and effective deprotection reagent.[2][8]
Q4: Are there any non-acidic methods for Boc deprotection?
A4: Yes, several methods avoid the use of strong acids, which is particularly useful for substrates with acid-sensitive functional groups:
-
Thermal Deprotection: Heating the Boc-protected amine, either neat or in a high-boiling solvent like diphenyl ether or toluene, can effect deprotection.[3][9]
-
Water-Mediated Deprotection: Refluxing in water has been shown to deprotect N-Boc groups for various substrates, offering a green chemistry approach.[9][10][11]
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) in an organic solvent can facilitate Boc removal under non-proton-donating conditions.[7][12]
-
Basic Conditions: In specific cases, particularly for unactivated primary N-Boc groups on base-stable substrates, conditions like sodium t-butoxide in wet tetrahydrofuran have been reported.[8]
Q5: I'm observing side products in my reaction. What are they and how can I avoid them?
A5: A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation generated during the reaction.[13]
-
Commonly Alkylated Groups: Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible to tert-butylation.
-
Prevention with Scavengers: To suppress this side reaction, scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting incomplete Boc deprotection.
References
- 1. reddit.com [reddit.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. microsaic.com [microsaic.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mcours.net [mcours.net]
- 12. echemi.com [echemi.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Pyr-OtBu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of (S)-N-Boc-Pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or (S)-N-Boc-Pyroglutamic acid tert-butyl ester, is a protected amino acid derivative with the CAS number 91229-91-3.[1][2] It serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals and is particularly instrumental in peptide synthesis.[1][3] Its protected nature makes it suitable for stereoselective reactions, which are critical for developing enantiomerically pure drug substances.[1][3]
Q2: Which coupling reagents are recommended for this compound?
A2: While specific comparative data for this compound is limited, several classes of coupling reagents are commonly used for sterically hindered amino acids in Boc-based Solid Phase Peptide Synthesis (SPPS). These include carbodiimides (like DCC, DIC), phosphonium salts (like BOP, PyBOP), and aminium/uronium salts (like HBTU, HATU). The choice of reagent can significantly impact coupling efficiency, yield, and the potential for side reactions. For difficult couplings involving sterically hindered amino acids, more reactive reagents like PyBrOP or the use of HATU may be beneficial.[4]
Q3: What are the potential side reactions when coupling this compound?
A3: Potential side reactions include:
-
Incomplete Coupling: Due to the steric hindrance from both the Boc protecting group and the tert-butyl ester, the coupling reaction may be slow or incomplete.
-
Racemization: Although the alpha-carbon of pyroglutamic acid is part of a ring structure, which can reduce the risk of racemization compared to other amino acids, it is still a possibility, especially with over-activation or prolonged exposure to basic conditions. The use of additives like HOBt can help suppress racemization.[4]
-
Ring Opening of Pyroglutamate: While generally stable, the pyroglutamate ring can be susceptible to opening under certain nucleophilic or harsh basic conditions, though this is less common during standard coupling procedures.
Q4: What are the typical deprotection methods for the Boc and OtBu groups?
A4: The Boc group is typically removed using moderate acidic conditions, such as a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] The tert-butyl ester (OtBu) also requires strong acidic conditions for cleavage, often performed concurrently with the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
-
Possible Cause 1: Steric Hindrance.
-
Solution:
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration. Monitor the reaction progress using a qualitative test like the ninhydrin test.
-
Increase Equivalents of Reagents: Use a higher excess of the coupling reagent and this compound.
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or PyBrOP, which are known to be effective for hindered couplings.[4]
-
Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]
-
-
-
Possible Cause 2: Poor Solubility of Reagents.
-
Solution:
-
Solvent Selection: Ensure that this compound and the coupling reagents are fully dissolved. N,N-Dimethylformamide (DMF) is a common solvent for SPPS. In some cases, using a co-solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can improve solubility.
-
Pre-activation: Pre-activate the this compound with the coupling reagent before adding it to the resin-bound amine to ensure the activated species is in solution.
-
-
-
Possible Cause 3: Aggregation of the Growing Peptide Chain.
-
Solution:
-
In Situ Neutralization: For Boc-SPPS, using an in situ neutralization protocol can minimize aggregation by reducing the time the deprotected amine is in its free base form.[7]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt secondary structures and improve reaction kinetics.
-
-
Problem 2: Racemization
-
Possible Cause 1: Over-activation or Prolonged Reaction Time with Strong Base.
-
Solution:
-
Use of Additives: Always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents to minimize racemization.[4]
-
Choice of Base: Use a weaker base or a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in the minimum required amount.
-
Control Reaction Time: Avoid unnecessarily long coupling times, especially at elevated temperatures.
-
-
Problem 3: Unexpected Side Products
-
Possible Cause 1: Ring Opening of Pyroglutamate.
-
Solution:
-
Avoid Harsh Basic Conditions: Prolonged exposure to strong bases can potentially lead to the hydrolysis of the lactam ring. Ensure that the base is used appropriately for neutralization and coupling activation.
-
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent Class | Examples | General Advantages | General Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | Can cause dehydration of Asn/Gln, formation of insoluble urea byproduct (DCC), requires an additive to suppress racemization. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization.[4] | BOP produces a carcinogenic byproduct, can be more expensive. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, fast reaction times, low racemization.[4] | Can cause guanidinylation of the N-terminal amine if used in excess. |
Experimental Protocols
Protocol 1: General Manual Boc-SPPS Coupling of this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a 25-50% solution of TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh deprotection solution. Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM followed by isopropanol and then DMF to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours, or until a ninhydrin test indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Note: For in situ neutralization protocols, the neutralization and coupling steps are combined.[7]
Visualizations
Experimental Workflow for Boc-SPPS Cycle
Caption: General workflow for a single coupling cycle in Boc-Solid Phase Peptide Synthesis.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency of this compound.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.uniurb.it [people.uniurb.it]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding racemization during Boc-Pyr-OtBu coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the coupling of Boc-Pyr-OtBu (Boc-L-pyroglutamic acid tert-butyl ester).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound coupling?
A1: Racemization is the process in which an enantiomerically pure starting material, in this case, the L-enantiomer of this compound, is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The formation of the D-epimer during coupling can lead to a final peptide product that is difficult to purify and may have altered or diminished biological function.
Q2: What is the primary mechanism of racemization during peptide bond formation?
A2: The most common pathway for racemization during peptide coupling is through the formation of an oxazolone (or azlactone) intermediate.[1] This occurs after the carboxylic acid of this compound is activated by a coupling reagent. The activated carbonyl group is susceptible to intramolecular attack by the lone pair of electrons on the adjacent amide nitrogen, forming a planar, achiral oxazolone ring. The alpha-proton of the amino acid becomes acidic in this intermediate and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-products. Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[2]
Q3: How does the choice of coupling reagent affect racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[3] Reagents that promote rapid amide bond formation without generating highly reactive intermediates that favor oxazolone formation are preferred. Modern uronium/aminium and phosphonium salt-based coupling reagents are generally more efficient and lead to less racemization than older methods like carbodiimides used alone.
Q4: Can additives help in suppressing racemization?
A4: Yes, additives are highly effective in minimizing racemization, especially when using carbodiimide coupling reagents like DIC. Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), as well as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can react with the activated carboxylic acid to form an active ester. These active esters are more stable towards racemization than the initial activated intermediate and readily react with the amine component to form the desired peptide bond with a lower risk of epimerization.[4]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base used in the coupling reaction plays a significant role in racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to increased racemization. For sensitive couplings, it is advisable to use a weaker or more sterically hindered base. While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are often recommended to minimize racemization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant level of D-epimer detected in the product. | Inappropriate coupling reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive can lead to high levels of racemization. | Switch to a modern coupling reagent such as HBTU, HATU, HCTU, or PyBOP. These reagents are known to be highly efficient and minimize racemization. Alternatively, if using a carbodiimide, ensure the addition of an equimolar amount of an additive like HOBt or Oxyma. |
| Strong or unhindered base: The use of a strong base like triethylamine (TEA) or an excess of DIPEA can promote racemization. | Use a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine. Ensure that the amount of base used is stoichiometric. | |
| Prolonged reaction time: Leaving the activated this compound for an extended period before the addition of the amine component can increase the chance of racemization. | Pre-activate the this compound with the coupling reagent for a short period (e.g., 1-5 minutes) before adding the amine. Avoid long reaction times where possible. | |
| High reaction temperature: Elevated temperatures can accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, especially during the activation step. | |
| Low coupling efficiency leading to incomplete reaction. | Steric hindrance: The cyclic nature of pyroglutamic acid can present some steric hindrance, slowing down the coupling reaction. | Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings. Increasing the reaction temperature slightly after the initial low-temperature activation may also help, but this should be done cautiously while monitoring for racemization. |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved in a suitable solvent like DMF or NMP. Sonication can aid in dissolution. | |
| Formation of side products. | Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU). | Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient. Pre-activating the carboxylic acid component before adding the amine can also minimize this side reaction.[5] |
Quantitative Data on Racemization
The following tables summarize the extent of racemization observed with different coupling reagents and additives for N-protected amino acids, which can serve as a guide for selecting the optimal conditions for this compound coupling.
Table 1: Comparison of Racemization Levels with Different Additives
| Coupling Reagent | Additive | Base | Racemization (%) |
| DIC | HOBt | DIPEA | 9.3 |
| DIC | Oxyma | DIPEA | 1.1 |
Data adapted from studies on Z-L-Phg-OH coupling.
Table 2: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent | Additive | Base | D-Product (%) |
| DIC | Oxyma | - | 1.8 |
| HBTU | - | DIPEA | 4.8 |
| HATU | - | DIPEA | 5.5 |
| PyBOP | - | DIPEA | 7.2 |
Data adapted from a study by Zhou et al. (2023).[3]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/DIPEA
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (0.1 M).
-
Add the amine component (1.0-1.2 eq.).
-
In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Cool the reaction mixture to 0 °C.
-
Add DIPEA (2.0 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.
Protocol 2: Minimal Racemization Coupling using DIC/Oxyma
-
Dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF (0.1 M).
-
Cool the solution to 0 °C.
-
Add DIC (1.1 eq.) to the solution and stir for 5 minutes at 0 °C for pre-activation.
-
Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
If the amine is a salt (e.g., HCl salt), add a stoichiometric amount of a weak base like NMM (1.0 eq.). If the free amine is used, no additional base is required.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct and concentrate the filtrate. Perform a standard aqueous work-up.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Recommended workflow for minimizing racemization during this compound coupling.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Synthesis of Pyroglutamic Acid Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyroglutamic acid (pGlu) peptides.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and why is its formation a concern in peptide synthesis?
A1: Pyroglutamic acid (pGlu) is a cyclic lactam of glutamic acid. In peptide chemistry, the spontaneous, non-enzymatic cyclization of N-terminal glutamine (Gln) and, to a lesser extent, N-terminal glutamic acid (Glu) residues is a significant side reaction.[1][2][3] This conversion can lead to undesired heterogeneity in the final peptide product, making purification more complex and potentially altering the biological activity and stability of the peptide.[4][5] The formation of pGlu introduces a neutral amide in place of a primary amine, which can change the peptide's net charge and surface properties.[4]
Q2: Under what conditions does the spontaneous cyclization of N-terminal glutamine occur?
A2: The cyclization of N-terminal glutamine is a spontaneous process that can occur under various conditions, particularly during the fermentation and purification processes of antibody drugs.[2] The rate of this reaction is influenced by factors such as pH and temperature.[6][7] For instance, the conversion can be accelerated at elevated temperatures, such as 37°C.[3][6] The reaction kinetics often follow first-order behavior, with the rate being proportional to the reaction time.[7] It has been noted that this cyclization can proceed rapidly in phosphate buffers.[2]
Q3: Can N-terminal glutamic acid also form pyroglutamic acid?
A3: Yes, N-terminal glutamic acid (Glu) can also undergo cyclization to form pyroglutamic acid, although this conversion generally occurs more slowly than that of glutamine.[5] This reaction involves the dehydration of the glutamic acid residue.[8] During HF cleavage in solid-phase peptide synthesis (SPPS), deprotection of Glu residues can lead to the formation of an acylium ion, which can then cyclize to pGlu.[9]
Q4: What are the main side reactions to be aware of during the synthesis of pGlu-containing peptides?
A4: Besides the unintended formation of pGlu from Gln or Glu, a major side reaction is the formation of diketopiperazines (DKPs). For example, in the synthesis of pGlu-Gln-Pro-NH2 using Z-pGlu-OPfp, a significant amount of pyroglutamylglutamine piperazine-2,5-dione can be formed as a byproduct.[1][10] Other potential side reactions inherent to peptide synthesis, such as aspartimide formation (especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences), can also occur and complicate the synthesis.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired peptide and presence of a major byproduct. | Formation of pyroglutamylglutamine diketopiperazine, particularly when coupling pyroglutamic acid active esters to Gln-Pro derivatives.[1][10] | Synthesize the Glp-Gln dipeptide first and then couple it with the proline derivative.[10] |
| Heterogeneity of the final peptide product with a species showing a mass difference of -17.03 Da. | Spontaneous cyclization of N-terminal glutamine to pyroglutamic acid, resulting in the loss of ammonia.[11] | Minimize exposure to conditions that promote cyclization (e.g., high pH, elevated temperatures, prolonged reaction times).[6][7] Use appropriate side-chain protecting groups for glutamine. |
| Incomplete coupling reactions involving glutamine or asparagine. | Poor solubility of unprotected or poorly protected Fmoc-Asn/Gln derivatives in organic solvents like DMF.[12] | Use side-chain protected derivatives with improved solubility, such as those with trialkoxybenzyl (Taob) or trityl (Trt) groups.[12][13][14][15] The use of pentafluorophenyl esters can also increase solubility for Fmoc-Asn.[12] |
| Formation of an aryl ketone byproduct during HF cleavage. | Reaction of the acylium ion formed from glutamic acid with scavengers like anisole.[9] | Optimize the cleavage cocktail and scavenger conditions to minimize this side reaction. |
| Difficulty in separating the desired pGlu peptide from the uncyclized Gln precursor. | Similar physicochemical properties of the two species. | Optimize reversed-phase HPLC conditions. The pGlu-containing peptide will typically have a longer retention time due to increased hydrophobicity.[11] The choice of ion-pairing agent (e.g., TFA, formic acid) and pH can influence the separation.[11] |
Experimental Protocols
Protocol 1: Promoting N-Terminal Glutamine Cyclization for pGlu Peptide Synthesis
This protocol is intended for instances where the desired product is the N-terminal pGlu peptide, and the strategy is to cyclize the N-terminal Gln of a precursor peptide.
-
Peptide Preparation: Synthesize the peptide with an N-terminal Gln residue using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups.
-
Cyclization Conditions:
-
Monitoring: Monitor the completion of the cyclization reaction using techniques like reversed-phase HPLC or NMR spectroscopy.[6] The pGlu-formed peptide will typically exhibit a longer retention time in RP-HPLC.[11]
Protocol 2: Minimizing Unwanted pGlu Formation During Peptide Synthesis
This protocol outlines strategies to prevent the premature cyclization of N-terminal Gln.
-
Side-Chain Protection: During SPPS, use a robust side-chain protecting group for glutamine. The trityl (Trt) group is a common choice as it is stable to the piperidine used for Fmoc deprotection but is cleaved by TFA during the final cleavage step.[15][16] Trialkoxybenzyl (Taob) protecting groups also offer good stability and solubility.[13][14]
-
Coupling: Use efficient coupling reagents and minimize reaction times to reduce the exposure of the N-terminal Gln to conditions that could promote cyclization.
-
Deprotection of N-terminal Fmoc Group: While base-catalyzed pyroglutamyl formation from N-terminal Gln is generally slow with standard piperidine/DMF deprotection, it is still advisable to keep deprotection times to a minimum.[1]
-
Cleavage and Purification: Perform the final cleavage from the resin and purification at low temperatures to minimize spontaneous cyclization.[7] Avoid prolonged exposure to basic or highly acidic conditions during purification.
Key Side Reactions and Protective Strategies
The following diagrams illustrate the primary challenge of spontaneous cyclization and a common side reaction, diketopiperazine formation.
Caption: Spontaneous conversion of N-terminal glutamine to pyroglutamic acid.
Caption: Diketopiperazine formation as a side reaction in peptide synthesis.
Protective Group Stability
The choice of a side-chain protecting group for glutamine is critical to prevent unwanted side reactions. The stability of these groups under different chemical conditions determines their suitability for a particular synthesis strategy.
| Protecting Group | Abbreviation | Stability to 0.5% TFA in CH2Cl2 | Cleavage Conditions | Reference |
| Trityl | Trt | >99.9% stable after 15 min | 95% TFA | [15] |
| Trimethoxybenzyl | Tmob | Cleaved with a half-life < 1 min | 95% TFA | [13][14] |
Note: The data presented here is for illustrative purposes. Researchers should always refer to the specific literature for detailed experimental conditions and stability data. The addition of scavengers like dimethylsulfide can suppress alkylation side reactions during the removal of protecting groups.[13][14]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekalert.org [eurekalert.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. peptide.com [peptide.com]
- 10. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 14. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 15. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bot Detection [iris-biotech.de]
purification strategies to remove byproducts from Boc-Pyr-OtBu reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Boc-Pyr-OtBu (di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Presence of a White Precipitate Insoluble in Common Organic Solvents
-
Possible Cause: If dicyclohexylcarbodiimide (DCC) was used as a coupling agent in a preceding step, the precipitate is likely dicyclohexylurea (DCU), a common byproduct.[1][2] DCU is notoriously insoluble in many organic solvents.[1][3][4]
-
Solution:
-
Filtration: The most effective method for removing the bulk of DCU is filtration.[1][2] Dissolve the crude reaction mixture in a suitable solvent in which your product is soluble but DCU has low solubility, such as dichloromethane (DCM) or ethyl acetate.[2] Filter the mixture through a sintered glass funnel or a pad of celite. Wash the filter cake with a small amount of the same solvent to recover any trapped product.
-
Solvent Selection: To minimize DCU solubility, consider performing the reaction in a solvent like acetonitrile, where DCU is even less soluble.[1]
-
Alternative Coupling Agents: To avoid the formation of insoluble urea byproducts altogether, consider using alternative coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea byproduct that can be easily removed during an aqueous workup.[2]
-
Issue 2: Product Contaminated with 4-(Dimethylamino)pyridine (DMAP)
-
Possible Cause: DMAP is often used as a catalyst in the Boc-protection step.[5][6] Being a basic compound, it can be carried through the purification process if not properly removed.
-
Solution:
-
Acidic Wash: During the workup, wash the organic layer containing the product with a dilute acidic solution. A 1M solution of hydrochloric acid (HCl) or an aqueous solution of potassium hydrogen sulfate (KHSO4) can be used to protonate the DMAP, rendering it water-soluble and allowing for its removal into the aqueous phase.[1][3] A wash with a saturated aqueous solution of copper sulfate can also be effective for removing pyridine-like bases.[3]
-
Caution with Acid: While a brief wash with dilute acid is generally safe for the Boc group, prolonged exposure to strong acids can cause its cleavage.[3][7] Therefore, perform the acidic wash quickly and proceed with subsequent workup steps without delay.
-
Issue 3: Difficulty in Removing Unreacted Boc Anhydride and t-Butanol
-
Possible Cause: Excess di-tert-butyl dicarbonate (Boc₂O) and its breakdown product, t-butanol, are common impurities from the Boc-protection step.
-
Solution:
-
Aqueous Workup: Unreacted Boc anhydride will hydrolyze to t-butanol and carbon dioxide upon addition of water. Both t-butanol and any remaining Boc anhydride are soluble in organic solvents but can be partially removed with aqueous washes.
-
Flash Column Chromatography: The most effective method for separating this compound from these byproducts is flash column chromatography on silica gel.[8][9] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the more polar product from the less polar byproducts.
-
Addition of Nucleophilic Amines: To quench excess Boc anhydride at the end of the reaction, a small amount of a nucleophilic amine like N,N-dimethylethylenediamine can be added. This forms a water-soluble urea derivative that is easily removed during the aqueous workup.[]
-
Issue 4: Oily Product That Fails to Crystallize
-
Possible Cause: The presence of residual solvents or minor impurities can often prevent the crystallization of the final product. Boc-protected amino acids can sometimes be obtained as oils.[11]
-
Solution:
-
High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under high vacuum for an extended period.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. For Boc-protected amino acids, common recrystallization solvents include mixtures of ethyl acetate and hexane or ether and hexane.[11]
-
Trituration: If recrystallization is unsuccessful, trituration may induce crystallization. This involves stirring the oily product with a solvent in which it is sparingly soluble (e.g., cold hexane or diethyl ether). This can help to wash away impurities and encourage the formation of a solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound synthesis?
A1: The most common byproducts depend on the synthetic route. If DCC is used for any coupling steps, dicyclohexylurea (DCU) will be a major byproduct.[1][2] In the Boc-protection step using Boc anhydride and DMAP, common impurities include unreacted Boc anhydride, t-butanol, and residual DMAP.[5][12]
Q2: How can I effectively remove DCU?
A2: DCU is best removed by filtration due to its low solubility in most organic solvents.[1][2][4] Dissolving the crude reaction mixture in a solvent like DCM or ethyl acetate and filtering will remove the majority of the DCU.[2] For trace amounts, a subsequent purification step like flash chromatography may be necessary.
Q3: Is the Boc group stable to acidic workup conditions?
A3: The Boc group is sensitive to strong acids.[7] However, a quick wash with a dilute acid (e.g., 0.5M or 1M HCl) during an aqueous workup is generally well-tolerated and is a standard procedure for removing basic impurities like DMAP.[1][3] Prolonged exposure or the use of strong acids like trifluoroacetic acid (TFA) will lead to the deprotection of the Boc group.[7]
Q4: What is a good starting solvent system for flash chromatography of this compound?
A4: A good starting point for flash chromatography on silica gel would be a non-polar solvent system, such as a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand. For similar compounds, eluent systems like acetone/n-hexane have also been reported.[8]
Q5: My final product is an oil. How can I solidify it?
A5: If your this compound is an oil, ensure all solvents are removed under high vacuum. You can then attempt recrystallization from a solvent system like ethyl acetate/hexane or diethyl ether/hexane.[11] If that fails, trituration with a non-polar solvent such as cold hexane can help to induce solidification by removing soluble impurities.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound Reactions
| Purification Strategy | Target Byproduct(s) | Advantages | Disadvantages | Typical Purity |
| Filtration | Dicyclohexylurea (DCU) | Simple, fast, and effective for removing bulk insoluble byproducts.[1][2] | May not remove trace amounts of dissolved DCU. | >90% (after removal of DCU) |
| Acid-Base Extraction | DMAP, other basic/acidic impurities | Effectively removes basic catalysts and acidic byproducts.[1][3] | Risk of Boc group cleavage with prolonged exposure to strong acids.[3][7] | >95% |
| Flash Chromatography | Unreacted reagents, t-butanol, residual soluble byproducts | High resolution separation, can yield very pure product.[8][9] | More time-consuming and requires more solvent than other methods. | >98% |
| Recrystallization | Minor soluble impurities | Can provide highly pure crystalline product. | Product may oil out; finding a suitable solvent system can be challenging. | >99% |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
-
Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Redissolve the crude residue in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Filter the solution through a sintered glass funnel or a short plug of celite to remove the insoluble DCU.
-
Wash the filter cake with a small volume of the same solvent to recover any entrained product.
-
Combine the filtrates for further purification or workup.
Protocol 2: Acid-Base Extraction to Remove DMAP
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous HCl solution or a saturated aqueous KHSO4 solution.[1][3] Repeat the wash if necessary (monitor by TLC).
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., hexane/ethyl acetate, determined by prior TLC analysis).
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. actachemscand.org [actachemscand.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 11. peptide.com [peptide.com]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
Technical Support Center: Diketopiperazine (DKP) Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing diketopiperazine (DKP) formation during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered related to DKP formation.
Problem: My peptide synthesis is resulting in a low yield of the desired full-length peptide and a significant side product with a mass corresponding to the loss of the N-terminal dipeptide.
-
Possible Cause: Formation of a diketopiperazine (DKP) at the N-terminus of your peptide. This is an intramolecular side reaction where the free N-terminal amine attacks the amide bond between the second and third amino acid residues, cleaving off the first two residues as a cyclic dipeptide (the DKP).
-
Solution Steps:
-
Confirm DKP Formation:
-
Analyze the crude peptide product using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Look for a peak with a mass corresponding to your target peptide minus the mass of the N-terminal dipeptide. The DKP itself may also be detectable.
-
If available, use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the cyclic structure of the isolated side product.
-
-
Identify Susceptible Residues:
-
Optimize Synthesis Conditions:
-
Fmoc Deprotection: DKP formation is often triggered during the piperidine-mediated Fmoc deprotection step.[1][3]
-
Coupling Step:
-
Ensure rapid and efficient coupling of the third amino acid to minimize the time the free N-terminal dipeptide is exposed to basic conditions.
-
Consider using a dipeptide building block to introduce the first two amino acids, thus bypassing the vulnerable dipeptidyl-resin intermediate.[1]
-
-
-
Post-Synthesis Handling:
-
Analyze the peptide immediately after cleavage and purification, as DKP formation can also occur during storage, especially in solution.[2]
-
Store susceptible peptides in a lyophilized form at low temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis and during peptide storage. It is an intramolecular cyclization reaction involving the N-terminal amino group of a dipeptidyl-resin or a peptide. This amine group nucleophilically attacks the amide carbonyl group between the second and third amino acid residues. This results in the cleavage of the peptide chain and the formation of a stable six-membered cyclic dipeptide, the 2,5-diketopiperazine.[3] This leads to the formation of an N-terminally truncated peptide impurity.
Q2: Which amino acid sequences are most prone to DKP formation?
A2: Sequences with a Proline residue at the second position (penultimate Proline) are particularly susceptible to DKP formation.[1][2] The cis-amide bond conformation favored by Proline brings the N-terminal amine into close proximity to the scissile amide bond. Peptides with sterically unhindered amino acids like Glycine or Alanine at the N-terminus are also more likely to form DKPs.[1]
Q3: At what stage of peptide synthesis does DKP formation typically occur?
A3: DKP formation predominantly occurs during the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[1][2] The use of a secondary amine base like piperidine to remove the Fmoc protecting group creates a free N-terminal amine on the dipeptidyl-resin, which can then initiate the intramolecular cyclization. It can also happen during post-coupling hold times and even during extended storage of the peptide.[2][4]
Q4: How can I detect and quantify DKP formation?
A4: The most common method for detecting and quantifying DKP formation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). You can monitor for the appearance of the truncated peptide and potentially the DKP byproduct itself. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively identify the cyclic structure of the DKP if it is isolated.
Q5: What are the key strategies to minimize DKP formation?
A5: Key strategies to minimize DKP formation include:
-
Sequence Modification: If possible, avoid having Proline as the second amino acid.
-
Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide can bypass the reactive dipeptidyl-resin intermediate.[1]
-
Optimization of Deprotection: Use milder Fmoc deprotection conditions, such as lower piperidine concentrations, shorter reaction times, or lower temperatures.[1] Alternatively, use different deprotection reagents like DBU/piperazine.[3]
-
pH Control: Maintaining a lower pH during handling and storage can reduce the rate of DKP formation, as the protonated N-terminal amine is less nucleophilic.[5]
-
Solvent Choice: The choice of solvent can influence the rate of DKP formation.[4]
-
Protecting Groups: In some cases, using a different N-terminal protecting group that is removed at a later stage can prevent DKP formation.
Data Summary
Table 1: Influence of N-terminal Amino Acid on the Rate of DKP Formation
| N-terminal Amino Acid (Xaa in Xaa-Pro) | Relative Rate of DKP Formation |
| Glycine | High |
| Alanine | Moderate-High |
| Phenylalanine | Moderate |
| Valine | Low |
| Arginine | Low |
Note: This table provides a qualitative comparison based on general findings. The actual rates can vary depending on the specific peptide sequence and experimental conditions.[5]
Table 2: Effectiveness of Different Strategies in Minimizing DKP Formation
| Strategy | Method | % Reduction in DKP Formation (Approximate) | Reference |
| Alternative Deprotection Reagent | 2% DBU / 5% Piperazine in NMP vs. 20% Piperidine in DMF | >70% | [3] |
| Lower Temperature | Fmoc deprotection at 0°C vs. Room Temperature | Significant reduction (quantitative data varies) | [1] |
| Reduced Piperidine Concentration | 5% Piperidine vs. 20% Piperidine in DMF | ~10-15% | [3] |
| Use of Dipeptide Synthon | Coupling of Fmoc-Xaa-Pro-OH | Can completely avoid DKP formation at this step | [1] |
Experimental Protocols
Protocol 1: HPLC-MS Method for the Detection of DKP Formation
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: A wide scan range (e.g., m/z 100-2000) to detect the full-length peptide, the truncated peptide, and the DKP.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the full-length peptide, the truncated peptide (full-length peptide - mass of the N-terminal dipeptide), and the DKP.
-
Integrate the peak areas to quantify the relative amounts of each species.
-
-
Protocol 2: General Procedure for Minimizing DKP Formation during Fmoc-SPPS
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., NMP or DMF) for at least 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIPEA).
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.
-
Fmoc Deprotection (Optimized):
-
Reagent: Prepare a solution of 2% DBU and 5% piperazine in NMP.
-
Procedure:
-
Drain the coupling solution.
-
Wash the resin with NMP (3 times).
-
Add the deprotection solution to the resin and agitate for 2-5 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection reagents.
-
-
-
Third Amino Acid Coupling: Immediately proceed with the coupling of the third amino acid. Use a sufficient excess of the activated amino acid to ensure a rapid and complete reaction.
-
Continue Synthesis: Continue with the standard SPPS protocol for the remaining amino acids.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the appropriate cleavage cocktail.
-
Analysis: Analyze the crude peptide by HPLC-MS to assess the level of DKP formation.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of scavengers on cleavage of peptides with pyroglutamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides, specifically addressing the impact of scavengers on peptides containing an N-terminal pyroglutamic acid (pGlu).
I. Frequently Asked Questions (FAQs)
Q1: Is the N-terminal pyroglutamic acid residue stable during standard TFA cleavage?
A1: Yes, the pyroglutamic acid (pGlu) residue, which is a cyclic amide, is generally stable under the anhydrous acidic conditions of a standard Trifluoroacetic Acid (TFA) cleavage cocktail. The primary concern during cleavage is typically the prevention of side reactions on other sensitive amino acid residues within the peptide sequence, not the degradation of the pGlu ring itself.[1]
Q2: Do I need a special scavenger cocktail for a peptide containing N-terminal pyroglutamic acid?
A2: The presence of an N-terminal pyroglutamic acid does not in itself necessitate a special scavenger cocktail. The choice of scavengers should be dictated by the other amino acid residues present in your peptide sequence.[2][3] For example, if your peptide contains tryptophan (Trp), methionine (Met), or cysteine (Cys), you will need to include scavengers to protect these residues from modification by reactive cations generated during the cleavage of other side-chain protecting groups.[2][3]
Q3: What is the primary role of scavengers during the cleavage of a pGlu-peptide?
A3: The primary role of scavengers is to "scavenge" or trap reactive electrophilic species, such as carbocations, that are liberated from the side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker during TFA treatment.[4] By neutralizing these reactive species, scavengers prevent them from attacking nucleophilic residues in the peptide, which could otherwise lead to undesired side products like alkylated tryptophan or oxidized methionine.[4]
Q4: Can the pyroglutamic acid ring be opened during TFA cleavage?
A4: While the pGlu ring is stable under standard anhydrous TFA conditions, prolonged exposure to aqueous acidic conditions can lead to its hydrolysis, converting it back to a glutamic acid residue.[1][5] This is generally not a significant issue during the cleavage step itself but can be a consideration during subsequent work-up and storage if the peptide is kept in an acidic aqueous solution for an extended period.
Q5: How can I confirm the integrity of the N-terminal pyroglutamic acid after cleavage?
A5: Mass spectrometry (MS) is the most effective method to confirm the integrity of your peptide.[1] The molecular weight of the peptide should correspond to the theoretical mass with the intact pyroglutamic acid residue. A mass increase of 18 Da would indicate the hydrolysis of the pGlu ring to glutamic acid.[1]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete cleavage from the resin. The presence of a pGlu residue does not typically hinder cleavage, but other factors like peptide aggregation or steric hindrance can. | - Extend the cleavage time (e.g., from 2 hours to 3-4 hours) and re-analyze a small aliquot.[2] - Ensure a sufficient volume of the cleavage cocktail is used to allow for proper swelling of the resin (approximately 10-15 mL per gram of resin).[3] |
| Precipitation of the peptide in the cleavage cocktail. | - If the peptide is highly hydrophobic, it may precipitate. Try adding a small amount of a more solubilizing co-solvent like dichloromethane (DCM) to the TFA mixture. | |
| Presence of unexpected side products (adducts) in Mass Spec analysis. | Inefficient scavenging of reactive cations. This leads to modification of sensitive residues like Trp, Met, Tyr, or Cys. | - Review your scavenger cocktail composition. Ensure it is appropriate for the amino acids in your peptide (see Table 1 below).[3] - Use fresh, high-quality scavengers and TFA. Old scavengers, especially thiols, can be oxidized and less effective.[2] |
| Mass Spec shows a +18 Da peak, indicating pGlu ring opening. | Hydrolysis of the pyroglutamic acid residue. This can happen if the peptide is exposed to water under acidic conditions for an extended time during workup. | - Minimize the time the peptide is in an acidic aqueous solution. - After cleavage and precipitation, thoroughly dry the crude peptide before dissolving it in a neutral or slightly acidic buffer for purification. |
| Oxidation of Methionine or Cysteine residues. | Absence of reducing scavengers in the cleavage cocktail. Oxygen present during cleavage can oxidize the sulfur-containing side chains. | - Use a cleavage cocktail containing a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[3][6] - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
III. Data Presentation: Common Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for obtaining a high-purity peptide. The table below summarizes common cocktails and their applications.
| Reagent Name | Composition (v/v or w/v) | Primary Application | Notes |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose for peptides without highly sensitive residues (Trp, Cys, Met).[3] | TIS is an excellent carbocation scavenger. Water helps to scavenge some reactive species. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr). | A very effective but highly odorous cocktail. Phenol and thioanisole protect Trp, and EDT is a reducing agent for Cys and Met. |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups from Cys, His, Asn, Gln.[3] | Milder and less odorous than Reagent K, but does not adequately protect Cys and Met from oxidation. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with sulfonyl-protected Arginine (e.g., Pmc, Pbf).[3] | Also minimizes attachment of Trp-containing peptides to the linker. |
| Low Odor (Reagent L) | 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% H₂O | Alternative for peptides with Cys and Met to avoid the odor of EDT and thioanisole.[3] | DTT is an effective reducing agent. |
IV. Experimental Protocols
Protocol 1: Standard TFA Cleavage of a pGlu-Peptide
This protocol is suitable for a peptide containing an N-terminal pyroglutamic acid and other non-sensitive amino acid residues.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (prepare fresh)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line (optional)
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.
-
Stopper the vessel and gently agitate at room temperature for 2-3 hours. If desired, the reaction can be carried out under an inert atmosphere.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 25 mL) with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by mass spectrometry and HPLC.
V. Visualizations
Diagram 1: General Peptide Cleavage Workflow
Caption: Workflow for TFA cleavage and peptide isolation.
Diagram 2: Role of Scavengers in Preventing Side Reactions
Caption: Scavengers neutralize reactive carbocations.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
Technical Support Center: Optimizing Pyroglutamyl Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of pyroglutamyl (pGlu) peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyroglutamyl peptides?
A1: Pyroglutamyl peptides are primarily synthesized through two main routes:
-
Cyclization of N-terminal Glutamine (Gln): This is a common method where the side chain amide of an N-terminal glutamine residue spontaneously or is induced to cyclize, forming the pGlu lactam ring.[1][2][3] This reaction can be catalyzed by heat, weak acids, or enzymes like glutaminyl cyclase.[2][4][5]
-
Cyclization of N-terminal Glutamic Acid (Glu): The side chain carboxylic acid of an N-terminal glutamic acid residue can also undergo cyclization to form pyroglutamate.[1][3] This process is generally slower than glutamine cyclization but can be facilitated by activating agents or acidic conditions.[1][6]
-
Direct Coupling of Pyroglutamic Acid: A pre-formed pyroglutamic acid residue can be coupled to the N-terminus of a peptide chain using standard peptide coupling reagents.[1]
Q2: My pyroglutamyl peptide synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in pGlu peptide synthesis can stem from several factors:
-
Incomplete Cyclization: The conversion of the N-terminal Gln or Glu to pGlu may not have gone to completion. Reaction conditions such as time, temperature, and pH are critical for efficient cyclization.[4][7][8]
-
Side Reactions: Competing side reactions can consume starting materials and generate impurities, thereby reducing the yield of the desired product. Common side reactions include diketopiperazine formation, especially with proline as the second residue, and aspartimide formation in sequences containing Asp-Gly or Asp-Ser.[1][9][10]
-
Peptide Aggregation: Hydrophobic peptide sequences are prone to aggregation, which can hinder reaction kinetics and lead to incomplete reactions and difficult purification.[10][11][12]
-
Suboptimal Purification: Yield loss during purification steps is common. The choice of chromatography method and conditions needs to be optimized for the specific peptide.[13][14]
Q3: What are the key parameters to optimize for improving the yield of pyroglutamyl formation?
A3: To enhance the yield, consider optimizing the following parameters:
-
pH: The rate of pyroglutamate formation is highly pH-dependent. For glutamic acid, the reaction is often favored at acidic pH (around 4) and slightly basic pH (around 8), with a minimum rate around pH 6.2.[4][6] For glutamine, cyclization can be accelerated in phosphate buffer compared to ammonium bicarbonate.[4]
-
Temperature: Elevated temperatures generally accelerate the rate of cyclization.[6][15][16][17] However, excessively high temperatures can also promote side reactions and degradation.
-
Reagents: For cyclization of glutamic acid, activating agents like carbodiimides (e.g., DCC) or CDI can be used.[1] When coupling pre-made pyroglutamic acid, efficient coupling reagents like HATU or HCTU are recommended to ensure high coupling efficiency.[18]
-
Reaction Time: Sufficient reaction time is crucial for the completion of the cyclization reaction. The optimal time will depend on the specific peptide sequence, pH, and temperature.
Q4: How can I minimize the formation of side products during pyroglutamyl peptide synthesis?
A4: Minimizing side reactions is crucial for improving both yield and purity. Here are some strategies:
-
To prevent diketopiperazine formation: This is particularly prevalent with N-terminal dipeptides, especially if the second residue is proline. Using 2-chlorotrityl chloride resin in Fmoc-based solid-phase peptide synthesis (SPPS) can sterically hinder this side reaction.[10][19]
-
To reduce aspartimide formation: This side reaction is common in sequences containing Asp-Gly or Asp-Ser. Adding HOBt to the piperidine solution used for Fmoc deprotection can help suppress aspartimide formation.[10]
-
Optimize Coupling Conditions: Using efficient coupling reagents and minimizing the time the peptide is exposed to basic conditions can reduce base-catalyzed side reactions.[4][18]
Troubleshooting Guides
Low Yield of Pyroglutamyl Peptide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of N-terminal Gln/Glu to pGlu | Suboptimal reaction conditions for cyclization. | Adjust pH: For Glu cyclization, consider a pH of around 4 or 8.[4][6] For Gln, a phosphate buffer may be more effective.[4] Increase Temperature: Carefully increase the reaction temperature to accelerate cyclization, monitoring for degradation.[6][15][16] Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. |
| Presence of multiple unidentified peaks in HPLC | Formation of side products such as diketopiperazines or aspartimide. | For Diketopiperazine: If Pro is the second residue, consider using a 2-chlorotrityl chloride resin for SPPS.[10][19] For Aspartimide: If the sequence contains Asp-Gly or Asp-Ser, add HOBt to the Fmoc deprotection solution.[10] |
| Poor solubility of the peptide during synthesis or purification | Peptide aggregation due to hydrophobic sequences. | Change Solvent: Consider using NMP instead of DMF as the primary solvent in SPPS.[11] Incorporate Solubilizing Agents: Add chaotropic salts or detergents to the reaction mixture.[10][12] Use Microwave-Assisted Synthesis: Microwave energy can help disrupt aggregation.[12] |
| Significant loss of product during purification | Suboptimal purification protocol. | Optimize HPLC Conditions: Adjust the gradient, flow rate, and column chemistry for better separation.[13] Alternative Purification: Consider other chromatography techniques like ion-exchange or size-exclusion chromatography.[13] |
Quantitative Data Summary
Table 1: Effect of pH on Pyroglutamate Formation from N-terminal Glutamic Acid
| pH | Relative Rate of pGlu Formation | Reference |
| 4.0 | Increased | [4][6] |
| 6.2 | Minimal | [4][6] |
| 8.0 | Increased | [4][6] |
Table 2: Conditions for Cyclization of H-Gln-His-Pro-NH2 to Thyrotropin Releasing Hormone (TRH)
| Conditions | Yield | Reference |
| Acetic Acid, 100°C, 2h | 78% | [1] |
| TFA, reflux | Not specified | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of N-terminal Glutamine
This protocol is a general guideline for the acid-catalyzed cyclization of a peptide with an N-terminal glutamine residue in solution.
Materials:
-
Peptide with N-terminal Gln
-
Glacial Acetic Acid
-
Deionized Water
-
Rotary Evaporator
-
Lyophilizer
-
HPLC system for analysis and purification
Procedure:
-
Dissolve the purified peptide with the N-terminal Gln in glacial acetic acid. A typical concentration is 1-5 mg/mL.
-
Heat the solution at 100°C for 2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
After the reaction is complete (as determined by HPLC), remove the acetic acid by rotary evaporation.
-
Dissolve the residue in a minimal amount of water or a suitable buffer.
-
Lyophilize the sample to obtain the crude pyroglutamyl peptide.
-
Purify the crude peptide by preparative HPLC.
-
Characterize the final product by mass spectrometry to confirm the identity and purity.
Protocol 2: CDI-Mediated Cyclization of an Internal Glutamyl Residue
This protocol describes the cyclization of an internal glutamyl residue to a pyroglutamyl residue using 1,1'-Carbonyldiimidazole (CDI).
Materials:
-
Peptide containing an internal Glu residue
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add a 1.2 molar excess of CDI to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by HPLC.
-
Once the reaction is complete, concentrate the solution under vacuum.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and discard the supernatant.
-
Wash the pellet with diethyl ether and dry under vacuum.
-
Purify the crude pyroglutamyl peptide by HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield in pyroglutamyl peptide synthesis.
Caption: Formation of pyroglutamyl peptides from N-terminal Gln or Glu.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. | Semantic Scholar [semanticscholar.org]
- 9. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Isolation and identification of indigestible pyroglutamyl peptides in an enzymatic hydrolysate of wheat gluten prepared on an industrial scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
Navigating the Nuances of Boc-Pyr-OtBu in Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of pyroglutamic acid residues in peptide-based therapeutics is a critical aspect of modern drug design. The use of N-terminally protected Boc-Pyr-OtBu (tert-butoxycarbonyl-L-pyroglutamic acid tert-butyl ester) offers a valuable building block for solid-phase peptide synthesis (SPPS). However, its stability during the crucial coupling step can be influenced by the choice of coupling reagent, potentially leading to side reactions that compromise the purity and yield of the final peptide. This technical support center provides a comprehensive guide to understanding and troubleshooting the stability of this compound in the context of various coupling reagents.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group of this compound during peptide coupling?
A1: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1] It is generally stable under the basic or neutral conditions typically employed during peptide coupling reactions.[2] Most common coupling reagents, when used with standard protocols, do not cause significant cleavage of the Boc group. However, prolonged exposure to even mildly acidic conditions or the presence of acidic additives could potentially lead to premature deprotection.
Q2: What is the stability of the tert-butyl (OtBu) ester of this compound during coupling?
A2: The tert-butyl ester is also an acid-labile protecting group, generally cleaved under strong acidic conditions like trifluoroacetic acid (TFA).[3][4] It is highly stable to the basic conditions used for peptide coupling. In fact, the use of a γ-tert-butyl ester to protect the side chain of glutamic acid is a known strategy to prevent the formation of pyroglutamyl derivatives during peptide chain elongation.[5] This indicates a high degree of stability for the OtBu group during the coupling process.
Q3: Can the choice of coupling reagent affect the stability of this compound?
A3: While the Boc and OtBu groups are generally stable, the reactivity of the coupling reagent and the reaction conditions can influence the formation of side products. For instance, highly reactive uronium-based reagents like HATU and HBTU, in the presence of a base, can potentially lead to side reactions if not used under optimized conditions.[6] Carbodiimide-based reagents such as DIC, especially when used without an additive like HOBt, can be associated with racemization and the formation of N-acylurea.[6] However, direct cleavage of the Boc or OtBu groups by the coupling reagents themselves under standard conditions is not a commonly reported issue.
Q4: What are the most common side reactions associated with pyroglutamic acid derivatives in peptide synthesis?
A4: The primary side reaction concerning pyroglutamic acid is its formation from N-terminal glutamine or glutamic acid residues.[1][7] When using Boc-Pyr-OH, a potential side reaction during activation is the formation of a diketopiperazine if the subsequent amino acid is proline.[7] However, the use of this compound with its protected carboxyl group minimizes many of these risks during the coupling step.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using this compound in their experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature Boc Deprotection | 1. Acidic contaminants in solvents or reagents.2. Use of acidic additives in the coupling cocktail.3. Prolonged reaction times under suboptimal pH conditions. | 1. Ensure all solvents and reagents are of high purity and free from acidic impurities.2. Avoid the use of acidic additives if possible. If necessary, use the minimum effective concentration.3. Optimize coupling time. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Loss of OtBu Group | 1. Exposure to strong acidic conditions. | 1. The OtBu group is highly stable under standard coupling conditions. This is an unlikely event unless there is significant cross-contamination with strong acids (e.g., TFA from a previous deprotection step). Ensure thorough washing of the resin between deprotection and coupling steps. |
| Low Coupling Efficiency | 1. Steric hindrance.2. Inappropriate choice of coupling reagent for the specific sequence.3. Suboptimal activation time or temperature. | 1. For sterically hindered couplings, consider using more potent coupling reagents like HATU or COMU.[6]2. Screen a panel of coupling reagents to identify the most effective one for your sequence.3. Optimize pre-activation time and coupling temperature. Microwave-assisted synthesis can sometimes improve efficiency. |
| Presence of Unexpected Side Products | 1. Racemization (especially with carbodiimide reagents).2. Guanidinylation of the N-terminal amine when using excess uronium reagents (e.g., HATU, HBTU).3. Formation of N-acylurea with carbodiimide reagents. | 1. If using DIC or other carbodiimides, always include an additive like HOBt or Oxyma to suppress racemization.[6]2. Use a stoichiometric amount of the uronium reagent relative to the carboxylic acid. Avoid large excesses.3. Ensure complete reaction of the activated ester with the amine to minimize the formation of N-acylurea. |
Quantitative Stability Data
Based on established chemical principles, the stability of the Boc and OtBu protecting groups under typical basic coupling conditions is expected to be high. The following table provides a qualitative assessment of the risk of side reactions.
| Coupling Reagent Class | Common Examples | Risk of Boc/OtBu Cleavage | Primary Associated Side Reactions |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | Low | Guanidinylation of the N-terminus (if used in excess), Racemization (generally low)[6] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Racemization (generally low)[6] |
| Carbodiimides | DIC, DCC | Low | Racemization, N-acylurea formation (especially without additives)[6] |
Experimental Protocols
To ensure the stability of this compound and the integrity of the final peptide, it is crucial to employ rigorous analytical monitoring.
Protocol 1: HPLC-MS Analysis for Monitoring this compound Stability
This protocol outlines a general method for assessing the stability of this compound after exposure to a coupling reagent.
1. Sample Preparation: a. In a clean vial, dissolve a known amount of this compound in DMF. b. In a separate vial, prepare the activation cocktail by dissolving the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. c. Mix the this compound solution with the activation cocktail at the desired molar ratios and temperature. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture with a suitable quenching agent (e.g., a dilute aqueous acid solution). e. Prepare a control sample of this compound in DMF without the coupling reagents.
2. HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes). e. Flow Rate: 0.3 mL/min. f. Detection: UV at 214 nm and 280 nm, and Mass Spectrometry (ESI+). g. Analysis: Monitor for the appearance of peaks corresponding to potential degradation products, such as Boc-Pyr-OH (from OtBu cleavage) or Pyr-OtBu (from Boc cleavage), by comparing the chromatograms of the reaction aliquots to the control sample and analyzing the mass spectra.[8][9]
Visualizing Experimental Workflow and Relationships
To aid in understanding the experimental and logical processes, the following diagrams are provided.
References
- 1. 固相合成 [sigmaaldrich.com]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Bot Detection [iris-biotech.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation in peptides containing pyroglutamic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with peptides containing pyroglutamic acid (pGlu).
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and how does it form in my peptide?
Pyroglutamic acid (pGlu) is a cyclic amino acid derivative that can form at the N-terminus of a peptide.[1][2] This occurs through the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1][3] The reaction involves the loss of a water molecule from glutamic acid or an ammonia molecule from glutamine.[1][4] This conversion can happen spontaneously, especially under certain pH conditions or at elevated temperatures, and is a common modification observed during peptide synthesis, purification, and storage.[3][4][5]
Q2: Why do peptides containing pyroglutamic acid have a higher tendency to aggregate?
The formation of a pyroglutamate residue at the N-terminus significantly alters a peptide's physicochemical properties, leading to an increased propensity for aggregation for several reasons:
-
Increased Hydrophobicity: The cyclization reaction neutralizes the N-terminal positive charge and removes polar groups, making the peptide more hydrophobic.[6][7] This increased hydrophobicity is a primary driver for aggregation.[6]
-
Enhanced β-Sheet Formation: The presence of pGlu can promote a conformational shift towards β-sheet structures, which are prone to stacking and forming fibrillar aggregates.[6][7]
-
Accelerated Seed Formation: pGlu-modified peptides can act as "seeds," accelerating the aggregation process for both modified and unmodified peptides.[6][8] They can form initial nuclei that facilitate the rapid accumulation and oligomerization of other peptide molecules.[8]
-
Resistance to Degradation: The pGlu residue blocks the N-terminus, making the peptide resistant to degradation by most aminopeptidases.[6][7] This increased stability can lead to higher effective concentrations of aggregation-prone species over time.
Q3: My peptide solution has become cloudy or has visible precipitates. How can I confirm if this is due to aggregation?
Several methods can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates, cloudiness, or gel formation in the solution.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of soluble oligomers and larger aggregates.[6]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils. An increase in fluorescence intensity over time indicates fibril formation.[6][7]
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the morphology of aggregates, confirming the presence of fibrils or other structures.[7]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from oligomers and larger aggregates, allowing for their quantification.
Q4: How can I determine if my peptide has formed pyroglutamic acid?
The presence of pyroglutamic acid can be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for identifying pGlu.[2] The formation of pGlu from Gln results in a mass loss of 17.03 Da (NH₃), while formation from Glu results in a mass loss of 18.02 Da (H₂O). Tandem MS (MS/MS) can confirm the location of the modification at the N-terminus.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The increased hydrophobicity of the pGlu-modified peptide often leads to a longer retention time on a reverse-phase column compared to the unmodified peptide, allowing for separation and quantification.[3]
-
Edman Degradation Sequencing: Peptides with an N-terminal pGlu are "blocked" and will not yield a sequence with standard Edman chemistry, which requires a free primary amino group.[1][9] Failure to sequence can indirectly suggest the presence of pGlu.
Troubleshooting Guides
Problem 1: My pGlu-containing peptide is insoluble or immediately forms a precipitate upon dissolution.
Cause: Peptides containing pGlu are often less soluble than their unmodified counterparts due to increased hydrophobicity and a propensity to form stable aggregates.[6] The lyophilized powder may already contain "seeds" of aggregates that trigger rapid precipitation upon reconstitution.
Solution Workflow:
Caption: Workflow for solubilizing aggregated pGlu peptides.
Recommendations:
-
Disaggregation Treatment: Before attempting to dissolve the peptide in an aqueous buffer, treat the lyophilized powder with a strong disaggregating solvent mixture like 1:1 trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[10] This can break down pre-existing aggregate seeds. See Experimental Protocol 2 for details.
-
Solvent Choice: If the peptide is still insoluble, try dissolving it in a small amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer to the desired concentration.[11]
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI).[12] Adjusting the pH of the buffer to be at least one unit above or below the pI can increase net charge and improve solubility through electrostatic repulsion.[12][13] For pGlu peptides, which are less soluble in the basic pH range, using a slightly acidic buffer may help.[6]
-
Sonication: Use a bath or probe sonicator to aid in dissolving the peptide.[11]
Problem 2: My peptide solution is initially clear but becomes aggregated over time.
Cause: This indicates that the conditions of your experiment (e.g., concentration, temperature, pH, buffer components) are promoting the nucleation and growth of aggregates. The spontaneous conversion of residual N-terminal Gln to pGlu can also occur over time, accelerating aggregation.[4]
Factors Promoting Aggregation:
Caption: Key factors contributing to pGlu peptide aggregation.
Preventative Measures:
-
Optimize Storage Conditions: Store peptide stock solutions at -80°C.[12] Use cryoprotectants like glycerol for freeze-thaw stability.
-
Control Temperature: Pyroglutamate formation is accelerated at higher temperatures.[4] Perform experiments at the lowest practical temperature.
-
Optimize pH and Buffer: Maintain a buffer pH that maximizes the peptide's net charge to prevent aggregation.[13] For pGlu formation from N-terminal Glu, rates are minimal around pH 6.2 and increase at more acidic or basic pH.[3]
-
Work at Low Concentrations: Use the lowest effective concentration of the peptide in your assays.[12]
-
Include Additives: Consider adding stabilizing excipients. Low concentrations of non-denaturing detergents (e.g., Tween 20) or non-detergent sulfobetaines can sometimes help maintain solubility.[12]
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Pyroglutamate Formation
| N-Terminal Residue | pH | Temperature (°C) | Half-life of N-terminal Residue | Reference |
| Glutamic Acid (Glu) | 4.1 | 45 | ~9 months | [3] |
| Glutamic Acid (Glu) | 6.2 | 37-45 | Minimal formation observed | [3] |
| Glutamic Acid (Glu) | 8.0 | 37-45 | Increased formation observed | [3] |
| Glutamine (Gln) | N/A | Elevated | Rapid conversion observed | [4] |
Table 2: Aggregation Kinetics of Aβ Peptides with and without Pyroglutamate
| Peptide | Solvent Condition | Lag Phase for Aggregation | Reference |
| pEAβ(3–40) | 20% TFE, 50mM KPO₄, pH 2.8 | 9 hours | [7] |
| pEAβ(3–40) | 21% TFE, 50mM KPO₄, pH 2.8 | 14 hours | [7] |
| Aβ(1–40) | 20-25% TFE, 50mM KPO₄, pH 2.8 | No aggregation within 72 hours | [7] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
This protocol is adapted from methodologies used to study amyloid beta aggregation.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the pGlu peptide in an appropriate solvent (e.g., after disaggregation via Protocol 2).
-
Prepare the assay buffer (e.g., 50 mM potassium phosphate, pH 2.8, containing varying percentages of trifluoroethanol (TFE) if studying conformational changes).[7]
-
Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In a black, non-binding 96-well plate, add the assay buffer.
-
Add ThT stock solution to a final concentration of 10 µM.
-
Initiate the reaction by adding the peptide stock to a final concentration of 25 µM. The total volume per well should be 100-200 µl.
-
Include control wells containing buffer and ThT without the peptide for background subtraction.
-
-
Data Acquisition:
-
Place the plate in a microplate reader capable of bottom-reading fluorescence.
-
Set the temperature (e.g., 20°C).[7]
-
Measure fluorescence at regular intervals (e.g., every 10 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~490 nm.
-
Plot the background-corrected fluorescence intensity against time to observe the aggregation kinetics, including the lag phase and growth phase.
-
Protocol 2: Disaggregation of Lyophilized Peptides
This protocol is designed to remove pre-existing aggregate "seeds" from lyophilized peptide powders, which is crucial for obtaining reproducible aggregation kinetics.[10]
Methodology:
-
Safety: Perform all steps involving TFA and HFIP in a certified chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Dissolution:
-
To 1-5 mg of lyophilized peptide powder in a glass vial or flask, add a 1:1 (v/v) mixture of TFA and HFIP to create a peptide suspension of approximately 0.5 mg/mL.
-
Cap the container securely.
-
-
Incubation:
-
Vortex the suspension at room temperature until the peptide is fully dissolved. This may take from 30 minutes to 4 hours.
-
Visual inspection should confirm a clear solution with no particulate matter.
-
-
Solvent Removal:
-
Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas or using a speed vacuum concentrator. Ensure the peptide is completely dry.
-
-
Reconstitution:
-
The resulting peptide film or powder is now disaggregated and can be reconstituted in the desired aqueous buffer for your experiment. This form is considered the monomeric starting state.
-
Protocol 3: Enzymatic Removal of N-terminal Pyroglutamic Acid
This protocol can be used to confirm if aggregation is dependent on the pGlu residue or for applications requiring a free N-terminus, such as Edman sequencing.[5]
Methodology:
-
Enzyme and Buffer:
-
Obtain pyroglutamate aminopeptidase enzyme.
-
Prepare the reaction buffer as recommended by the enzyme manufacturer (this is typically a phosphate or Tris-based buffer at a specific pH).
-
-
Reaction Setup:
-
Dissolve the pGlu-containing peptide in the reaction buffer to a known concentration.
-
Add pyroglutamate aminopeptidase to the peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically or based on the manufacturer's guidelines.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 2-24 hours) to allow for complete cleavage.
-
-
Analysis:
-
Monitor the reaction progress and confirm the removal of the pGlu residue by RP-HPLC or Mass Spectrometry. The resulting peptide will have a new N-terminus (the second residue of the original sequence) and a corresponding shift in retention time and mass.
-
-
Enzyme Removal (Optional): If required for downstream applications, the enzyme can be removed using size-exclusion chromatography or heat inactivation followed by centrifugation (if the peptide is heat-stable).
Chemical Formation of Pyroglutamic Acid:
Caption: Formation of N-terminal pyroglutamic acid (pGlu).
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 5. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Analysis and Aggregation Propensity of Pyroglutamate Aβ(3-40) in Aqueous Trifluoroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 10. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides with N-Terminal Pyroglutamic Acid
The presence of an N-terminal pyroglutamic acid (pGlu) residue is a common post-translational modification that presents a significant challenge for traditional peptide and protein analysis. This modification, formed by the cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, blocks the N-terminus, rendering methods like Edman degradation ineffective.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with other techniques, offers robust solutions for the separation, quantification, and characterization of these modified peptides.
This guide provides an objective comparison of HPLC-based methods with other analytical alternatives for pGlu-containing peptides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
HPLC as a Core Technique for pGlu Peptide Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant chromatographic technique for peptide analysis due to its high resolution and compatibility with mass spectrometry.[3][4] For pGlu peptides, RP-HPLC separates the modified peptide from its unmodified counterparts and other impurities. The separation is based on the hydrophobicity of the peptides. The cyclization of the N-terminal residue can subtly alter the peptide's polarity, which can be exploited for chromatographic separation.
Key considerations for developing an effective RP-HPLC method for pGlu peptides include:
-
Stationary Phase: C18 columns are the most common choice, offering excellent hydrophobic retention for a wide range of peptides.[5]
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard.[4][6]
-
Gradient Optimization: Shallow gradients are often necessary to achieve sufficient resolution between the pGlu-peptide and closely related species.[6]
Comparative Analysis of Analytical Methodologies
The choice of analytical method depends on the specific goal, whether it is quantification, simple identification, or full sequence confirmation.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separation based on hydrophobicity, detection via peptide bond absorbance (214-220 nm).[5][7] | Robust, reproducible, and suitable for quantification. | Cannot confirm the identity or sequence of the peptide alone; co-elution is possible.[5] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[8][9] | Provides direct sequence information. | Ineffective for pGlu peptides due to the blocked N-terminus, which lacks the primary amine required for the reaction.[1][10] |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection and fragmentation for sequencing.[11] | Provides mass confirmation and sequence data, highly sensitive and specific. Precursor ion scanning for the pGlu immonium ion (m/z 84.1) can specifically detect pGlu peptides.[11] | More complex instrumentation; in-source cyclization of Gln or Glu can be an artifact.[12] |
| Enzymatic Digestion + HPLC | Cleavage of the N-terminal pGlu residue with pyroglutamate aminopeptidase, followed by HPLC analysis of the liberated pGlu or the newly N-terminal-unblocked peptide.[13][14] | Highly specific for pGlu; enables quantification of pGlu and allows subsequent sequencing of the remaining peptide by other methods.[13] | Requires an additional enzymatic step; enzyme efficiency can vary depending on the peptide sequence.[14] |
| Gas Chromatography-MS (GC-MS) | Analysis of volatile derivatives of the peptide's constituent amino acids after hydrolysis. | Can be used to quantify pGlu after derivatization.[15] | Indirect method requiring complete hydrolysis and derivatization; not suitable for intact peptide analysis. |
Quantitative Data Summary
The following table summarizes the performance of an enzymatic HPLC method for the quantification of pGlu from various peptides using pyroglutamate aminopeptidase from Pyrococcus furiosus. This method demonstrates high efficiency across peptides of different sizes.[13][14]
| Peptide | Molecular Weight (Da) | % pGlu Cleavage |
| Thyrotropin-releasing hormone | 362.4 | >85% |
| Bombesin | 1619.8 | >85% |
| Gastrin I | 2098.2 | >85% |
| Sauvagine | 4599.4 | >85% |
| Data adapted from Suzuki et al., J. Agric. Food Chem. 1999.[13] |
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of key processes in the analysis of pGlu peptides.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. users.renyi.hu [users.renyi.hu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Analysis of Boc-Pyr-OtBu and Its Derivatives
For researchers, scientists, and drug development professionals working with protected amino acids, a thorough understanding of their structural characterization is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Boc-L-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu) and its derivatives. We present a compilation of experimental data, detailed analytical protocols, and a comparison with alternative analytical techniques to support robust quality control and characterization of these critical building blocks in peptide synthesis and pharmaceutical development.
Data Presentation: NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and a selection of its derivatives. All data is reported in parts per million (ppm) relative to a standard reference.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 4.50 (dd, J=2.5, 6.85 Hz, 1H), 2.40-2.70 (m, 2H), 2.30 (m, 1H), 2.00 (m, 1H), 1.57 (s, 9H), 1.50 (s, 9H)[1] | ~172 (C=O, ester), ~170 (C=O, lactam), ~154 (C=O, Boc), ~82 (C(CH₃)₃, OtBu), ~80 (C(CH₃)₃, Boc), ~58 (α-CH), ~30 (β-CH₂), ~28.3 (C(CH₃)₃, OtBu), ~28.1 (C(CH₃)₃, Boc), ~25 (γ-CH₂) |
| Boc-L-Pyroglutamic acid methyl ester | CDCl₃ | 4.63 (dd, J=9.5, 3.0 Hz, 1H), 2.65-2.50 (m, 2H), 2.45-2.30 (m, 1H), 2.15-2.00 (m, 1H), 3.75 (s, 3H), 1.48 (s, 9H) | 173.1, 171.9, 154.2, 80.1, 58.9, 52.4, 29.7, 28.3, 25.0 |
| Boc-L-Pyroglutamic acid ethyl ester (BOC-PYR-OET) | Not Specified | Not Specified | Not Specified |
| (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | CDCl₃ | 5.16 (d, J = 7.3 Hz, 1H), 4.29-4.15 (m, 1H), 2.53-2.33 (m, 2H), 2.21-2.11 (m, 1H), 1.99-1.84 (m, 1H), 1.50-1.39 (m, 18H)[2] | Not Specified |
| Di-tert-butyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate | CDCl₃ | 6.38 (s, 1H), 5.75 (s, 1H), 4.52 – 4.41 (m, 1H), 1.42 (s, 9H)[3] | 170.8, 155.2, 135.4, 130.3, 79.9, 52.9, 34.7, 28.2[3] |
Note: The ¹³C NMR data for this compound is estimated based on typical chemical shifts for similar structures, as explicit experimental data was not found in the searched literature.
Experimental Protocols
The following is a generalized protocol for the NMR analysis of this compound and its derivatives. Specific parameters may need to be optimized based on the available instrumentation and the specific derivative being analyzed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-10 seconds.
-
Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).
Workflow for NMR Analysis
The general workflow for the NMR analysis of this compound and its derivatives can be visualized as follows:
Caption: General workflow for NMR analysis of small molecules.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives, other analytical techniques provide complementary information and are often used in conjunction for comprehensive characterization and quality control.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms, stereochemistry, and conformational analysis. Quantitative analysis is also possible (qNMR).[4] | Provides unambiguous structure determination. Non-destructive. | Relatively low sensitivity compared to mass spectrometry. Can be complex to interpret for mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of enantiomers (chiral HPLC), and quantification of the main component and impurities.[2][5] | High sensitivity and resolution for separating complex mixtures. Well-established for purity analysis. | Does not provide direct structural information of unknown impurities. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide structural clues. | Extremely high sensitivity. Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. | Isomeric compounds often cannot be distinguished. In-source fragmentation or cyclization can sometimes lead to artifacts.[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=O of the ester and lactam, N-H of the Boc group). | Fast and simple technique. Provides a characteristic "fingerprint" for a compound. | Provides limited information about the overall molecular structure. Not suitable for quantitative analysis. |
References
- 1. rsc.org [rsc.org]
- 2. Boc-L-glutamic acid 1-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Boc-L-glutamic acid 1-tert-butyl ester(24277-39-2) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate | C14H23NO5 | CID 74788360 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Comparative Guide to Boc-Pyr-OtBu and In Situ Glutamine Cyclization for N-Terminal Pyroglutamic Acid Incorporation
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the introduction of an N-terminal pyroglutamic acid (pGlu) residue presents a critical choice between two distinct strategies: the use of a pre-formed, protected building block, Boc-Pyr-OtBu, or inducing the in situ cyclization of a precursor glutamine (Gln) residue. This guide provides an objective comparison of these methodologies, supported by experimental insights, to inform the selection of the most appropriate approach for specific research and development needs.
The N-terminal pyroglutamyl moiety is a key feature in many biologically active peptides and proteins, enhancing their stability against aminopeptidases. The deliberate and efficient formation of this cyclic structure is therefore a significant consideration in synthetic peptide chemistry. The two primary pathways to achieve this are fundamentally different: one relies on the controlled incorporation of a specialized amino acid derivative, while the other manages a common side reaction of N-terminal glutamine.
At a Glance: Key Performance Indicators
| Parameter | This compound | In Situ Cyclization of Glutamine |
| Control & Reproducibility | High | Low to Moderate |
| Yield of pGlu Peptide | High and predictable | Variable, often incomplete |
| Purity of Final Product | High, minimal side products | Heterogeneous mixture |
| Reaction Time | Standard SPPS coupling time | Can require extended incubation |
| Cost of Starting Material | Higher | Lower |
| Process Simplicity | Straightforward integration into SPPS | Requires post-synthesis treatment and careful monitoring |
The Controlled Approach: this compound
(S)-N-tert-Butoxycarbonyl-pyroglutamic acid tert-butyl ester, commonly known as this compound, is a protected derivative of pyroglutamic acid designed for direct use in solid-phase peptide synthesis (SPPS). This building block offers a reliable method for introducing the pGlu residue at the N-terminus of a peptide.
The use of this compound provides a high degree of control over the synthesis. Since the pyroglutamic acid ring is pre-formed, the side reactions associated with glutamine are completely avoided. This leads to a more homogeneous crude product with a higher yield of the desired pGlu-peptide, simplifying the subsequent purification process.[1] The synthesis of this compound itself starts from L-pyroglutamic acid, ensuring the chirality of the final product.[2][3]
The Spontaneous Transformation: In Situ Cyclization of Glutamine
The in situ cyclization of N-terminal glutamine is a well-documented phenomenon in peptide chemistry, often occurring as an undesirable side reaction.[4][5] The reaction involves the nucleophilic attack of the N-terminal primary amine on the side-chain amide of glutamine, resulting in the formation of a pyroglutamyl residue and the release of ammonia. This process can occur spontaneously, particularly under acidic or basic conditions, and can be influenced by temperature and the specific peptide sequence.[5][6]
While this spontaneous conversion can be exploited to generate the desired pGlu-peptide, it is inherently difficult to control. The cyclization may be incomplete, leading to a mixture of the desired pGlu-peptide and the uncyclized Gln-peptide. This heterogeneity complicates purification and can significantly lower the overall yield of the target molecule.
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the standard procedure for coupling this compound as the final residue in a Boc-based solid-phase peptide synthesis.
1. Resin Preparation:
- Start with the peptide-resin construct, having completed the synthesis of the desired sequence C-terminal to the N-terminal pGlu.
- Ensure the N-terminal amino group of the peptide-resin is deprotected (as a free amine salt).
2. Neutralization:
- Wash the peptide-resin with dichloromethane (DCM).
- Neutralize the N-terminal amine salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.
- Wash the resin thoroughly with DCM to remove excess base.
3. Coupling of this compound:
- Prepare the coupling solution:
- Dissolve this compound (2-4 equivalents relative to resin loading) in N,N-dimethylformamide (DMF).
- Add a suitable coupling reagent, such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents), and an activating base like DIEA (4-8 equivalents).
- Add the activated this compound solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines and thus, complete coupling.
4. Final Deprotection and Cleavage:
- Following successful coupling, wash the resin with DMF and DCM.
- Perform the final deprotection of the Boc group and cleavage of the peptide from the resin, along with removal of side-chain protecting groups, using a strong acid cocktail (e.g., HF or trifluoromethanesulfonic acid).
Protocol 2: In Situ Cyclization of N-Terminal Glutamine
This protocol describes a method to induce the cyclization of an N-terminal glutamine residue after the completion of peptide synthesis.
1. Peptide Synthesis:
- Synthesize the desired peptide sequence on a solid support using standard Boc-SPPS, with Boc-Gln(Trt)-OH as the N-terminal amino acid.
- After the final coupling step, deprotect the N-terminal Boc group to expose the free amine of the glutamine residue.
2. Cleavage from Resin:
- Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with scavengers).
3. Purification of Gln-Peptide:
- Purify the crude peptide containing the N-terminal glutamine by reverse-phase HPLC to isolate the desired full-length peptide.
4. Forced Cyclization:
- Dissolve the purified Gln-peptide in an acidic buffer (e.g., pH 4-5) or a slightly basic buffer (e.g., pH 8). The choice of pH may depend on the stability of the peptide.
- Incubate the solution at an elevated temperature (e.g., 37-50°C) for several hours to days.
- Monitor the progress of the cyclization by analytical HPLC or mass spectrometry, observing the conversion of the Gln-peptide to the pGlu-peptide.
5. Final Purification:
- Once the desired level of conversion is achieved, re-purify the peptide mixture by reverse-phase HPLC to isolate the final pGlu-peptide.
Visualization of Workflows and Mechanisms
To better illustrate the processes, the following diagrams outline the experimental workflows and chemical transformations.
References
The Strategic Advantage of Dual Protection: A Comparative Guide to Boc-Pyr-OtBu and Boc-Pyr-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex peptide synthesis. This guide provides a detailed comparison of two pyroglutamic acid derivatives, Boc-Pyr-OtBu and Boc-Pyr-OH, highlighting the strategic advantages of employing the dually protected this compound in preventing common side reactions and enhancing synthetic efficiency.
In the realm of peptide synthesis, particularly for therapeutic peptides and their analogs, pyroglutamic acid (Pyr) is a frequently encountered N-terminal residue. The use of N-Boc protected pyroglutamic acid is standard practice to control the reactivity of the secondary amine within the pyroglutamate ring. However, the choice between a free carboxylic acid (Boc-Pyr-OH) and a protected one in the form of a tert-butyl ester (this compound) can significantly impact the outcome of a synthetic strategy. This compound offers an orthogonal protection scheme that provides superior control over reactivity, leading to higher purity and yield of the target peptide.
At a Glance: Key Differences and Advantages
The primary distinction between Boc-Pyr-OH and this compound lies in the protection of the C-terminal carboxylic acid. While both share the Boc protection on the ring nitrogen, this compound features an additional tert-butyl ester protecting group. This dual protection is the cornerstone of its advantages in multi-step peptide synthesis.
| Feature | Boc-Pyr-OH | This compound | Advantage of this compound |
| N-Terminal Protection | Boc | Boc | - |
| C-Terminal Protection | Free Carboxylic Acid | tert-Butyl Ester | Prevents unwanted side reactions at the C-terminus. |
| Chemoselectivity | Lower | Higher | Allows for selective deprotection and coupling reactions. |
| Side Reaction Potential | Higher | Lower | Minimizes risks of oligomerization and other side reactions. |
| Solubility | Generally lower in non-polar organic solvents | Generally higher in non-polar organic solvents | Can improve reaction homogeneity. |
| Synthetic Strategy | Suitable for direct coupling as the final N-terminal residue. | Ideal for use as an internal building block or in fragment condensation strategies. | Offers greater flexibility in complex synthetic designs. |
The Power of Orthogonal Protection
The tert-butyl ester in this compound is stable under the basic conditions often used for the deprotection of other protecting groups (e.g., Fmoc), yet it can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is crucial in complex syntheses where multiple reactive functional groups must be selectively addressed.
With Boc-Pyr-OH, the free carboxylic acid is always reactive and requires activation for any coupling step. This can lead to undesired side reactions if other components in the reaction mixture can react with the activated acid. In contrast, the protected carboxylic acid of this compound remains inert until its deliberate deprotection, offering a higher degree of control.
Minimizing Side Reactions: A Key Advantage
The presence of a free carboxylic acid in Boc-Pyr-OH can lead to several undesirable side reactions during peptide synthesis, especially in solution-phase couplings or when used in excess.
-
Diketopiperazine Formation: In dipeptide synthesis, the deprotected N-terminus can attack the activated C-terminus of the same molecule, leading to cyclization and the formation of a diketopiperazine, which terminates the peptide chain.
-
Oligomerization: If the coupling reaction is not efficient, the activated Boc-Pyr-OH can react with another molecule of itself, leading to the formation of dimers or higher oligomers.
-
Racemization: The activation of the carboxylic acid can sometimes lead to racemization at the alpha-carbon, reducing the stereochemical purity of the final peptide.
By protecting the carboxylic acid as a tert-butyl ester, this compound effectively prevents these side reactions. The ester is unreactive under standard coupling conditions, ensuring that it does not participate in unwanted bond formations.
Experimental Protocols: A Representative Example
To illustrate the practical differences in using Boc-Pyr-OH and this compound, the following protocols outline the coupling of each reagent to a resin-bound proline amide (a common step in the synthesis of Thyrotropin-Releasing Hormone, TRH, analogs).
Protocol 1: Coupling of Boc-Pyr-OH to Proline-Resin
Materials:
-
H-Pro-NH-Resin (e.g., Rink Amide resin), 100 mg (0.1 mmol)
-
Boc-Pyr-OH, 45.8 mg (0.2 mmol, 2 eq)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), 75.8 mg (0.2 mmol, 2 eq)
-
DIPEA (N,N-Diisopropylethylamine), 69.7 µL (0.4 mmol, 4 eq)
-
DMF (N,N-Dimethylformamide), 2 mL
Procedure:
-
Swell the H-Pro-NH-Resin in DMF for 30 minutes.
-
In a separate vial, dissolve Boc-Pyr-OH and HBTU in 1 mL of DMF.
-
Add DIPEA to the solution from step 2 and pre-activate for 5 minutes.
-
Drain the DMF from the swollen resin and add the activated Boc-Pyr-OH solution.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
Protocol 2: Coupling of this compound to a Peptide Chain Followed by Deprotection
This protocol assumes this compound is being added to a growing peptide chain on a solid support where the final step will be the removal of the OtBu group.
Materials:
-
H-Peptide-Resin, 0.1 mmol scale
-
This compound, 57.1 mg (0.2 mmol, 2 eq)
-
HBTU, 75.8 mg (0.2 mmol, 2 eq)
-
DIPEA, 69.7 µL (0.4 mmol, 4 eq)
-
DMF, 2 mL
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Coupling: Follow the same procedure as in Protocol 1 (steps 1-7) to couple this compound to the deprotected N-terminus of the peptide-resin.
-
Final Deprotection and Cleavage: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Quantitative Comparison: Expected Outcomes
| Parameter | Boc-Pyr-OH | This compound | Rationale |
| Crude Purity | Lower | Higher | Boc-Pyr-OH is more prone to side reactions like diketopiperazine formation and oligomerization, leading to a more complex crude product mixture. |
| Overall Yield | Potentially Lower | Potentially Higher | Side reactions with Boc-Pyr-OH consume the starting material and reduce the formation of the desired product. The cleaner reaction with this compound generally leads to a higher yield of the target peptide. |
| Purification | More Challenging | Simpler | The higher purity of the crude product from the this compound route simplifies the subsequent purification steps (e.g., HPLC). |
Logical Workflow for Reagent Selection
The choice between Boc-Pyr-OH and this compound should be guided by the overall synthetic strategy.
Conclusion
For complex peptide synthesis, particularly in the development of therapeutic agents where purity and yield are critical, this compound presents clear advantages over Boc-Pyr-OH. Its dually protected nature allows for an orthogonal synthetic strategy that minimizes common side reactions, enhances chemoselectivity, and ultimately leads to a cleaner crude product and a more efficient overall synthesis. While Boc-Pyr-OH may be suitable for simple, one-step couplings as the final N-terminal residue, the strategic use of this compound provides the control and flexibility required for the successful synthesis of more complex and sensitive peptide targets.
A Comparative Guide to Boc and Fmoc Strategies for Pyroglutamic Acid Peptide Synthesis
Introduction
The incorporation of an N-terminal pyroglutamic acid (pGlu), a cyclic lactam of glutamic acid, is a common feature in many biologically active peptides and proteins, lending them stability against aminopeptidases. For researchers and drug developers, the choice of synthetic strategy is critical to achieving high yield and purity. This guide provides an objective comparison of the two predominant approaches for introducing pGlu, centered on the use of either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) for Nα-protection in solid-phase peptide synthesis (SPPS).
The nomenclature in the topic, "Boc-Pyr-OtBu" and "Fmoc-pGlu(tBu)-OH," is slightly ambiguous. Pyroglutamic acid (pGlu or Pyr) does not have a side chain for tert-butyl (tBu) protection. The comparison is therefore framed around the two orthogonal strategies for synthesizing pGlu-peptides:
-
The Boc/Bzl Strategy: This approach utilizes an acid-labile Boc group for temporary Nα-protection. Introducing pGlu often involves the cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) precursor during the final, harsh acid cleavage step.
-
The Fmoc/tBu Strategy: This modern approach uses a base-labile Fmoc group for Nα-protection. It allows for the direct and controlled coupling of a protected pyroglutamic acid derivative, such as Fmoc-pGlu-OH , onto the peptide chain under milder conditions.
This guide will compare these two strategic philosophies, presenting performance data, experimental protocols, and workflow diagrams to inform your selection process.
Core Principles: Boc vs. Fmoc Synthesis
The choice between Boc and Fmoc chemistries is the most fundamental decision in SPPS, dictating every subsequent step from deprotection to final cleavage. The Fmoc strategy is now predominant due to its milder conditions and avoidance of hazardous reagents like hydrogen fluoride (HF).[1][2] However, the Boc strategy can offer advantages for synthesizing long or highly hydrophobic peptides.[3][4]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl)[] | Fmoc (9-fluorenylmethyloxycarbonyl)[] |
| Nα-Deprotection Condition | Strong Acid (e.g., 25-50% TFA in DCM)[3][6] | Mild Base (e.g., 20% piperidine in DMF)[1][6] |
| Side-Chain Protection | Primarily Benzyl (Bzl)-based groups[2] | Primarily tert-Butyl (tBu)-based groups[7][8] |
| Final Cleavage & Side-Chain Deprotection | Strong, hazardous acid (e.g., HF, TFMSA)[3][4] | Moderate acid (e.g., 95% TFA)[1][7] |
| Orthogonality | Not fully orthogonal (both steps use acid)[2][7] | Fully orthogonal (base vs. acid cleavage)[] |
| General Use Case | Long, difficult, or hydrophobic sequences[3] | Standard peptides, complex modifications, acid-sensitive sequences[3][] |
Performance Comparison for pGlu Incorporation
There are two primary methods for introducing pGlu: direct coupling of a pGlu derivative or in situ cyclization of a precursor. The performance of these methods is intrinsically linked to the chosen Boc or Fmoc strategy.
Method 1: Direct Coupling of pGlu Derivatives
This is the most controlled and predictable method. It involves coupling Boc-pGlu-OH or Fmoc-pGlu-OH as the final amino acid in the sequence. Since the amide nitrogen of pGlu is not very reactive, it often does not require protection for the coupling reaction.[10]
-
In Fmoc/tBu Synthesis: Using Fmoc-pGlu-OH is the standard and preferred method. The synthesis proceeds as normal, and for the final cycle, Fmoc-pGlu-OH is coupled to the N-terminus of the resin-bound peptide. This approach provides excellent control and minimizes side reactions.
-
In Boc/Bzl Synthesis: While possible with Boc-pGlu-OH , this is less common. The primary challenge is the potential for side reactions under the repetitive strong acid deprotection steps used in Boc-SPPS.
A known side reaction during the coupling of pyroglutamic acid is the formation of diketopiperazines (DKPs), particularly when the subsequent residue is Gln or Pro.[10][11] Careful selection of coupling reagents and conditions can mitigate this risk.
Method 2: Cyclization of Gln or Glu Precursors
This method relies on the chemical propensity of N-terminal glutamine or glutamic acid to cyclize into pyroglutamic acid.[10][12] This can be either an intended final step or an unintended side reaction.[13][14]
-
In Boc/Bzl Synthesis: This strategy is common. A peptide is synthesized with an N-terminal Gln. During the final cleavage from the resin with strong acid (HF), the acidic conditions promote the dehydration and cyclization of the Gln side chain to form the pGlu residue.[10] This method is less controlled, and the harsh conditions can lead to other side products.[15]
-
In Fmoc/tBu Synthesis: Cyclization of an N-terminal Gln is a known side reaction but is generally very slow under the basic conditions (piperidine) used for Fmoc deprotection (0.1% per hour).[10] However, the reaction can be promoted by heat or acidic conditions, meaning it can occur during coupling or final cleavage if not carefully controlled.[10][13] Therefore, relying on this as the primary method of formation in an Fmoc strategy is less common and offers little advantage over direct coupling.
Quantitative Data Summary
Direct quantitative comparisons in single studies are scarce, as the choice is strategic rather than a simple reagent swap. However, performance can be inferred from the well-understood characteristics of each strategy.
| Parameter | Boc Strategy (via Gln Cyclization) | Fmoc Strategy (via Direct Coupling) |
| Control over pGlu Formation | Low to Moderate. Relies on cleavage conditions. | High. A discrete, controlled coupling step. |
| Predictability & Yield | Variable. Dependent on sequence and cleavage efficiency. | High and predictable. |
| Purity of Crude Product | Lower. Harsh cleavage can generate side products.[15] | Higher. Milder conditions preserve peptide integrity.[] |
| Common Side Reactions | Dehydration, incomplete cyclization, other acid-catalyzed side reactions.[15] | Diketopiperazine (DKP) formation (mitigatable).[11] |
| Overall Recommendation | Suitable if Boc-SPPS is already required for other reasons (e.g., hydrophobic peptide). | Preferred method for most applications due to control, mildness, and purity. |
Experimental Protocols
Protocol 1: Direct Coupling of Fmoc-pGlu-OH (Fmoc/tBu Strategy)
This protocol assumes a standard manual Fmoc/tBu solid-phase peptide synthesis workflow after the final Nα-Fmoc deprotection of the linear peptide sequence.
-
Resin Preparation: After removal of the final Fmoc group from the N-terminal amino acid of the peptide-resin, wash the resin thoroughly with dimethylformamide (DMF) (3 x 1 min).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-pGlu-OH (2 equivalents relative to resin loading), a coupling agent like HBTU (1.95 eq), and HOBt (2 eq) in a minimal amount of DMF. Add a base such as DIPEA (4 eq) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Final Cleavage: Dry the resin under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours at room temperature.[1]
-
Product Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.
Protocol 2: Cyclization of N-terminal Gln (Boc/Bzl Strategy)
This protocol describes the final step of a Boc-SPPS where the pGlu ring is formed concurrently with cleavage.
-
Resin Preparation: The fully assembled peptide with an N-terminal Boc-Gln residue is synthesized using standard Boc-SPPS protocols (deprotection with TFA, neutralization, coupling). The final peptide-resin is washed and thoroughly dried.
-
HF Cleavage Apparatus: Prepare a specialized, HF-resistant apparatus (e.g., made of Kel-F or Teflon). This procedure must be performed by trained personnel in a dedicated fume hood due to the extreme hazard of hydrogen fluoride.[4]
-
Cleavage Cocktail: Place the dried peptide-resin in the reaction vessel. Add a scavenger, such as anisole (~1.0 mL per 100 mg resin), to protect acid-sensitive residues.
-
HF Cleavage and Cyclization: Cool the vessel to 0°C. Carefully condense anhydrous liquid HF into the vessel. Stir the mixture at 0°C for 1 hour. During this time, the strong acid simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups (like Bzl), and catalyzes the cyclization of the N-terminal Gln to pGlu.[10]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Product Isolation: Wash the remaining residue and resin with cold diethyl ether to remove scavengers. Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid), filter to remove the resin, and lyophilize the filtrate.
Visualized Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described.
Caption: General workflow for one elongation cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. nbinno.com [nbinno.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 14. Solid Phase Synthesis [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
comparative yield of different pyroglutamic acid building blocks
A comprehensive guide to the comparative yields of various pyroglutamic acid building blocks, essential for researchers and professionals in drug development and peptide synthesis. This guide provides a clear comparison of yields for different pyroglutamic acid derivatives, detailed experimental protocols, and visual workflows to aid in the selection of the most efficient synthetic routes.
Introduction to Pyroglutamic Acid Building Blocks
Pyroglutamic acid (pGlu), a derivative of glutamic acid, is a versatile chiral building block used in the synthesis of a wide range of pharmaceuticals and peptidomimetics. Its rigid, cyclic structure imparts unique conformational constraints, making it a valuable scaffold in drug design. Pyroglutamic acid and its derivatives are available in various forms, including different enantiomers (L- and D-), with protecting groups (e.g., Boc, Z, Fmoc), and with substitutions on the pyrrolidone ring. The choice of the building block depends on the specific synthetic strategy and the desired final product. This guide focuses on the comparative yields of different pyroglutamic acid building blocks to inform selection and optimize synthetic outcomes.
Comparison of Yields
The yield of pyroglutamic acid building blocks can vary significantly depending on the synthetic method, the nature of the starting material, and the type of derivatization. Below are tables summarizing the reported yields for the synthesis of various pyroglutamic acid derivatives.
N-Protected Pyroglutamic Acid Derivatives
Protecting the nitrogen of the pyroglutamic acid lactam ring is often necessary for subsequent reactions, such as peptide coupling. The choice of protecting group can influence the yield and the reaction conditions required.
| Building Block | Starting Material | Reagents/Conditions | Reported Yield (%) |
| Z-pGlu-OH | Z-Glu-anhydride | DCHA, then HCl | 88%[1] |
| Boc-pGlu-ONp | Boc-pGlu-OH | 4-nitrophenol, DCC | Not specified for Boc-pGlu-OH synthesis, but the subsequent esterification is detailed.[1] |
| Fmoc-pGlu-OH | Fmoc-Glu-OH | Thionyl chloride, then HCl | 80%[1] |
| Boc-L-Pyroglutamic acid methyl ester | L-pyroglutamic acid | 1. Thionyl chloride, Methanol; 2. (Boc)2O, DMAP, Dichloromethane | High (Purity up to 99.8%)[2] |
Substituted Pyroglutamic Acid Derivatives
Substitutions on the pyroglutamic acid ring allow for the introduction of diverse chemical functionalities, leading to a wide array of derivatives with potential biological activities. The yields for these derivatives are highly dependent on the nature of the substituent and the synthetic methodology.
| Derivative Type | Synthetic Method | Example Substituent/Product | Reported Yield (%) |
| 3-Aroyl Pyroglutamic Acid Amides | Multi-step synthesis including aza-Michael addition and cyclization | Various benzylamides | 34-84%[3] |
| N-Boc-3-arylpyroglutamates | From 3-substituted Phe-pyroglutamic acid-chimera | Aryl groups | 75-96%[4] |
| 3-Substituted Pyroglutamates | Michael addition to unsaturated orthopyroglutamate | Methyl group | 90%[4] |
| 4-Alkyl-substituted L-prolines (from pGlu) | Multi-step synthesis from L-pyroglutamic acid | trans-4-cyclohexyl-L-proline | Not specified for overall yield, but individual step yields are mentioned.[5] |
| 4-Hydroxy Pyroglutamic Acids | Oxidation of N-Boc-4-silyloxy proline methyl esters | N-Boc-4-silyloxy and 4-acetoxy pyroglutamic acid derivatives | High[6] |
Precursors: Glutamine vs. Glutamic Acid
Pyroglutamic acid can be formed from either glutamine or glutamic acid through cyclization.
-
From Glutamic Acid: This is a common industrial method, often involving heating glutamic acid, which results in dehydration to form pyroglutamic acid.[7][8][9] The process can be acid-catalyzed.[1]
-
From Glutamine: N-terminal glutamine residues in peptides and proteins can spontaneously or enzymatically cyclize to form pyroglutamic acid.[7] This is often considered a side reaction in peptide synthesis.[3] The rate of this conversion is influenced by factors such as pH and temperature.[10][11] In-source cyclization of glutamine and glutamic acid to pyroglutamic acid can also be an artifact in mass spectrometry analysis.[12]
A direct, universal comparison of yields is challenging as the optimal conditions for cyclization differ. However, the conversion of glutamine to pyroglutamic acid is a well-known and often facile process, though it can be undesirable in the context of maintaining peptide integrity.
Enantiomers: L-Pyroglutamic Acid vs. D-Pyroglutamic Acid
Both L- and D-pyroglutamic acid are commercially available and can be synthesized from the corresponding enantiomers of glutamic acid.[4] The synthetic yields are generally comparable and depend on the chosen synthetic route rather than the chirality of the molecule itself. The primary concern in the synthesis of enantiomerically pure pyroglutamic acid derivatives is the retention of stereochemical integrity.
Experimental Protocols
Below are detailed protocols for the synthesis of key pyroglutamic acid building blocks.
Synthesis of Z-pGlu-OH[1]
-
Starting Material: Z-Glu-anhydride.
-
Procedure:
-
A solution of dicyclohexylamine (DCHA) in Et2O is added dropwise to a solution of Z-Glu-anhydride in a mixture of THF and Et2O with stirring.
-
After 12 hours, the resulting Z-pGlu-OH·DCHA salt is filtered, washed with Et2O, and recrystallized. The yield for this step is quantitative.
-
The Z-pGlu-OH·DCHA salt (100 mmol) is then stirred with 1M HCl (300 mL) and EtOAc (350 mL) for 1 hour.
-
After filtration, the organic phase is washed with H2O, dried over Na2SO4, and concentrated.
-
The residue is recrystallized from EtOAc/petroleum ether to yield Z-pGlu-OH.
-
-
Overall Yield: 88%.
Synthesis of Fmoc-pGlu-OH[1]
-
Starting Material: Fmoc-Glu-OH.
-
Procedure:
-
Fmoc-Glu-OH is reacted with thionyl chloride to form Fmoc-pGlu-Cl.
-
The freshly prepared Fmoc-pGlu-Cl (from 1 mmol of Fmoc-Glu-OH) in THF (10 mL) is treated with 1M HCl (10 mL).
-
The solution is stirred for 24 hours and then made alkaline by the addition of 5% aqueous NaHCO3.
-
The aqueous layer is washed with CH2Cl2, acidified with 1M HCl, and extracted with CH2Cl2.
-
The organic solution is dried over MgSO4 and concentrated.
-
The residue is crystallized from CH2Cl2/petroleum ether.
-
-
Yield: 80%.
Synthesis of Boc-L-Pyroglutamic acid methyl ester[2]
-
Step 1: Esterification of L-pyroglutamic acid
-
Dissolve L-pyroglutamic acid in methanol.
-
Add thionyl chloride as a catalyst, controlling the reaction temperature at 5-10 °C.
-
Stir the reaction for 6-8 hours.
-
Add sodium bicarbonate to terminate the reaction, yielding methyl L-pyroglutamate.
-
-
Step 2: Boc-protection
-
Dissolve the methyl L-pyroglutamate in dichloromethane.
-
Add DMAP as a catalyst.
-
Add di-tert-butyl dicarbonate in batches.
-
The reaction yields Boc-L-Pyroglutamic acid methyl ester.
-
-
Yield: High, with product purity reaching 99.8%.
Diagrams
Experimental Workflow: Synthesis of N-Protected Pyroglutamic Acids
Caption: Synthetic workflows for N-protected pyroglutamic acids.
Logical Relationship: Factors Influencing Pyroglutamic Acid Formation
Caption: Key factors affecting the yield of pyroglutamic acid formation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pyroglutamyl Peptides: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the synthesis of peptides bearing an N-terminal pyroglutamic acid (pGlu) presents a critical choice between two primary strategies: the direct incorporation of a pre-formed pyroglutamic acid derivative or the in-situ cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This guide provides a comprehensive cost-benefit analysis of these methodologies, supported by experimental data and detailed protocols, to inform a rational approach to pyroglutamyl peptide synthesis.
The decision between these two synthetic routes carries significant implications for the overall efficiency, cost, and purity of the final peptide product. While seemingly a minor detail, the choice of strategy can profoundly impact downstream applications, from basic research to the development of therapeutic peptides such as Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH).
Executive Summary: A Tale of Two Strategies
The use of pre-formed pyroglutamic acid derivatives , such as Fmoc-pGlu-OH, offers a more direct and controlled method for introducing the pGlu moiety. This approach is characterized by a potentially higher initial cost of the specialized amino acid derivative but provides greater predictability and often results in a cleaner crude product, thereby reducing the time and expense of downstream purification.
Conversely, in-situ cyclization of an N-terminal glutamine residue is a more traditional approach that leverages the inherent chemical propensity of Gln to cyclize under specific conditions. While the precursor, such as Fmoc-Gln(Trt)-OH, is generally less expensive than its pyroglutamic acid counterpart, this method is susceptible to side reactions and incomplete conversion, which can lead to lower yields and complex purification challenges.
Quantitative Comparison: Pre-formed pGlu vs. In-situ Gln Cyclization
To facilitate a clear comparison, the following table summarizes the key quantitative parameters associated with each synthetic strategy. The data presented is a synthesis of information from various suppliers and published literature.
| Parameter | Pre-formed pGlu Derivative (e.g., Fmoc-pGlu-OH) | In-situ Gln Cyclization (e.g., from Fmoc-Gln(Trt)-OH) |
| Starting Material Cost | Higher initial investment per gram. | Lower initial investment per gram. |
| Typical Crude Purity | Generally higher due to fewer side reactions. | Variable, often lower due to incomplete cyclization and side-product formation (e.g., diketopiperazines). |
| Overall Yield | Can be higher due to a more direct route and cleaner reaction profile. | Potentially lower due to side reactions and purification losses. |
| Synthesis Time | Potentially shorter due to fewer steps and simplified purification. | Can be longer due to the need for specific cyclization conditions and more extensive purification. |
| Purification Costs | Generally lower due to higher crude purity. | Can be significantly higher due to the need to separate the target peptide from closely related impurities. |
| Risk of Side Reactions | Lower risk of cyclization-related side products. However, diketopiperazine formation can still occur with certain sequences. | Higher risk of incomplete cyclization, dehydration, and diketopiperazine formation. |
Cost Analysis of Starting Materials
A direct comparison of the list prices for the key protected amino acids highlights the initial cost difference between the two strategies. Prices are sourced from various chemical suppliers and are subject to change.
| Amino Acid Derivative | Representative Price (per gram) |
| Fmoc-pGlu-OH | ~$50 - $150 |
| Fmoc-Gln(Trt)-OH | ~$20 - $60 |
| L-Pyroglutamic Acid (unprotected) | ~$1 - $5 |
While the initial cost of Fmoc-pGlu-OH is higher, it is crucial to consider the total cost of synthesis, which includes reagents for coupling and deprotection, solvents for synthesis and purification, and the labor associated with each step. The potentially higher yield and purity achieved with the pre-formed derivative can offset its initial cost by reducing downstream expenses.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences between the two approaches, the following section outlines generalized solid-phase peptide synthesis (SPPS) protocols for a model tripeptide, pGlu-His-Pro-NH2 (Thyrotropin-Releasing Hormone, TRH).
Method 1: Synthesis using Pre-formed Fmoc-pGlu-OH
This protocol outlines the direct coupling of Fmoc-pGlu-OH as the final amino acid in the sequence.
Experimental Workflow:
Caption: Workflow for TRH synthesis using pre-formed Fmoc-pGlu-OH.
Detailed Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling:
-
Couple Fmoc-Pro-OH to the deprotected resin using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).
-
Repeat the deprotection and coupling steps for Fmoc-His(Trt)-OH.
-
Following the final deprotection, couple Fmoc-pGlu-OH.
-
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide.
Method 2: Synthesis via In-situ Cyclization of N-terminal Gln
This protocol involves the incorporation of Fmoc-Gln(Trt)-OH followed by an on-resin or post-cleavage cyclization step.
Experimental Workflow:
Caption: Workflow for TRH synthesis via in-situ cyclization of Gln.
Detailed Protocol:
-
Resin Preparation and Peptide Elongation: Follow steps 1-3 as in Method 1, but in the final coupling step, use Fmoc-Gln(Trt)-OH instead of Fmoc-pGlu-OH.
-
On-resin Cyclization: After coupling Fmoc-Gln(Trt)-OH and removing the Fmoc group, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating in a suitable solvent to induce cyclization of the N-terminal glutamine to pyroglutamic acid. The efficiency of this step can be variable.
-
Cleavage and Deprotection: Proceed with the standard cleavage protocol as described in Method 1.
-
Purification and Lyophilization: The crude product will likely contain a mixture of the desired pGlu-peptide, the uncyclized Gln-peptide, and other side products, necessitating careful purification by RP-HPLC. Lyophilize the purified fractions.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a synthetic strategy can be visualized as a logical workflow, taking into account various factors.
Caption: Decision-making workflow for pGlu-peptide synthesis strategy.
Conclusion and Recommendations
The choice between using a pre-formed pyroglutamic acid derivative and inducing in-situ cyclization of glutamine is a nuanced one that depends on the specific goals and constraints of the research or development project.
-
For applications requiring high purity, reproducibility, and a streamlined workflow, the use of pre-formed pyroglutamic acid derivatives is the recommended strategy. Although the initial investment in the specialized amino acid is higher, the savings in terms of purification time, solvent consumption, and labor, coupled with a more predictable outcome, often justify the cost.
-
For exploratory or small-scale syntheses where initial cost is the primary driver and the research team has robust purification capabilities, the in-situ cyclization method may be a viable option. However, researchers must be prepared for a more complex crude product profile and potentially lower overall yields.
Ultimately, a thorough evaluation of the total cost of synthesis, including both direct material costs and indirect costs associated with time and labor, will enable an informed decision that aligns with the specific needs of the project.
A Researcher's Guide to Confirming Pyroglutamic Acid Incorporation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of pyroglutamic acid (pGlu) incorporation is a critical step in protein and peptide characterization. This post-translational modification, involving the cyclization of an N-terminal glutamine or glutamic acid residue, can significantly impact a molecule's stability, activity, and immunogenicity. This guide provides a comprehensive comparison of the leading analytical methods used to detect and quantify pGlu, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
This guide delves into the principles, performance, and practical considerations of four primary analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Edman Degradation, and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Comparing Analytical Methods for Pyroglutamic Acid Detection
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Edman Degradation | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures mass-to-charge ratio of ions. | Measures the magnetic properties of atomic nuclei. | Sequential removal and identification of N-terminal amino acids. | Antigen-antibody binding with enzymatic signal amplification. |
| Primary Application | Identification and quantification of pGlu in complex mixtures. | Structural elucidation and quantification in purified samples. | N-terminal sequence analysis. | High-throughput screening and quantification. |
| Sensitivity | High (ng/mL to pg/mL)[1] | Moderate (mg/L range)[2] | High (picomole range) | High (ng/mL range) |
| Specificity | High, especially with tandem MS. | Very high, provides structural confirmation. | Indirectly identifies pGlu by failure to sequence. | High, dependent on antibody specificity. |
| Throughput | High, especially with automation. | Low to moderate. | Low. | Very high. |
| Quantitative Capability | Yes, with appropriate standards. | Yes, with internal standards. | No (qualitative). | Yes, with a standard curve. |
| Key Advantage | High sensitivity and specificity for complex samples. | Unambiguous structural confirmation. | Provides sequence context. | High throughput and cost-effective for large sample numbers. |
| Key Disadvantage | Potential for in-source cyclization artifact.[3] | Lower sensitivity, requires higher sample concentration. | Cannot sequence proteins with a blocked N-terminus (like pGlu). | Indirect detection, potential for cross-reactivity. |
In-Depth Analysis of Analytical Methods
Mass Spectrometry (MS)
Mass spectrometry is a powerful and widely used technique for the identification and quantification of pGlu. Coupled with liquid chromatography (LC-MS/MS), it offers high sensitivity and specificity, making it suitable for analyzing complex biological samples.
Key Considerations:
A significant challenge in using MS for pGlu analysis is the potential for in-source cyclization of N-terminal glutamine (Gln) and glutamic acid (Glu) residues into pGlu during the electrospray ionization process.[3] This artifact can lead to an overestimation of the actual pGlu content. Careful optimization of MS parameters and the use of stable isotope-labeled internal standards are crucial to mitigate this issue.
-
Sample Preparation: Proteins are typically denatured, reduced, and alkylated, followed by enzymatic digestion (e.g., with trypsin) to generate smaller peptides.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated using a reversed-phase HPLC column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity. An example gradient could be: 0-5 min, 2% B; 5-60 min, 2-40% B; 60-65 min, 40-90% B; 65-70 min, 90% B; 70-75 min, 90-2% B (where A is 0.1% formic acid in water and B is 0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS) Analysis: The eluted peptides are introduced into the mass spectrometer. For pGlu identification, a precursor ion scan is performed to identify the peptide of interest.
-
Tandem MS (MS/MS): The precursor ion corresponding to the pGlu-containing peptide is isolated and fragmented. The resulting fragment ions are analyzed to confirm the amino acid sequence and the presence of the pGlu modification.
-
Quantification: For quantitative analysis, a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) approach can be used, monitoring specific precursor-to-fragment ion transitions for the pGlu-peptide and a stable isotope-labeled internal standard.
References
- 1. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
assessing the efficiency of different protecting groups for pyroglutamic acid
A Comparative Guide to Protecting Groups for Pyroglutamic Acid
For researchers and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Pyroglutamic acid, a versatile chiral building block, often requires protection of its lactam nitrogen to prevent unwanted side reactions during synthesis. This guide provides an objective comparison of common protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for pyroglutamic acid, supported by experimental data and detailed protocols.
The direct N-acylation of pyroglutamic acid can be challenging.[1][2] Consequently, a prevalent strategy involves the cyclization of an N-protected glutamic acid derivative.[1] This guide will cover both direct protection and cyclization-based approaches.
Performance Comparison of Protecting Groups
The choice of a protecting group depends on its stability under various reaction conditions and the ease of its removal. The following table summarizes quantitative data for the Boc, Cbz, and Fmoc protecting groups in the context of pyroglutamic acid and related amine protections.
| Protecting Group | Protection Method | Typical Reagent | Solvent | Base | Yield (%) | Deprotection Method | Reference |
| Boc | Direct N-acylation of pyroglutamate ester | Di-tert-butyl dicarbonate (Boc₂O) | Acetonitrile | DMAP (catalytic) | High | Acidolysis (TFA or HCl) | [2] |
| Boc | Protection of amines (general) | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane | - | 89 | Acidolysis (TFA or HCl) | [3] |
| Cbz | Cyclization of Z-Glu-anhydride | Dicyclohexylcarbodiimide (DCC) then DCHA | THF / Ether | DCHA | Quantitative | Hydrogenolysis (Pd/C, H₂) | [1] |
| Cbz | Protection of amines (general) | Benzyl chloroformate (Cbz-Cl) | THF / H₂O | NaHCO₃ | 90 | Hydrogenolysis (Pd/C, H₂) | [4] |
| Fmoc | Cyclization of Fmoc-Glu-OH | Thionyl chloride (SOCl₂) | Dichloromethane | - | High | Base (e.g., 20% Piperidine in DMF) | [1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of pyroglutamic acid are provided below. These protocols are representative of common laboratory practices.
Boc-Protection and Deprotection
Protection: N-acylation of Tert-Butyl Pyroglutamate [2]
-
Esterification : (S)-pyroglutamic acid is first esterified with tert-butyl acetate under acidic conditions to yield tert-butyl pyroglutamate.
-
N-acylation : To a solution of tert-butyl pyroglutamate in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate.
Deprotection: Acidolysis [5][6]
-
Dissolve the Boc-protected pyroglutamic acid derivative in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[5][]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized.
Cbz-Protection and Deprotection
Protection: Cyclization of Cbz-Glutamic Acid Anhydride [1]
-
Anhydride Formation : To a solution of Cbz-L-glutamic acid (Z-Glu-OH) in THF, add one equivalent of dicyclohexylcarbodiimide (DCC). Allow the reaction to proceed overnight. Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain Z-Glu-anhydride.
-
Cyclization : Dissolve the Z-Glu-anhydride in a mixture of THF and diethyl ether. Add a solution of dicyclohexylamine (DCHA) in diethyl ether dropwise while stirring.
-
After 12 hours, the precipitated Z-pGlu-OH·DCHA salt is filtered, washed with diethyl ether, and can be recrystallized to yield the product quantitatively.
Deprotection: Hydrogenolysis [4]
-
Dissolve the Cbz-protected pyroglutamic acid derivative in methanol.
-
Add a catalytic amount of Palladium on carbon (5% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature or slightly elevated temperature (e.g., 60 °C) for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected product.
Fmoc-Protection and Deprotection
Protection: Cyclization of Fmoc-Glutamic Acid [1]
-
To a solution of Fmoc-L-glutamic acid (Fmoc-Glu-OH) in dichloromethane (CH₂Cl₂), add thionyl chloride (SOCl₂) and a drop of DMF.
-
Stir the solution for 3 days to form Fmoc-pGlu-Cl. This intermediate can be used directly in peptide synthesis.
-
For the isolation of Fmoc-pGlu-OH, the acyl chloride can be carefully hydrolyzed.
Deprotection: Base-mediated cleavage
-
Dissolve the Fmoc-protected pyroglutamic acid derivative in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF to the mixture.
-
Stir at room temperature for approximately 30 minutes.
-
The progress of the deprotection can be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.
-
Upon completion, the product is typically isolated by precipitation and washing to remove the reagents.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the protection and subsequent deprotection of pyroglutamic acid, highlighting the different reagents used for each protecting group.
Caption: General workflow for protection and deprotection of pyroglutamic acid.
References
Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide
Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, plays a dual role in peptide science. It is a key structural feature at the N-terminus of many biologically active peptides, enhancing their stability against aminopeptidases. Simultaneously, its derivatives serve as versatile chiral building blocks for creating conformationally constrained amino acids.[1][2] However, the spontaneous and often unwanted formation of pyroglutamate from N-terminal glutamine residues presents a significant challenge in peptide synthesis.[3][4]
This guide provides a comparative overview of the primary methods for incorporating pyroglutamic acid into peptides, details the use of its derivatives as chiral scaffolds, and outlines strategies to mitigate common side reactions.
Part 1: Strategies for N-Terminal pGlu Incorporation
Synthesizing peptides with an N-terminal pyroglutamyl residue can be achieved through two main strategies: direct coupling of a pGlu derivative or in situ cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.
Method A: Direct Coupling of Pyroglutamic Acid
This approach involves the direct acylation of the resin-bound peptide's free N-terminus with a pGlu derivative.[3] Both unprotected and N-protected pyroglutamic acid can be used. The nitrogen within the pGlu lactam ring is part of an amide and is significantly less nucleophilic, making N-protection often unnecessary, although it can improve solubility.[3] Standard solid-phase peptide synthesis (SPPS) coupling reagents are employed for this step.
Table 1: Comparison of pGlu Derivatives for Direct Coupling
| Derivative | Protection Strategy | Key Advantages | Key Disadvantages | Typical Coupling Reagents |
| pGlu-OH | Unprotected | Cost-effective; no deprotection step needed. | Lower solubility; potential for self-condensation with certain reagents.[3] | DCC, CDI, HBTU/HATU |
| Boc-pGlu-OH | Acid-labile (Boc) | Good solubility; compatible with Fmoc-based SPPS.[3] | Requires final acidolysis (e.g., TFA) for deprotection. | HBTU/HATU, DIC/HOBt |
| Fmoc-pGlu-OH | Base-labile (Fmoc) | Compatible with Boc-based SPPS; offers orthogonal protection.[3] | Synthesis of the derivative is a multi-step process.[3] | HBTU/HATU, DIC/HOBt |
Experimental Protocol: Direct Coupling of pGlu-OH in Fmoc-SPPS
-
Resin Preparation: Swell the peptide-resin (with the final N-terminal amine deprotected) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Coupling Solution Preparation: In a separate vessel, dissolve pyroglutamic acid (3 eq.), a coupling agent such as HATU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Coupling Reaction: Add the activated coupling solution to the resin vessel. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.
Method B: On-Resin Cyclization of N-Terminal Glutamine
This strategy involves assembling the full-length peptide with an N-terminal glutamine residue. The cyclization to pyroglutamate is then induced, often during the final acid-mediated cleavage from the resin or as a separate on-resin step.[3][5] This conversion can occur spontaneously, especially with heat or under acidic/basic conditions, but can also be enzymatically catalyzed by glutaminyl cyclase.[4][6][7]
Table 2: Comparison of Gln Cyclization Conditions
| Condition | Description | Advantages | Disadvantages |
| Acid-Catalyzed (e.g., TFA) | Cyclization occurs concurrently with resin cleavage and side-chain deprotection. | Procedurally simple; no extra steps required. | Can be incomplete; rate is sequence and context-dependent.[3] |
| Heat-Induced | Applying heat to the peptide in solution or on-resin can accelerate cyclization.[4] | Can drive the reaction to completion. | Risk of side reactions and racemization. |
| Enzymatic (Glutaminyl Cyclase) | Uses a specific enzyme to catalyze the conversion.[6][8] | Highly specific; mild reaction conditions. | Enzyme cost and availability; requires specific buffer conditions. |
Experimental Protocol: Acid-Induced Cyclization of N-Terminal Gln
-
Peptide Assembly: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS, with Fmoc-Gln(Trt)-OH as the final amino acid.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using a piperidine/DMF solution.
-
Cleavage and Cyclization: Treat the resin with a cleavage cocktail (e.g., TFA/anisole 10:1) and reflux for 30-60 minutes. The acidic conditions and elevated temperature promote both cleavage and the cyclization of the N-terminal glutamine to pyroglutamic acid.[3]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify using standard methods like RP-HPLC.
Part 2: Pyroglutamic Acid as a Chiral Scaffold
Beyond N-terminal capping, pyroglutamic acid is a valuable chiral precursor for synthesizing non-proteinogenic amino acids with constrained conformations.[1][9] Its rigid bicyclic structure serves as a scaffold to control stereochemistry during the synthesis of substituted proline, glutamic acid, and other complex amino acid analogues.[10][11] These constrained residues are crucial tools in drug discovery for designing peptidomimetics with enhanced stability and receptor-binding affinity.[2][12]
The typical synthetic strategy involves the stereoselective alkylation at the C4 position of an N-protected pyroglutamate ester, followed by further chemical modifications.[9]
Part 3: Common Side Reactions and Mitigation
The propensity of glutamine and glutamic acid to form pyroglutamate is also a source of undesirable side reactions in peptide synthesis when pGlu is not the intended product.[3]
-
Unintended pGlu Formation: N-terminal Gln residues can spontaneously cyclize, especially during prolonged coupling steps or repeated deprotection cycles.[13][14] This leads to a truncated peptide capped with pGlu, terminating chain elongation.
-
Diketopiperazine (DKP) Formation: This is a major side reaction, particularly in Fmoc-based SPPS.[15][16] It occurs when the deprotected N-terminal amine of a dipeptide-resin attacks the C-terminal ester linkage, cleaving a cyclic dipeptide (DKP) from the resin. This is highly prevalent with Proline in the first or second position.[13][17] A similar side reaction can occur when coupling pGlu to certain peptide sequences, leading to by-products like pyroglutamylglutamine diketopiperazine.[18]
Table 3: Mitigation Strategies for pGlu-Related Side Reactions
| Side Reaction | Causal Factor | Mitigation Strategy | Efficacy / Comment |
| Unintended pGlu Formation | Base-catalyzed cyclization of N-terminal Gln. | Add HOBt to the Fmoc deprotection solution (piperidine/DMF).[13] | HOBt protonates the N-terminal amine, reducing its nucleophilicity and suppressing cyclization. |
| Acid-catalyzed cyclization during Boc deprotection. | Use milder acid conditions or shorter deprotection times. | Reduces the rate of cyclization but may lead to incomplete deprotection. | |
| Diketopiperazine (DKP) Formation | Nucleophilic attack by the N-terminal amine of a dipeptide. | Use 2-chlorotrityl chloride resin for sequences prone to DKP formation (e.g., containing Pro).[13] | The steric bulk of the resin linkage inhibits the cyclization reaction. |
| Couple pre-formed dipeptides (e.g., Fmoc-Xaa-Pro-OH) instead of sequential single amino acids. | Bypasses the vulnerable dipeptide-resin stage. | ||
| Coupling of pGlu to a Gln-Pro-R sequence. | Synthesize the pGlu-Gln dipeptide first, then couple it to the Pro-R fragment.[18] | Avoids the formation of a reactive intermediate prone to cyclization. |
Conclusion
Pyroglutamic acid derivatives are indispensable tools in modern peptide chemistry. The choice between direct coupling and on-resin cyclization for installing an N-terminal pGlu residue depends on the specific peptide sequence, desired purity, and process complexity. While direct coupling offers more control, on-resin cyclization can be more atom-economical. Furthermore, the use of pGlu as a chiral synthon provides a powerful route to novel, conformationally constrained peptidomimetics essential for drug discovery. A thorough understanding of the mechanisms behind pGlu formation is crucial, not only for its deliberate incorporation but also for preventing its undesired formation, which can lead to chain termination and complex purification challenges. By selecting the appropriate synthetic strategies and mitigation techniques, researchers can effectively harness the unique properties of pyroglutamic acid to advance peptide and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 5. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. documentsdelivered.com [documentsdelivered.com]
- 10. Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics [repository.arizona.edu]
- 12. ucj.org.ua [ucj.org.ua]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bot Detection [iris-biotech.de]
- 18. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boc-Pyr-OtBu: A Guide for Laboratory Professionals
Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling Boc-Pyr-OtBu.
This document provides a comprehensive guide to the proper disposal procedures for this compound (tert-Butyl N-(tert-Butoxycarbonyl)-pyroglutamate), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding the Compound: Safety and Handling
Key Safety and Handling Information Summary:
| Parameter | Information |
| Appearance | White to off-white powder or crystalline solid. |
| Primary Hazards | May cause skin and eye irritation.[1] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| First Aid (Skin) | Remove contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, seek medical attention.[1] |
| First Aid (Inhalation) | Move to fresh air. Seek medical attention if you feel unwell.[1] |
| First Aid (Ingestion) | Rinse mouth. Seek medical attention if you feel unwell.[1] |
| Fire Extinguishing | Use dry chemical, foam, water spray, or carbon dioxide.[1] |
| Storage | Store in a cool, dark, and dry place in a tightly sealed container. Keep away from oxidizing agents.[1] |
| Personal Protective Equipment | Wear protective gloves, safety glasses, and a lab coat. A dust respirator may be necessary if generating dust.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of any chemical waste is governed by local, regional, and national regulations. The following is a general protocol that must be adapted to your institution's specific requirements.
Step 1: Waste Classification
The first and most critical step is to determine if this compound is classified as a hazardous waste at your location.[2] This classification will dictate the entire disposal process.
-
Consult your institution's Environmental Health and Safety (EHS) office. They will have the definitive answer and provide guidance on proper waste stream management.
-
Review your local and national hazardous waste regulations. These regulations provide the criteria for classifying chemical waste.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.
-
Use a designated and clearly labeled waste container. The label should include the full chemical name ("tert-Butyl N-(tert-Butoxycarbonyl)-pyroglutamate"), the CAS number (if available), and any relevant hazard symbols.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react, leading to fires, explosions, or the release of toxic gases.
-
Collect waste in a sealed, non-reactive container. Polyethylene or glass containers are generally suitable.
Step 3: Arrange for Licensed Disposal
Once the waste is properly classified, segregated, and collected, it must be disposed of through a licensed chemical waste disposal service.
-
Contact your EHS office to schedule a pickup. Your institution will have a contract with a certified waste management company.
-
Ensure all paperwork is completed accurately. This includes waste manifests and any other required documentation.
Experimental Workflow for Disposal Decision:
Below is a logical workflow to guide the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing the trust and reliability central to the scientific community.
References
Essential Safety and Operational Guide for Handling Boc-Pyr-OtBu
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Boc-Pyr-OtBu ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester). This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment.
Chemical Identifier:
-
Name: (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
-
Abbreviation: this compound
-
CAS Number: 91229-91-3
Hazard Identification: According to the Safety Data Sheet, this compound is classified as a hazardous substance with the following risk statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Wash and dry hands thoroughly after handling. |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn to prevent eye contact. A face shield may be required if there is a risk of splashing. |
| Skin and Body | Protective Clothing | Lab coat or other suitable protective clothing to prevent skin contact. |
| Respiratory | Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a dust respirator should be used.[1] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors[1].
-
Pre-Handling Check: Before use, inspect the container for any damage. Ensure all necessary PPE is correctly donned.
-
Dispensing: Avoid generating dust when handling the solid compound. Use appropriate tools (e.g., spatula) for transferring the substance.
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory area.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse[1].
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[1].
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1].
Disposal Plan:
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Disposal Route: The container should be sent to an approved waste disposal plant. Do not allow the product to enter drains or waterways[1][2].
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
